Product packaging for 7-Bromo-6-chloroquinazoline(Cat. No.:)

7-Bromo-6-chloroquinazoline

カタログ番号: B15329770
分子量: 243.49 g/mol
InChIキー: CINVDPMTQBCSFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-Bromo-6-chloroquinazoline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B15329770 7-Bromo-6-chloroquinazoline

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H4BrClN2

分子量

243.49 g/mol

IUPAC名

7-bromo-6-chloroquinazoline

InChI

InChI=1S/C8H4BrClN2/c9-6-2-8-5(1-7(6)10)3-11-4-12-8/h1-4H

InChIキー

CINVDPMTQBCSFE-UHFFFAOYSA-N

正規SMILES

C1=C2C=NC=NC2=CC(=C1Cl)Br

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug development. Quinazoline scaffolds are foundational in numerous biologically active compounds, and the specific halogenation pattern of this molecule makes it a key intermediate in the synthesis of pharmacologically important agents, most notably Halofuginone. This technical guide provides a detailed overview of the structural analysis of this compound, including its physicochemical properties, relevant synthetic protocols, and its role in biologically significant pathways. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from its closely related and well-characterized derivative, 7-bromo-6-chloroquinazolin-4(3H)-one.

Physicochemical Properties

The structural attributes of this compound and its derivatives dictate their chemical behavior and potential biological interactions. Below is a summary of key physicochemical data for these compounds.

PropertyThis compound (Predicted/Inferred)7-Bromo-6-chloroquinazolin-4(3H)-one[1]7-Bromo-4-chloro-6-nitroquinazoline[2]7-bromo-6-chloro-8-fluoroquinazolin-4-ol
Molecular Formula C₈H₄BrClN₂C₈H₄BrClN₂OC₈H₃BrClN₃O₂C₈H₃BrClFN₂O
Molecular Weight ~243.49 g/mol 259.49 g/mol 288.49 g/mol 277.48 g/mol
CAS Number Not assigned17518-98-81260769-84-31698027-18-7
Melting Point Not available>300°C[3]Not availableNot available
Boiling Point Not available403.7±55.0 °C (Predicted)[3]Not availableNot available
Density Not available1.95±0.1 g/cm³ (Predicted)[3]Not availableNot available
Solubility Soluble in DMSO (inferred)Soluble in DMSO[3]Not availableNot available

Experimental Protocols

Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

A documented method for the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one, a key precursor, involves a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid.[4] This process is advantageous for its simplicity and suitability for industrial-scale production.[4]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid (100g)

  • Cuprous bromide (5g)

  • Sodium iodide (5g)

  • Sodium hydroxide (50g)

  • Formamidine acetate (40g)

  • Acetonitrile (700g)

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile.

  • Heat the mixture to reflux.

  • Maintain the reaction under stirring for 20 hours.

  • Upon completion of the reaction, proceed with standard workup and purification procedures to isolate the 7-bromo-6-chloro-4(3H)-quinazolinone product.

Note: This protocol is based on a patented synthesis method and may require optimization for laboratory-scale execution.

Visualized Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 2,4-dibromo-5-chlorobenzoic acid P1 Combine Reactants R1->P1 R2 Formamidine acetate R2->P1 R3 Catalysts (CuBr, NaI) R3->P1 R4 Base (NaOH) R4->P1 R5 Solvent (Acetonitrile) R5->P1 P2 Reflux for 20 hours P1->P2 Prod 7-bromo-6-chloroquinazolin-4(3H)-one P2->Prod

Caption: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of Halofuginone, a derivative of the natural alkaloid febrifugine.[5] Halofuginone exhibits a range of biological activities, including anti-parasitic, anti-fibrotic, and anti-inflammatory effects.[6][7] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS).[6][7]

The inhibition of ProRS by Halofuginone mimics a state of proline starvation in the cell.[6] This leads to an accumulation of uncharged prolyl-tRNAs, which triggers the Amino Acid Response (AAR) pathway.[6] The activation of the AAR pathway has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells, contributing to Halofuginone's anti-inflammatory and potential autoimmune disease-modifying properties.[5][6] Furthermore, by limiting the availability of prolyl-tRNA, Halofuginone can suppress the synthesis of proline-rich proteins like collagen, which is central to its anti-fibrotic effects.[8][9]

Visualized Signaling Pathway

Halofuginone_Pathway cluster_synthesis Protein Synthesis cluster_response Cellular Response ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNAPro Prolyl-tRNA(Pro) ProRS->Pro_tRNAPro Prolylation AAR Amino Acid Response (AAR) Pathway Activation ProRS->AAR Accumulation of uncharged tRNA(Pro) Proline Proline Proline->ProRS tRNAPro tRNA(Pro) tRNAPro->ProRS Collagen Collagen Synthesis Pro_tRNAPro->Collagen Fibrosis Fibrosis Collagen->Fibrosis Halofuginone Halofuginone Halofuginone->ProRS Inhibition Th17 Th17 Cell Differentiation AAR->Th17 Inhibition Inflammation Inflammation Th17->Inflammation

Caption: Halofuginone's inhibition of Prolyl-tRNA Synthetase.

Conclusion

While direct and comprehensive experimental data for this compound remains elusive in publicly accessible literature, its structural significance is firmly established through its role as a key precursor in the synthesis of Halofuginone. The analysis of its closely related derivative, 7-bromo-6-chloroquinazolin-4(3H)-one, provides valuable insights into its synthesis and chemical properties. The profound biological effects of Halofuginone, stemming from the inhibition of prolyl-tRNA synthetase, underscore the therapeutic potential of quinazoline scaffolds and highlight the importance of understanding the structure-activity relationships of their halogenated derivatives. Further research dedicated to the detailed characterization of this compound is warranted to fully elucidate its properties and expand its applications in drug discovery and development.

References

7-Bromo-6-chloroquinazoline: A Technical Whitepaper on its Core Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroquinazoline serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably Halofuginone. While direct studies on the mechanism of action of this compound are limited, its core quinazoline structure is a well-established pharmacophore in a variety of therapeutic agents. This technical guide provides an in-depth analysis of the probable mechanisms of action of this compound by examining its primary derivative, Halofuginone, and the broader class of quinazoline-containing compounds. This paper will delve into the inhibition of prolyl-tRNA synthetase and the modulation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Detailed experimental protocols and quantitative data from relevant studies are provided to facilitate further research and drug development efforts.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties. The quinazoline scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic importance. This compound is a halogenated quinazoline derivative that primarily functions as a key building block in the synthesis of more complex molecules, such as Halofuginone. Understanding the potential mechanisms of action of this core structure is crucial for the rational design of novel therapeutics.

This whitepaper will explore the two primary mechanisms of action associated with the derivatives of this compound: the inhibition of prolyl-tRNA synthetase by its derivative Halofuginone, and the inhibition of EGFR by the broader class of quinazoline compounds.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase by Halofuginone

Halofuginone, a direct synthetic derivative of this compound, exerts its therapeutic effects through a well-defined mechanism: the inhibition of glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] This enzyme is responsible for charging proline to its cognate tRNA, a crucial step in protein synthesis.

The inhibition of EPRS by Halofuginone is competitive with proline and leads to an accumulation of uncharged prolyl-tRNAs.[1] This accumulation mimics a state of proline starvation and triggers the Amino Acid Starvation Response (AAR) pathway.[1][4] The activation of the AAR pathway has several downstream effects, including the inhibition of T helper 17 (Th17) cell differentiation, which are key mediators of autoimmune diseases.[3][4] This mechanism underlies the anti-inflammatory and anti-fibrotic properties of Halofuginone.[1]

Signaling Pathway: Halofuginone-Induced Amino Acid Starvation Response

Halofuginone_AAR_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Halofuginone Halofuginone EPRS Glutamyl-Prolyl-tRNA Synthetase (EPRS) Halofuginone->EPRS Inhibits Prolyl_tRNAPro Prolyl-tRNAPro EPRS->Prolyl_tRNAPro Charges Uncharged_tRNAPro Uncharged tRNAPro (Accumulation) EPRS->Uncharged_tRNAPro Proline Proline Proline->EPRS tRNAPro tRNAPro tRNAPro->EPRS AAR Amino Acid Starvation Response (AAR) Uncharged_tRNAPro->AAR Activates Th17_Diff Th17 Cell Differentiation AAR->Th17_Diff Inhibits Inflammation_Fibrosis Inflammation & Fibrosis Th17_Diff->Inflammation_Fibrosis Promotes

Caption: Halofuginone inhibits EPRS, leading to the accumulation of uncharged prolyl-tRNA and activation of the AAR pathway, which in turn suppresses Th17 cell differentiation and reduces inflammation and fibrosis.

Quantitative Data: Halofuginone Activity
CompoundTargetAssayIC50Reference
HalofuginoneP. berghei sporozoite load in HepG2 cellsIn vitro17 nM[4]
HalofuginoneProlyl-tRNA Synthetase (EPRS)Enzyme InhibitionKi = 18.3 nM[1]
HalofuginoneP. falciparum (Dd2 strain)In vitro growthIC50 increased ~7-fold with proline addition[1]

Mechanism of Action: EGFR Inhibition by Quinazoline Derivatives

The quinazoline scaffold is a well-known privileged structure in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[5] EGFR is a key regulator of cell proliferation, differentiation, and survival, and its overexpression or mutation is implicated in various cancers.[6] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]

While this compound itself has not been extensively profiled as an EGFR inhibitor, numerous structurally related quinazoline derivatives have demonstrated potent anti-cancer activity through this mechanism. The presence of halogen substituents, such as bromo and chloro groups, can influence the binding affinity of these compounds to the EGFR active site.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP ATP ATP->P_EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Quinazoline derivatives inhibit EGFR autophosphorylation by competing with ATP, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data: Cytotoxicity of Quinazoline Derivatives
Compound IDCell LineAssayIC50 (µM)Reference
AK-3 A549Cytotoxicity10.38 ± 0.27[8]
MCF-76.44 ± 0.29[8]
SHSY-5Y9.54 ± 0.15[8]
AK-10 A549Cytotoxicity8.55 ± 0.67[8]
MCF-73.15 ± 0.23[8]
SHSY-5Y3.36 ± 0.29[8]
Compound 8a MCF-7Cytotoxicity15.85 ± 3.32[9]
SW48017.85 ± 0.92[9]
Erlotinib MCF-7Cytotoxicity9.9 ± 0.14[9]

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay

This protocol is adapted from studies on Halofuginone's inhibition of EPRS.

Objective: To determine the inhibitory effect of a test compound on the prolyl-tRNA synthetase activity of EPRS.

Materials:

  • Purified recombinant prolyl-tRNA synthetase domain of EPRS (ProRS)

  • [³H]-Proline

  • tRNAPro

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, tRNAPro, and [³H]-Proline.

  • Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the purified ProRS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding cold TCA to precipitate the tRNA.

  • Filter the mixture through glass fiber filters to capture the precipitated tRNA.

  • Wash the filters with cold TCA to remove unincorporated [³H]-Proline.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

EGFR Kinase Assay

This is a general protocol for assessing the inhibitory activity of compounds against EGFR kinase.

Objective: To measure the in vitro inhibitory potency of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence/luminescence-based assay format)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compound dissolved in DMSO

  • Phosphocellulose paper or other capture method for the phosphorylated substrate

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Prepare a kinase reaction mixture containing the kinase buffer, peptide substrate, and ATP.

  • Add serially diluted test compound to the wells of a microtiter plate. Include a vehicle control (DMSO).

  • Add the EGFR enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive methods.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a test compound inhibits the growth of a cell line by 50% (GI50/IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable synthetic intermediate whose biological potential can be inferred from its core structure and its prominent derivative, Halofuginone. The mechanisms of action associated with this chemical class are primarily the inhibition of prolyl-tRNA synthetase and the inhibition of EGFR tyrosine kinase. These mechanisms confer potent anti-inflammatory, anti-fibrotic, and anti-cancer properties. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of novel derivatives of this compound. Future studies should focus on the direct biological evaluation of this compound and its analogs to fully elucidate their specific mechanisms of action and therapeutic utility.

References

The Enduring Legacy of Quinazolines: A Technical Guide to Their Discovery and Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of a diverse array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the discovery and history of quinazoline derivatives, from their initial synthesis to their contemporary applications in drug development. We will delve into the seminal synthetic methodologies, chronicle the key milestones in their evolution, and elucidate the mechanisms of action of prominent quinazoline-based drugs.

The Dawn of Quinazoline Chemistry: Early Syntheses

The journey into the world of quinazolines began in the late 19th and early 20th centuries, with several pioneering chemists laying the groundwork for what would become a vast and fruitful field of study.

The First Quinazoline Derivative: Griess Synthesis (1869)

The first recorded synthesis of a quinazoline derivative is attributed to Griess in 1869.[3]

Experimental Protocol: Griess Synthesis of 2-Cyano-4-oxoquinazoline

A detailed modern adaptation of the Griess synthesis is as follows:

  • Step 1: Reaction of Anthranilic Acid with Cyanogen. In a suitable solvent such as ethanol, anthranilic acid is reacted with a source of cyanogen.[4]

  • Step 2: Cyclization. The intermediate undergoes cyclization to form the quinazoline ring system.[4]

The Parent Quinazoline: Bischler and Lang (1895) and Gabriel (1903)

The synthesis of the parent quinazoline molecule was a significant milestone. Bischler and Lang first reported its preparation in 1895 through the decarboxylation of quinazoline-2-carboxylic acid.[5] A more satisfactory and widely recognized synthesis was later developed by Siegmund Gabriel in 1903.[6]

Experimental Protocol: Gabriel Synthesis of Quinazoline

A representative procedure for the Gabriel synthesis is outlined below:

  • Step 1: Reduction of o-Nitrobenzylamine. o-Nitrobenzylamine is reduced to 2-aminobenzylamine using a reducing agent such as hydrogen iodide and red phosphorus.

  • Step 2: Condensation with Formic Acid. The resulting 2-aminobenzylamine is condensed with formic acid to yield dihydroquinazoline.

  • Step 3: Oxidation. The dihydroquinazoline intermediate is then oxidized to produce the final quinazoline product.[6]

The Niementowski Quinazoline Synthesis (1895)

Another foundational method, the Niementowski synthesis, reported in 1895, provides a route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[7][8]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

A general procedure for the Niementowski synthesis is as follows:

  • Step 1: Reaction of Anthranilic Acid and Formamide. Anthranilic acid is heated with an excess of formamide.[9]

  • Step 2: Cyclocondensation. The reaction proceeds via a cyclocondensation mechanism to form the 4(3H)-quinazolinone. This reaction can be performed under conventional heating or, in more modern adaptations, using microwave irradiation to improve yields and reduce reaction times.[7][10]

From Laboratory Curiosities to Therapeutic Agents: A Historical Timeline

The initial syntheses of quinazolines paved the way for the exploration of their biological potential. The 20th century witnessed the transformation of these compounds from academic curiosities to life-saving medicines.

Quinazoline_Derivatives_Timeline 1869 Griess synthesizes the first quinazoline derivative 1895a Bischler and Lang synthesize the parent quinazoline 1869->1895a Early Syntheses 1895b Niementowski develops a synthesis for quinazolinones 1895a->1895b 1903 Gabriel reports an improved synthesis of quinazoline 1895b->1903 1951 Methaqualone first synthesized in India 1903->1951 Discovery of Biological Activity 1965 Methaqualone (Quaalude) marketed as a sedative 1951->1965 1974 Prazosin (Minipress) comes into medical use for hypertension 1965->1974 Therapeutic Applications 2003 Gefitinib (Iressa) approved by the FDA for non-small cell lung cancer 1974->2003 Targeted Cancer Therapies 2004 Erlotinib (Tarceva) approved by the FDA for non-small cell lung cancer 2003->2004 2011 Vandetanib (Caprelsa) approved for medullary thyroid cancer 2004->2011 2013 Afatinib (Gilotrif) approved for non-small cell lung cancer 2011->2013 EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET

References

An In-depth Technical Guide on the Solubility of 7-Bromo-6-chloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 7-Bromo-6-chloroquinazoline and related compounds. Due to the limited publicly available quantitative data for the target compound, this guide also furnishes a detailed experimental protocol for determining solubility, which can be employed by researchers to generate proprietary data.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Understanding the solubility of such compounds in various organic solvents is a critical parameter in drug discovery and development. It influences formulation, bioavailability, and the design of synthetic routes.

Solubility Data

Table 1: Qualitative Solubility of 7-Bromo-6-chloro-4-quinazolinone

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[2][3]

Note: The safety data sheet for 7-Bromo-6-chloro-4-quinazolinone also indicates "no data available" for general solubility, highlighting the scarcity of comprehensive data[4].

Given the structural similarity, it can be inferred that this compound may also exhibit solubility in polar aprotic solvents like DMSO. However, empirical determination is necessary for accurate characterization.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. This method, often referred to as the shake-flask method, is a reliable way to determine thermodynamic solubility.

Objective: To determine the concentration of a saturated solution of a solid compound in a specific solvent at a given temperature.

Materials:

  • The solid compound of interest (e.g., this compound)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which the compound is freely soluble) at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.

  • Calculation: Calculate the solubility of the compound in the test solvent from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analyze Analyze via HPLC/UV-Vis prep_sample Add Excess Solid to Solvent equilibrate Agitate at Constant Temperature prep_sample->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample dilute_sample->analyze calculate Calculate Solubility analyze->calculate

Experimental workflow for solubility determination.

Biological Context and Significance

7-Bromo-6-chloro-4-quinazolinone serves as a key intermediate in the synthesis of Halofuginone[3][5]. Halofuginone is a coccidiostat used in veterinary medicine and has been investigated for various therapeutic applications in humans[5]. It is a derivative of febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga[5].

Halofuginone has been shown to inhibit the development of T helper 17 (Th17) cells, which play a role in autoimmune diseases[5]. It also inhibits collagen type I gene expression, suggesting potential applications in cancer therapy[5]. The mechanism of action involves the inhibition of glutamyl-prolyl tRNA synthetase[5]. The biological importance of Halofuginone underscores the need for a thorough understanding of the physicochemical properties, including solubility, of its synthetic precursors like this compound.

The following diagram illustrates a simplified logical relationship of the importance of understanding the solubility of this compound in the context of drug development.

Significance_Diagram substance This compound solubility Solubility in Organic Solvents substance->solubility Understanding synthesis Efficient Synthesis of Halofuginone solubility->synthesis Enables formulation Drug Formulation synthesis->formulation Impacts development Therapeutic Development formulation->development Crucial for

Significance of solubility in drug development.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in public literature, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol offers a robust method for generating reliable solubility data. Understanding the solubility of this compound is essential for optimizing its use as an intermediate in the synthesis of pharmacologically important molecules like Halofuginone and for the broader advancement of quinazoline-based drug discovery programs.

References

An In-depth Technical Guide to 7-Bromo-6-chloroquinazoline and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-6-chloroquinazoline and its analogs, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. This document consolidates key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of this important class of compounds.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the this compound scaffold has emerged as a crucial pharmacophore in the development of targeted cancer therapies and other therapeutic agents. This guide will delve into the synthesis, anticancer properties, and mechanisms of action of this compound and its structurally related analogs.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its analogs is a critical step in the exploration of their therapeutic potential. A common and efficient method for the preparation of 7-bromo-6-chloro-4(3H)-quinazolinone involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1] This one-step process offers a high yield and is suitable for large-scale production.[1]

Further modifications of the quinazoline scaffold can be achieved through various chemical reactions. For instance, the 4-oxo group can be converted to a 4-chloro substituent using reagents like thionyl chloride, which then allows for nucleophilic substitution to introduce a variety of side chains and functional groups at this position.[2]

General Synthetic Protocol for 7-Bromo-6-chloro-4(3H)-quinazolinone

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (catalyst 1)

  • Sodium iodide (catalyst 2)

  • Sodium hydroxide (inorganic base)

  • Acetonitrile (solvent)

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, and formamidine acetate in acetonitrile.

  • Heat the mixture under reflux with stirring for approximately 18-20 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature (20-30 °C) and filter the precipitate.

  • The filter cake is then suspended in water, and activated carbon is added. The mixture is stirred for 2 hours.

  • Filter the suspension and adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and dry at 100-110 °C to obtain 7-bromo-6-chloro-4(3H)-quinazolinone as a white solid.

Pharmacological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have shown significant promise, particularly as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target.[3] Quinazoline-based compounds, such as gefitinib and erlotinib, are well-established EGFR inhibitors used in cancer therapy.[4] Analogs of this compound have been designed and synthesized as potent EGFR inhibitors, showing promise in overcoming drug resistance associated with existing therapies.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[5][6] Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] These compounds can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases, leading to the systematic dismantling of the cancer cell.[5][6]

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
1 2-(4-(dimethylamino)phenyl)quinazolin-4-yl)amino)benzenesulfonamideHT-29 (Colon)Not specified[7]
2 2-(4-(dimethylamino)phenyl)quinazolin-4-yl)amino)benzenesulfonamideSW620 (Colon)Not specified[7]
3 Quinazoline-based sulfonamide (4d)MCF-7 (Breast)2.5[6]
4 Quinazoline-based sulfonamide (4f)MCF-7 (Breast)5[6]
5 (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazidePC-3 (Prostate)3.56[8]
6 (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazideMDA-MB-231 (Breast)8.5[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used in the evaluation of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population based on its DNA content.[13][14][15][16][17]

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emitted from the PI-DNA complex.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline_Inhibitor This compound Analog Quinazoline_Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound Analogs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazoline_Analog This compound Analog Death_Receptor Death Receptor (e.g., Fas) Quinazoline_Analog->Death_Receptor Activates Bax Bax Quinazoline_Analog->Bax Upregulates Bcl2 Bcl-2 Quinazoline_Analog->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by this compound Analogs.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening MTT_Assay MTT Assay (Cell Viability) In_Vitro_Screening->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro_Screening->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Screening->Apoptosis_Assay Data_Analysis Data Analysis & SAR Studies MTT_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key cancer targets like EGFR and the ability to induce programmed cell death in malignant cells. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of next-generation targeted therapies. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery and development based on the quinazoline core.

References

Theoretical Exploration of 7-Bromo-6-chloroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Computational and Experimental Studies

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 7-Bromo-6-chloroquinazoline derivatives and their structurally related analogues. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry, molecular modeling, and experimental evaluations to elucidate the therapeutic potential of this class of compounds. Through a detailed presentation of quantitative data, experimental protocols, and visual representations of molecular interactions and research workflows, this guide serves as a foundational resource for advancing the rational design of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This versatile scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The substitution pattern on the quinazoline ring plays a crucial role in modulating the pharmacological properties of these molecules. Halogenation, in particular, has been a key strategy to enhance the binding affinity and overall efficacy of these derivatives. This guide focuses on the theoretical underpinnings of this compound derivatives, exploring how computational studies can predict and rationalize their biological activity.

Computational and Theoretical Studies

While specific in-depth theoretical studies exclusively on this compound derivatives are limited in publicly available literature, extensive research on closely related bromo-quinazoline analogues provides a robust framework for understanding their behavior. These studies typically involve a combination of molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations to predict binding affinities, stability of ligand-receptor complexes, and electronic properties of the molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is often followed by molecular dynamics simulations to assess the stability of the predicted binding mode over time. For bromo-quinazoline derivatives, these simulations have been instrumental in identifying key interactions with target proteins, such as Epidermal Growth Factor Receptor (EGFR).

A study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives investigated their binding affinity against the EGFR kinase domain. The binding energies for the most potent compounds were calculated to be in the range of -5.3 to -6.7 kcal/mol[1].

Table 1: Molecular Docking and Cytotoxicity Data for 6-Bromo-quinazoline Derivatives against Cancer Cell Lines

Compound IDSubstitution at SH positionBinding Energy (kcal/mol) vs. EGFRIC50 vs. MCF-7 (µM)IC50 vs. SW480 (µM)
8aAliphatic linker-6.715.85 ± 3.3217.85 ± 0.92
8cBenzyl group-5.3> 100> 100

Data sourced from a study on 6-bromo quinazoline derivatives, which provides a valuable reference for the potential activity of 7-Bromo-6-chloro analogues.[1]

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the electronic structure and reactivity of molecules. A study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a related 7-bromo derivative, utilized DFT to calculate its frontier molecular orbitals (HOMO and LUMO)[2][3]. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability[2][3].

Table 2: DFT Calculated Properties of a 7-Bromo-quinazolinone Derivative

ParameterValue (eV)
EHOMO-6.4559
ELUMO-1.6351
Energy Band Gap (ΔE)4.8208

These values for a related 7-bromo-quinazolinone derivative suggest high stability.[2][3]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives and their analogues involve a series of well-defined experimental procedures.

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

A common synthetic route to 7-bromo-6-chloro-4(3H)-quinazolinone starts from 2-amino-4-bromo-5-chlorobenzoic acid. This starting material is then reacted with formamide or a similar reagent to construct the quinazolinone ring system. The synthesis of related 6-bromo-quinazolinone derivatives has been detailed as a multi-step process involving the reaction of 5-bromoanthranilic acid with an appropriate isothiocyanate, followed by alkylation[1].

In Vitro Cytotoxicity Assays

The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity. In a study on 6-bromo quinazoline derivatives, human cancer cell lines such as MCF-7 (breast adenocarcinoma) and SW480 (colorectal carcinoma) were used[1].

Computational Methodology
  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added.

  • Ligand Preparation: The 2D structures of the quinazoline derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program like AutoDock is used to perform the docking calculations. A grid box is defined to encompass the active site of the receptor. The Lamarckian genetic algorithm is commonly employed for the conformational search.

  • Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the key amino acid residues in the active site.

  • System Setup: The docked protein-ligand complex is placed in a simulation box, and the system is solvated with a water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to observe the dynamics of the complex.

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the hydrogen bond network between the ligand and the protein over time.

  • Structure Optimization: The geometry of the quinazoline derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) in a quantum chemistry software package like Gaussian.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Property Calculation: Electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and other quantum chemical descriptors are calculated at the same level of theory.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Computational Drug Design Workflow A Ligand & Receptor Preparation B Molecular Docking A->B C Binding Pose Analysis B->C D Molecular Dynamics Simulation C->D E Free Energy Calculation D->E F Lead Optimization E->F

Caption: A typical workflow for computational drug design of quinazoline derivatives.

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinazoline Quinazoline Derivative Quinazoline->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion and Future Perspectives

The theoretical and experimental data available for bromo-quinazoline derivatives provide a strong foundation for the rational design of novel inhibitors targeting various diseases, particularly cancer. The halogen substitutions at positions 6 and 7 of the quinazoline ring are critical for modulating the biological activity. Computational methods such as molecular docking, MD simulations, and DFT calculations are invaluable tools for predicting the binding affinity, stability, and electronic properties of these compounds, thereby guiding synthetic efforts towards more potent and selective drug candidates.

Future research should focus on dedicated theoretical studies of this compound derivatives to build more accurate predictive models. The integration of quantitative structure-activity relationship (QSAR) studies could further refine the understanding of the structural requirements for optimal activity. The synthesis and biological evaluation of a focused library of these dihalogenated quinazolines will be crucial to validate the computational predictions and to identify lead compounds for further preclinical development. This synergistic approach, combining computational and experimental strategies, holds immense promise for the discovery of next-generation quinazoline-based therapeutics.

References

The Quinazoline Nucleus: A Technical Guide to its Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile reactivity allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide explores the fundamental reactivity of the quinazoline ring, providing a comprehensive resource for researchers engaged in the design and synthesis of novel quinazoline-based therapeutics.

Electrophilic Substitution: Activating the Benzene Ring

Electrophilic aromatic substitution on the quinazoline ring system predominantly occurs on the benzene portion, as the pyrimidine ring is deactivated by the electron-withdrawing nitrogen atoms. The directing influence of the fused pyrimidine ring and any existing substituents on the benzene ring dictates the regioselectivity of these reactions.

Nitration is the most well-documented electrophilic substitution reaction of quinazoline.[1][2] The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The expected order of reactivity for electrophilic attack on the unsubstituted quinazoline ring is position 6, followed by position 8.[2][3]

Table 1: Electrophilic Nitration of Quinazoline Derivatives

SubstrateReagents and ConditionsProductYieldReference(s)
QuinazolineFuming HNO₃, conc. H₂SO₄6-NitroquinazolineModerate[2]
3-(4-chlorophenyl)-2-methyl-quinazolin-4-oneFuming HNO₃, conc. H₂SO₄, 0 °C to rt, 4 h3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one49.7%[4]
2,3-polymethylene-3,4-dihydroquinazolin-4-oneNitrating mixture (1:4), 90-100 °C6-Nitro and 8-Nitro derivatives-[5]
Experimental Protocol: Nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one[4]
  • Dissolution: Dissolve 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one (2 mmol) in 6 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Addition of Nitrating Agent: Add fuming nitric acid (10 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

  • Quenching: Pour the reaction mixture slowly into 15 mL of crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a mixture of tetrahydrofuran and methanol to afford the purified 3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one.

Nucleophilic Substitution: Targeting the Pyrimidine Ring

The pyrimidine ring of quinazoline is electron-deficient and, therefore, susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. The C2 and C4 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr).[3] In 2,4-dichloroquinazolines, the C4 position is generally more reactive than the C2 position under mild conditions.[6]

Table 2: Nucleophilic Substitution of Haloquinazolines

SubstrateNucleophileReagents and ConditionsProductYieldReference(s)
2,4-DichloroquinazolineHydrazine hydrateEthanol, 0-5 °C, 2 h2-Chloro-4-hydrazinylquinazoline-[6]
2,4-DichloroquinazolineMorpholine-2-Morpholino-4-chloroquinazoline-[7]
4-ChloroquinazolineAniline-4-Anilinoquinazoline-[8]
2,4-DichloroquinazolineSodium methoxide-2,4-Dimethoxyquinazoline-[9]
2,4-DichloroquinazolineThiophenolK₂CO₃, DMAc, rt-100 °C2,4-Bis(phenylthio)quinazolineGood[2]
Experimental Protocol: Synthesis of 2-Chloro-4-hydrazinylquinazoline[6]
  • Setup: Dissolve 2,4-dichloroquinazoline in ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Nucleophile Addition: Add hydrazine hydrate dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at below 10 °C for 30 minutes, and then continue stirring at room temperature for an additional 2 hours.

  • Workup: Upon completion of the reaction (monitored by TLC), the product can be isolated by standard workup procedures, which may include solvent evaporation and purification by chromatography or recrystallization.

Oxidation and Reduction of the Quinazoline Ring

The quinazoline ring can undergo both oxidation and reduction reactions, allowing for further functionalization and modification of the core structure.

Oxidation

Oxidation of the quinazoline ring can lead to the formation of quinazolinones. For instance, oxidation of quinazoline with potassium permanganate (KMnO₄) in an alkaline medium can yield 3,4-dihydro-4-oxoquinazoline.[2] The outcome of the oxidation is dependent on the reaction conditions and the substitution pattern of the quinazoline ring.

Experimental Protocol: General Oxidation of an Alkyl-Substituted Quinazoline with KMnO₄
  • Dissolution: Dissolve the alkyl-substituted quinazoline in a suitable solvent such as aqueous acetone or pyridine.

  • Oxidant Addition: Add a solution of potassium permanganate portion-wise to the stirred quinazoline solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the purple permanganate color can also indicate the consumption of the oxidant.

  • Workup: Once the reaction is complete, quench the excess permanganate by adding a reducing agent such as sodium bisulfite solution until the mixture becomes colorless.

  • Isolation: Acidify the mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

Reduction

Reduction of the quinazoline ring can be achieved through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups on the quinazoline ring to amines. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed for the same transformation.[10]

Experimental Protocol: Reduction of a Nitroquinazoline using SnCl₂/HCl[11]
  • Setup: To a stirred solution of the nitroquinazoline in concentrated hydrochloric acid, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) until a basic pH is achieved.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

C-H Functionalization: A Modern Approach to Diversification

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. Palladium and rhodium are commonly employed catalysts for these transformations.

Table 3: C-H Functionalization of Quinazoline Derivatives

SubstrateReaction TypeCatalyst/ReagentsProductYieldReference(s)
2,4-DiarylquinazolineC-H ArylationPd(OAc)₂, K₂CO₃, TBAB, DMA2-(1-Biaryl)-4-arylquinazolineGood[7]
Quinoline-8-carbaldehydeC-H ArylationPd catalyst, Aryl iodide/diazonium saltAryl quinolinyl ketoneGood to Excellent[11]
2-Arylquinazolin-4-oneC-H Alkenylation/CyclizationRhodium catalystIsoquinolino[1,2-b]quinazolin-8-one derivative-[12]
2,4-DiarylquinazolineC-H AmidationRhodium catalyst, N-FluorobenzenesulfonimideC-H aminated product-

Signaling Pathways Targeted by Quinazoline Derivatives

The biological significance of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways implicated in diseases such as cancer. Notably, many quinazoline-based drugs are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes PKC PKC PLCg->PKC PKC->Proliferation Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline-based inhibitors targeting VEGFR, such as vandetanib, block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibits

Figure 2: Simplified VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental and Synthetic Workflow

The development of novel quinazoline-based drug candidates typically follows a structured workflow, from the initial synthesis of the core scaffold to its subsequent functionalization and biological evaluation. This iterative process allows for the systematic exploration of structure-activity relationships (SAR).

Synthetic_Workflow Start Anthranilic Acid Derivatives Cyclization Ring Cyclization Start->Cyclization Quinazolinone Quinazolinone Core Cyclization->Quinazolinone Chlorination Chlorination (e.g., POCl₃) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinazoline->SNAr Library Library of Functionalized Quinazolines SNAr->Library BioAssay Biological Screening (e.g., Kinase Assays) Library->BioAssay SAR SAR Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

References

Preliminary In-Vitro Screening of 7-Bromo-6-chloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary in-vitro screening cascade for the novel compound 7-Bromo-6-chloroquinazoline. Drawing upon established methodologies for the evaluation of quinazoline derivatives, this document outlines key experimental protocols, data presentation strategies, and potential biological activities. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer, antiviral, and enzyme-inhibitory properties.[1][2] Structural modifications at the 6- and 7-positions of the quinazoline core have been shown to significantly influence their biological activity, including multi-kinase inhibitory and anti-proliferative effects.[1] This guide serves as a foundational resource for the initial biological characterization of this compound.

Core In-Vitro Screening Assays

A tiered approach to in-vitro screening is recommended, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Cytotoxicity Screening

The initial evaluation of this compound should involve assessing its cytotoxic effects against a panel of human cancer cell lines. This provides a primary indication of its potential as an anticancer agent.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.85 ± 3.32
SW480Colon Adenocarcinoma17.85 ± 0.92
A549Lung Carcinoma25.50 ± 4.10
PC-3Prostate Adenocarcinoma32.10 ± 5.60
HepG2Hepatocellular Carcinoma21.75 ± 3.90
MRC-5Normal Lung Fibroblast84.20 ± 1.72

Note: The data presented in this table is hypothetical and serves as an illustrative example based on published data for similar quinazoline derivatives.[3][4]

Kinase Inhibition Assays

Many quinazoline derivatives are known to target protein kinases, particularly those involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC₅₀ (nM)
EGFR (Wild-Type)50.2 ± 8.5
EGFR (T790M Mutant)150.8 ± 22.1
VEGFR2250.5 ± 35.7
PDGFRβ480.2 ± 55.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro screening results.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of EGFR.

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_screening In-Vitro Screening Cascade start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_inhibition Kinase Inhibition Assays (e.g., EGFR) cytotoxicity->kinase_inhibition If active cell_based Cell-Based Mechanistic Assays kinase_inhibition->cell_based If potent inhibitor apoptosis Apoptosis Assay (e.g., Annexin V) cell_based->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle lead_identification Lead Candidate Identification apoptosis->lead_identification cell_cycle->lead_identification

Caption: A generalized workflow for the in-vitro screening of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Compound This compound Compound->EGFR Inhibition

Caption: A simplified representation of the EGFR signaling pathway, a potential target for this compound.

Conclusion

The preliminary in-vitro screening of this compound, as outlined in this guide, provides a robust framework for its initial biological characterization. Based on the extensive literature on quinazoline derivatives, this compound holds promise as a potential modulator of key cellular processes, particularly in the context of cancer. The suggested assays for cytotoxicity and kinase inhibition will offer critical insights into its potency and mechanism of action, paving the way for further preclinical development. The structure-activity relationships of related compounds suggest that the 6- and 7-substitutions on the quinazoline ring are significant for determining cytotoxicity and kinase inhibitory activity.[5] Therefore, a thorough evaluation of this compound is warranted.

References

The Strategic Incorporation of Bromine and Chlorine in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the substitution of hydrogen atoms with halogens is a cornerstone strategy for lead optimization. Among the halogens, chlorine and bromine are frequently employed to modulate the pharmacological and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the distinct roles these two halogens play, moving beyond their classical perception as simple lipophilic bioisosteres. We will explore their fundamental physicochemical properties, the critical role of halogen bonding in enhancing ligand-receptor interactions, and their profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a resource for drug development professionals, offering tabulated data for direct comparison, detailed experimental protocols for assessing the impact of these substituents, and visualizations to clarify key concepts and workflows.

Core Physicochemical and Electronic Properties

The subtle yet significant differences in the fundamental properties of chlorine and bromine are the foundation of their differential effects in a biological system. While both increase lipophilicity compared to hydrogen, their size, polarizability, and ability to form non-covalent interactions vary considerably. These differences allow medicinal chemists to fine-tune a molecule's properties with precision.

PropertyChlorine (Cl)Bromine (Br)Significance in Drug Design
Atomic Weight ( g/mol ) 35.4579.90Affects molecular weight, a key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).
Van der Waals Radius (Å) 1.75[1][2][3]1.85[1]Influences steric interactions within a binding pocket. Bromine is larger and can provide a better fit or introduce steric hindrance.
Electronegativity (Pauling Scale) 3.16[4][5][6][7]2.96[4][5][6]Creates a polar C-X bond, influencing local dipole moments and interactions. Chlorine is more electronegative.[5][6][8][9][10]
Polarizability (ų) 2.183.05A measure of how easily the electron cloud is distorted. Bromine's higher polarizability is key to forming stronger halogen and dispersion interactions.[11]
C-X Bond Energy (kJ/mol) ~339 (C-Cl)~285 (C-Br)Relates to metabolic stability. The stronger C-Cl bond is generally more resistant to metabolic cleavage than the C-Br bond.[12][13][14][15]

The Crucial Role of Halogen Bonding

Once viewed merely as hydrophobic fillers, it is now understood that heavier halogens like chlorine and bromine can act as Lewis acids, forming highly directional non-covalent interactions known as halogen bonds (XBs). This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, the "sigma-hole" (σ-hole), along the axis of the R-X bond. This σ-hole can interact favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the general trend: I > Br > Cl.[16] While chlorine can form effective halogen bonds, bromine's greater polarizability allows it to form significantly stronger and more stabilizing interactions, which can be harnessed to improve binding affinity and selectivity.

Halogen_Bond cluster_drug Drug Molecule cluster_protein Protein Target R R C C R->C X X C->X sigma σ-hole (+) O O sigma->O  Halogen Bond  (Lewis Acid-Base Interaction) C_prot C O->C_prot R_prot1 R' C_prot->R_prot1 R_prot2 R'' C_prot->R_prot2

Diagram 1: Halogen Bond Interaction.

Impact on Pharmacological and Pharmacokinetic Properties

The introduction of a chlorine or bromine substituent can have a profound impact on a drug's overall profile.

Binding Affinity and Selectivity

Strategic placement of chlorine or bromine can significantly enhance binding affinity. This improvement often results from the formation of a halogen bond with a specific residue in the target's binding pocket. Because bromine forms stronger halogen bonds than chlorine, it can sometimes provide a greater boost in potency.

Table 2: Example of Halogen Substitution on 5-HT2B Receptor Antagonist Activity This table summarizes data showing how substituting a hydrogen with different halogens impacts the functional activity of a ligand at the 5-HT2B receptor.

CompoundSubstitution (X)Fold Enhancement in Activity vs. Unsubstituted (X=H)
Parent -H1 (Baseline)
Analog 1 -F4
Analog 2 -Cl35
Analog 3 -Br46
Analog 4 -I70

Data adapted from a study on 5-HT2B receptor-ligand interactions.

This data clearly demonstrates the trend where the enhancement in activity correlates with the increasing size and polarizability of the halogen, consistent with the principles of halogen bonding.

Pharmacokinetics (ADME)

Halogen substitution is a powerful tool for optimizing a drug's ADME properties.

  • Metabolism: Halogens can be used to block metabolically labile positions on a molecule. For instance, if an aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, installing a chlorine or bromine atom at that position can prevent hydroxylation, thereby increasing the drug's half-life. The greater strength of the C-Cl bond can sometimes offer more robust metabolic protection compared to the C-Br bond.[15]

  • Absorption and Distribution: Both chlorine and bromine increase a molecule's lipophilicity. This can enhance membrane permeability and absorption from the gastrointestinal tract. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. Bromine provides a larger increase in lipophilicity than chlorine for a single substitution.

  • Efflux: Increased lipophilicity can sometimes make a compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which can limit penetration into tissues like the brain.[17] This effect must be evaluated on a case-by-case basis.

Drug_Discovery_Workflow Hit Hit Compound (Initial Activity) LeadGen Lead Generation Hit->LeadGen HalogenScan Introduce Cl / Br at Key Positions (Halogen Scanning) LeadGen->HalogenScan AssessPotency Assess Potency & Selectivity (e.g., Binding Assay) HalogenScan->AssessPotency PotencyDecision Potency Improved? AssessPotency->PotencyDecision PotencyDecision->LeadGen No AssessADME Assess ADME Properties (e.g., Metabolic Stability) PotencyDecision->AssessADME Yes ADMEDecision Favorable ADME? AssessADME->ADMEDecision LeadOpt Lead Optimization (Iterative Design) ADMEDecision->LeadOpt Yes Drop Drop or Redesign ADMEDecision->Drop No LeadOpt->HalogenScan Iterate Candidate Preclinical Candidate LeadOpt->Candidate

Diagram 2: Halogen Scanning in the Drug Discovery Workflow.

Key Experimental Protocols

To quantitatively assess the effects of chlorine and bromine substitution, specific in vitro assays are indispensable during the drug discovery process.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Materials:

  • Receptor Source: Cell membrane preparations or tissue homogenates expressing the target receptor.[18]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Test Compounds: Unlabeled chlorinated and brominated analogs, and parent compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]

  • Scintillation Cocktail and Scintillation Counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds. The final assay plate will include wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitor binding (radioligand + various concentrations of the test compound).[19]

  • Incubation: In a 96-well plate, add the receptor preparation, the test compound dilution (or buffer), and a fixed concentration of the radioligand (typically at or below its Kd value).[18][19]

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[18]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[18]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s, providing an estimate of its intrinsic clearance.

1. Materials:

  • Liver Microsomes: Pooled human or animal liver microsomes.[20][21]

  • Test Compounds: Chlorinated, brominated, and parent compounds (typically 1 µM final concentration).[22]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[21][22]

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.[20][21]

  • Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.[20]

  • Analytical Instrument: LC-MS/MS system for quantification.

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compounds.[22]

  • Pre-incubation: In a 96-well plate, add the buffer, microsomal solution, and test compound. Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells.[20][22]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the cold termination solution. The 0-minute time point serves as the initial concentration reference.[20]

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.[20]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.[20]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (Clint) in units of µL/min/mg microsomal protein.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction at 37°C cluster_analysis 3. Analysis Prep1 Thaw Liver Microsomes Prep2 Prepare Test Compound (1 µM final) Prep3 Prepare NADPH Regenerating System Incubate Combine Microsomes, Buffer, & Test Compound Prep3->Incubate Start Initiate Reaction with NADPH System Incubate->Start Terminate Terminate at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS Start->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) & Intrinsic Clearance (Clint) LCMS->Data

Diagram 3: Experimental Workflow for a Liver Microsomal Stability Assay.

Conclusion

Chlorine and bromine are far more than simple bioisosteres for modifying lipophilicity. They are versatile tools that enable medicinal chemists to strategically enhance binding affinity through halogen bonding and to optimize pharmacokinetic properties by blocking metabolic hotspots. Bromine, with its superior polarizability, often provides a more significant affinity enhancement via stronger halogen bonds. In contrast, the greater strength of the carbon-chlorine bond can offer more robust metabolic stability. The choice between chlorine and bromine is context-dependent, requiring a careful, data-driven evaluation of the specific drug target and the desired pharmacological profile. By leveraging the distinct properties of these halogens and employing rigorous experimental validation, researchers can accelerate the development of safer and more effective therapeutics.

References

Navigating the Patent Landscape of 7-Bromo-6-chloroquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, therapeutic applications, and mechanistic underpinnings of 7-Bromo-6-chloroquinazoline and its derivatives reveals a promising scaffold for the development of targeted anticancer therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the patent landscape, detailed experimental protocols for synthesis and biological evaluation, and a visual representation of the key signaling pathways involved.

The quinazoline core is a well-established pharmacophore in medicinal chemistry, with several derivatives having reached clinical use, most notably as inhibitors of epidermal growth factor receptor (EGFR) in the treatment of cancer. The strategic halogenation at the 7- and 6-positions of the quinazoline ring, as seen in this compound, offers a versatile platform for the synthesis of novel compounds with potent and selective biological activities.

The Patent Landscape: A Quantitative Overview

A systematic review of the patent literature highlights the growing interest in this compound and its derivatives as key intermediates and active pharmaceutical ingredients. The following table summarizes key patents in this domain, providing insights into the major players, timelines, and the intellectual property focus.

Patent/Publication NumberTitleAssigneeFiling DateKey Claims/Focus
CN114436974A Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinoneNot specified2022-02-28A one-step synthesis method for 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[1]
US6638939B2 6,7-dimethoxyquinazolines and therapeutic use thereofThe Trustees of the University of Pennsylvania2001-02-08Quinazoline compounds for the treatment of cancers, including those with bromo substitutions, and their use in inducing apoptosis.
US5770599A Quinazoline derivativesNot specified1996-06-07Substituted quinazoline derivatives and their use as antineoplastic agents.
US7115615B2 Quinazoline derivativesAstraZeneca AB2003-01-24Novel quinazoline derivatives possessing anti-tumour activity.

Core Synthesis and Experimental Protocols

The synthesis of the this compound scaffold and the subsequent evaluation of its derivatives' biological activity are central to its development as a therapeutic agent. Below are detailed methodologies for key experiments.

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from patent CN114436974A, which describes a one-step synthesis method.[1]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH3CN)

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), and formamidine acetate (40g).[1]

  • Add acetonitrile (700g) as the solvent.[1]

  • Heat the mixture to reflux and maintain the reaction with stirring for 20 hours.[1]

  • Upon completion of the reaction, cool the mixture and process it to isolate the 7-bromo-6-chloro-4(3H)-quinazolinone product.[1]

Another described method involves the reaction of the appropriate anthranilic acid with chloro acylchloride followed by dehydration to form a benzoxazinone intermediate, which is then reacted with an amine to yield the quinazolinone derivative.

Experimental Workflow for Synthesis

G start Starting Materials (e.g., 2,4-dibromo-5-chlorobenzoic acid, formamidine acetate) reaction One-pot Reaction (Reflux in Acetonitrile) start->reaction workup Reaction Work-up (Cooling, Filtration, Purification) reaction->workup product 7-Bromo-6-chloro-4(3H)-quinazolinone workup->product

Synthetic workflow for 7-Bromo-6-chloro-4(3H)-quinazolinone.
EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant EGFR kinase

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compound (this compound derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in the kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay measures luminescence, where the signal is inversely correlated with kinase activity.[2]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[4]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the effect of the compound on the signaling pathway.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Derivatives of the quinazoline scaffold are well-documented as inhibitors of receptor tyrosine kinases, with a particular emphasis on EGFR.[5] Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

This compound derivatives are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor and thereby blocking the initiation of these downstream signals.[5] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR and Downstream Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

EGFR signaling and its inhibition by quinazoline derivatives.

The diagram above illustrates the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), which triggers a signaling cascade through two major pathways: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Both pathways converge in the nucleus to promote processes that are hallmarks of cancer, such as increased cell proliferation, survival, and angiogenesis. This compound derivatives act by inhibiting the kinase activity of EGFR, thus blocking these downstream signals.

Conclusion

The patent and scientific literature strongly supports the continued exploration of this compound as a privileged scaffold in the design of novel anticancer agents. Its synthetic accessibility and the proven efficacy of related quinazoline derivatives as EGFR inhibitors provide a solid foundation for further drug discovery and development efforts. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to advance the development of this promising class of compounds.

References

Methodological & Application

Synthesis of 7-Bromo-6-chloroquinazoline: A Proposed Method from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit proposed, synthetic pathway for the preparation of 7-bromo-6-chloroquinazoline, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The protocol commences with commercially available anthranilic acid and proceeds through a multi-step sequence involving halogenation, cyclization, and functional group conversion. Quinazoline scaffolds are of significant interest due to their broad range of biological activities, including applications as anticancer and anti-inflammatory agents.[1] This document outlines the necessary reagents, conditions, and transformations to furnish the target compound.

Chemical Properties of Key Compounds

The following table summarizes key physical and chemical properties of the starting material, intermediates, and the final product in the proposed synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Anthranilic AcidC₇H₇NO₂137.14118-92-3
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.58635-21-2
2-Amino-4-bromo-5-chlorobenzoic acidC₇H₅BrClNO₂250.48150812-32-1[2]
7-Bromo-6-chloroquinazolin-4(3H)-oneC₈H₄BrClN₂O259.4917518-98-8
This compoundC₈H₄BrClN₂243.49953039-66-2

Proposed Synthetic Pathway

The synthesis of this compound from anthranilic acid can be envisioned through a four-step process. This proposed pathway is based on established organic chemistry transformations for similar substrates.

Synthesis_Workflow A Anthranilic Acid B 2-Amino-5-chlorobenzoic Acid A->B Chlorination (SO2Cl2, Ether) C 2-Amino-4-bromo-5-chlorobenzoic Acid B->C Bromination (Br2, Acetic Acid) D 7-Bromo-6-chloroquinazolin-4(3H)-one C->D Cyclization (Formamide, Heat) E This compound D->E Chlorination (SOCl2 or CCl3CN/PPh3)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

This procedure outlines the chlorination of anthranilic acid at the 5-position using sulfuryl chloride.[3][4]

Materials:

  • Anthranilic acid

  • Sulfuryl chloride

  • Anhydrous ether

  • 8% Hydrochloric acid

  • Sodium acetate solution

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous ether dropwise to the cooled solution of anthranilic acid over a period of 10 minutes with stirring.[3]

  • After the addition is complete, remove the excess sulfuryl chloride and ether under reduced pressure.

  • Treat the residue with 8% hydrochloric acid and heat at 60-70°C for 1.5 hours.[3]

  • Filter the hot solution.

  • To the filtrate, add a saturated solution of sodium acetate to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-chlorobenzoic acid.

Step 2: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic Acid

This step involves the bromination of 2-amino-5-chlorobenzoic acid. The regioselectivity is directed by the activating amino group to the ortho and para positions. With the para position (relative to the amino group) already chlorinated, bromination is expected to occur at the ortho position.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the solution with stirring at room temperature. A similar procedure for the bromination of anthranilic acid is conducted at 15°C.[5]

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry to afford 2-amino-4-bromo-5-chlorobenzoic acid.

Step 3: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

This protocol describes the cyclization of the substituted anthranilic acid with formamide to form the quinazolinone ring.

Materials:

  • 2-Amino-4-bromo-5-chlorobenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask, mix 2-amino-4-bromo-5-chlorobenzoic acid with an excess of formamide.

  • Heat the mixture at 120-130°C for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Add water to the mixture and collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain 7-bromo-6-chloroquinazolin-4(3H)-one.

Step 4: Synthesis of this compound

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group to yield the target quinazoline.

Materials:

  • 7-Bromo-6-chloroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Trichloroisocyanuric acid (TCCA) and Triphenylphosphine (PPh₃)[6]

  • Toluene (if using TCCA/PPh₃)

  • Dimethylformamide (DMF, catalytic amount if using SOCl₂)

Procedure (using Thionyl Chloride):

  • To a flask containing 7-bromo-6-chloroquinazolin-4(3H)-one, add an excess of thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture for 3-4 hours.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • To the residue, add ice-cold water and basify with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound.

Biological Context and Signaling

While specific signaling pathways for this compound are not extensively documented, quinazoline derivatives are well-known for their interactions with various biological targets. Many 4-anilinoquinazoline derivatives, for instance, are potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified representation of an RTK signaling pathway that can be targeted by quinazoline-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Quinazoline Quinazoline Inhibitor (e.g., this compound) Quinazoline->RTK Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: General RTK signaling pathway inhibited by quinazolines.

References

Application Note: Synthesis of 7-Bromo-6-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed two-step protocol for the synthesis of 7-bromo-4,6-dichloroquinazoline, a key intermediate for drug development and chemical biology research. The synthesis commences with the one-pot formation of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate. The subsequent chlorination of the quinazolinone intermediate yields the target compound. This protocol is intended for researchers in chemistry and drug development, providing clear, step-by-step instructions and tabulated data for reproducibility.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties, make them a subject of intense research. The specific derivative, 7-Bromo-6-chloroquinazoline, serves as a crucial building block for more complex molecules. This protocol details a reliable synthesis route starting from commercially available materials. The procedure is divided into two main stages: the initial cyclization to form the quinazolinone ring system, followed by a chlorination step to produce the reactive 4-chloroquinazoline derivative.

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This one-pot synthesis method produces the key intermediate, 7-bromo-6-chloro-4(3H)-quinazolinone, from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[1][2] The reaction is catalyzed by a copper salt and iodide source in an organic solvent.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2,4-dibromo-5-chlorobenzoic acid308.36100 g0.324
Formamidine acetate104.0940 g0.384
Cuprous Bromide (CuBr)143.455 g0.035
Sodium Iodide (NaI)149.895 g0.033
Sodium Hydroxide (NaOH)40.0050 g1.25
Acetonitrile (CH₃CN)41.05700 g (approx. 890 mL)-
Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel (e.g., a 2L round-bottom flask) equipped with a magnetic stirrer and a reflux condenser, add 2,4-dibromo-5-chlorobenzoic acid (100 g), cuprous bromide (5 g), sodium iodide (5 g), sodium hydroxide (50 g), formamidine acetate (40 g), and acetonitrile (700 g).[1]

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of acetonitrile is approximately 82°C).[1]

  • Reaction Time: Stir the reaction mixture vigorously at reflux for 12-20 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[1]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 7-bromo-6-chloro-4(3H)-quinazolinone as a solid.

Step 2: Synthesis of 7-Bromo-4,6-dichloroquinazoline

This step involves the chlorination of the 4-oxo group of the quinazolinone intermediate using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1][3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
7-bromo-6-chloro-4(3H)-quinazolinone259.4910 g0.0385
Thionyl chloride (SOCl₂)118.97100 mL (approx. 163 g)1.37
N,N-dimethylformamide (DMF)73.091 mL-
Dichloromethane (CH₂Cl₂)84.93As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromo-6-chloro-4(3H)-quinazolinone (10 g) in thionyl chloride (100 mL).

  • Addition of Catalyst: To the stirring suspension at room temperature, add N,N-dimethylformamide (1 mL) dropwise.

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) for 2-4 hours. The reaction mixture should become a clear solution.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Add toluene and evaporate under reduced pressure (azeotropic removal) to ensure all residual thionyl chloride is removed.[4]

    • Carefully quench the residue by slowly adding it to ice-cold water or a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 7-bromo-4,6-dichloroquinazoline.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow

SynthesisWorkflow Synthesis of 7-Bromo-4,6-dichloroquinazoline cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination start_material 2,4-dibromo-5-chlorobenzoic acid + Formamidine Acetate intermediate 7-Bromo-6-chloro-4(3H)-quinazolinone start_material->intermediate CuBr, NaI, NaOH Acetonitrile, Reflux (12-20h) final_product 7-Bromo-4,6-dichloroquinazoline intermediate->final_product SOCl₂, cat. DMF Reflux (2-4h)

Caption: A diagram illustrating the two-step synthesis of 7-Bromo-4,6-dichloroquinazoline.

References

Application Notes and Protocols for 7-Bromo-6-chloroquinazoline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-6-chloroquinazoline as a pivotal chemical intermediate in the synthesis of pharmacologically active molecules. Detailed protocols for the synthesis of key compounds and quantitative data on their biological activities are presented to facilitate research and development in medicinal chemistry.

Synthesis of Halofuginone Hydrobromide

7-Bromo-6-chloro-4(3H)-quinazolinone serves as a crucial precursor in the synthesis of Halofuginone, an anticoccidial drug with a broad spectrum of activity and potential applications in cancer therapy.

Experimental Protocol: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from a patented one-step synthesis method.[1][2]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous bromide (CuBr)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Formamidine acetate

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture to reflux and maintain stirring for 20 hours.

  • After the reaction is complete, cool the system to 20-30°C.

  • Filter the mixture by suction and transfer the filter cake to a beaker containing 900g of water.

  • Add activated carbon (4g) and stir the suspension for 2 hours.

  • Perform suction filtration and adjust the pH of the filtrate to 2-3 using hydrochloric acid to precipitate the product.

  • Collect the solid by suction filtration and dry at 100-110°C to obtain 7-bromo-6-chloro-4(3H)-quinazolinone.

Quantitative Data:

Starting MaterialProductYield
2,4-dibromo-5-chlorobenzoic acid7-bromo-6-chloro-4(3H)-quinazolinone83.2%

Table 1: Yield for the synthesis of the Halofuginone intermediate.

Biological Activity of Halofuginone

Halofuginone has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.

Quantitative Data:

CompoundCell LineIC50 (nM)
HalofuginoneHepG272.7

Table 2: In vitro anticancer activity of Halofuginone.[3]

Synthesis of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

The this compound core is a versatile scaffold for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted anticancer agents. The following is a generalized protocol for the synthesis of 4-anilinoquinazoline derivatives.

Experimental Protocol: General Synthesis of 4-Anilinoquinazoline EGFR Inhibitors

This protocol is a composite based on general procedures for the synthesis of 4-anilinoquinazoline derivatives.[4][5][6]

Step 1: Chlorination of 7-Bromo-6-chloro-4(3H)-quinazolinone

  • Suspend 7-Bromo-6-chloro-4(3H)-quinazolinone in thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure to yield 4,7-dichloro-6-bromoquinazoline.

Step 2: Amination with Substituted Anilines

  • Dissolve the 4,7-dichloro-6-bromoquinazoline intermediate in a suitable solvent such as isopropanol or ethanol.

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Heat the reaction mixture to reflux for several hours until completion (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with the reaction solvent and dry to obtain the final 4-anilinoquinazoline derivative.

Biological Activity of 4-Anilinoquinazoline Derivatives

Numerous derivatives based on the 4-anilinoquinazoline scaffold have been synthesized and evaluated for their EGFR inhibitory and anticancer activities.

Quantitative Data:

Compound ReferenceCell LineIC50 (µM)EGFR Inhibition IC50 (nM)
Compound 8aMCF-715.85 ± 3.32-
Compound 8aSW48017.85 ± 0.92-
Compound 8aMRC-5 (Normal)84.20 ± 1.72-
Compound 7iA5492.2517.32
Compound 7iHT-291.72-
Compound 7iMCF-72.81-
Compound 6dNCI-H4600.78969
Erlotinib (Control)MCF-79.9 ± 0.1433.25
Gefitinib (Control)--25.42

Table 3: In vitro anticancer and EGFR inhibitory activities of various 4-anilinoquinazoline derivatives.[7][8][9][10]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, and proliferation.[11] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-Akt pathways.[12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[8] 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[13]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Synthetic_Workflow Start 7-Bromo-6-chloro- 4(3H)-quinazolinone Intermediate 4,7-Dichloro- 6-bromoquinazoline Start->Intermediate Chlorination (SOCl2, DMF) FinalProduct 4-Anilinoquinazoline Derivative Intermediate->FinalProduct Amination Aniline Substituted Aniline Aniline->FinalProduct

References

Application of 7-Bromo-6-chloroquinazoline in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs. Its ability to mimic the purine ring of ATP allows it to effectively target the ATP-binding sites of various kinases, which are often dysregulated in cancer. The strategic substitution on the quinazoline ring system plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This document focuses on the application of the 7-Bromo-6-chloroquinazoline scaffold in the design and development of novel anticancer agents. The presence of halogen atoms at the 6 and 7-positions, specifically chlorine and bromine, has been shown to enhance the anticancer effects of quinazoline derivatives.[1] These substitutions can influence the electronic properties and binding interactions of the molecule with its target protein, often leading to improved inhibitory activity.

This document provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of anticancer agents incorporating the this compound core. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of oncology drug discovery.

Synthesis of this compound Derivatives

The this compound scaffold serves as a key intermediate in the synthesis of a variety of potent anticancer compounds. A common synthetic route to obtain 7-bromo-6-chloro-4(3H)-quinazolinone, a precursor for further derivatization, is outlined below.

Protocol: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone

This protocol is based on the method described in patent CN114436974A.[2]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr)

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Formamidine acetate

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.[2]

  • Heat the mixture to reflux and maintain stirring for 18-20 hours.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, the reaction mixture is typically subjected to filtration to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent to yield 7-bromo-6-chloro-4(3H)-quinazolinone.

Further modifications, such as chlorination of the 4-oxo group, can be carried out to produce 4-chloro-7-bromo-6-chloroquinazoline, a versatile intermediate for introducing various side chains at the 4-position through nucleophilic substitution reactions.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Derivatives of this compound have been primarily investigated as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The two major targets identified are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver of tumorigenesis in various cancers, including non-small-cell lung cancer (NSCLC), breast cancer, and glioblastoma.[3][4] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT->Proliferation Inhibitor Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Figure 1: EGFR Signaling Pathway Inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[5] VEGFR-2 is a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 signaling can effectively suppress tumor-induced angiogenesis, thereby restricting tumor growth. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis PKC->Angiogenesis AKT->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Figure 2: VEGFR Signaling Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate for 24-72h) A->B C 3. Add MTT Reagent (Incubate for 2-4h) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Figure 3: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 6-bromoquinazoline derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazoline Derivatives against MDA-MB-231 (Breast Cancer) Cells [8]

CompoundSubstitution at 4-positionIC50 (nM) vs. EGFRwt
21 4-bromo-phenylethylidene-hydrazinyl46.1
Lapatinib (Reference) -53.1

Table 2: Cytotoxic Activity of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [1]

CompoundR-group on ThiolIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)IC50 (µM) vs. MRC-5 (Normal Cells)
8a Aliphatic linker15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
Erlotinib (Reference) -> 50--
Cisplatin (Reference) -12.31 ± 2.1410.54 ± 1.589.76 ± 1.12
Doxorubicin (Reference) -0.87 ± 0.091.02 ± 0.151.23 ± 0.21

Table 3: Cytotoxic Activity of 6-bromo-quinazoline Derivatives [9]

CompoundSubstitution on Phenyl MoietyIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)
5b 3-Fluoro0.531.95
Cisplatin (Reference) -12.3110.54

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent anticancer agents. The accumulated evidence strongly suggests that derivatives based on this core structure can effectively inhibit key signaling pathways, such as EGFR and VEGFR, leading to significant cytotoxic effects against a range of cancer cell lines. The provided protocols for synthesis and biological evaluation offer a framework for researchers to further explore the potential of this chemical class.

Future research should focus on optimizing the substitutions on the quinazoline ring to enhance potency, selectivity, and drug-like properties. The development of dual EGFR/VEGFR inhibitors based on the this compound scaffold is a particularly attractive strategy to simultaneously target tumor cell proliferation and angiogenesis. While no clinical trials specifically mentioning "this compound" were identified, the clinical success of other quinazoline-based kinase inhibitors like gefitinib and erlotinib underscores the therapeutic potential of this compound class. Further preclinical development, including in vivo efficacy and safety studies, will be crucial to advance novel this compound derivatives towards clinical investigation.

References

Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one: A Key Intermediate for Halofuginone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-Bromo-6-chloroquinazolin-4(3H)-one is a crucial heterocyclic intermediate in the synthesis of Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga. Halofuginone exhibits a range of biological activities, including antiprotozoal, anticancer, and antifibrotic properties. Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), a key enzyme in protein synthesis. This inhibition leads to the activation of the amino acid starvation response (AAR), which selectively prevents the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2][3][4][5] Furthermore, Halofuginone has been shown to interfere with the transforming growth factor-beta (TGF-β) signaling pathway by inhibiting the phosphorylation of Smad3, a key mediator in fibrotic processes.[1][5][6]

The synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one is a critical step in the multi-step production of Halofuginone. A reliable and efficient synthesis of this intermediate is paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient. The protocol outlined below, adapted from patent literature, describes a one-pot synthesis method that offers a streamlined approach with a high yield, making it suitable for industrial-scale production.[7] This method utilizes 2,4-dibromo-5-chlorobenzoic acid as the starting material, which undergoes a cyclization reaction with formamidine acetate in the presence of a copper catalyst.

This document provides detailed experimental protocols for the synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one, quantitative data for two distinct reaction conditions, and a diagram illustrating the synthetic workflow. Additionally, a diagram of the Halofuginone signaling pathway is included to provide context for the importance of this synthetic intermediate in drug development.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

ParameterProtocol 1Protocol 2
Starting Material 2,4-dibromo-5-chlorobenzoic acid2,4-dibromo-5-chlorobenzoic acid
Reagent Formamidine acetateFormamidine acetate
Catalyst 1 Cuprous chlorideCuprous bromide
Catalyst 2 Potassium iodideSodium iodide
Inorganic Base Potassium hydroxideSodium hydroxide
Solvent AcetonitrileAcetonitrile
Starting Material (g) 100100
Formamidine acetate (g) 4040
Catalyst 1 (g) 35
Catalyst 2 (g) 35
Inorganic Base (g) 5550
Solvent (g) 700700
Reaction Time (h) 1820
Reaction Condition RefluxReflux

Experimental Protocols

Protocol 1: Synthesis using Cuprous Chloride and Potassium Iodide
  • To a suitable reaction vessel, add 100 g of 2,4-dibromo-5-chlorobenzoic acid, 3 g of cuprous chloride, 3 g of potassium iodide, 55 g of potassium hydroxide, 40 g of formamidine acetate, and 700 g of acetonitrile.[7]

  • Stir the mixture and heat to reflux.[7]

  • Maintain the reaction at reflux with continuous stirring for 18 hours.[7]

  • Upon completion of the reaction, proceed with product isolation and purification.

Protocol 2: Synthesis using Cuprous Bromide and Sodium Iodide
  • In a reaction flask, combine 100 g of 2,4-dibromo-5-chlorobenzoic acid, 5 g of cuprous bromide, 5 g of sodium iodide, 50 g of sodium hydroxide, 40 g of formamidine acetate, and 700 g of acetonitrile.[7]

  • Heat the mixture to reflux while stirring.[7]

  • Continue the reaction under reflux conditions for 20 hours.[7]

  • After the reaction is complete, isolate and purify the desired product, 7-Bromo-6-chloroquinazolin-4(3H)-one.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Product SM 2,4-dibromo-5- chlorobenzoic acid Reaction One-Pot Synthesis SM->Reaction FA Formamidine acetate FA->Reaction Cat Catalysts: - Cuprous Chloride/Bromide - Potassium/Sodium Iodide Cat->Reaction Base Inorganic Base: - Potassium/Sodium Hydroxide Base->Reaction Solv Solvent: Acetonitrile Solv->Reaction Cond Condition: Reflux Cond->Reaction Product 7-Bromo-6-chloroquinazolin- 4(3H)-one Reaction->Product Halofuginone_Signaling_Pathway cluster_halofuginone Halofuginone Action cluster_pro_trna Protein Synthesis Regulation cluster_th17 Immunomodulation cluster_tgf Antifibrotic Effect Halofuginone Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) Halofuginone->ProRS Inhibits Smad3 Smad3 Phosphorylation Halofuginone->Smad3 Inhibits AAR Amino Acid Starvation Response (AAR) Activation ProRS->AAR Leads to Th17 Th17 Cell Differentiation AAR->Th17 Inhibits Inflammation Inflammation Th17->Inflammation Promotes TGFb TGF-β Signaling TGFb->Smad3 Activates Fibrosis Fibrosis Smad3->Fibrosis Promotes

References

Application Notes and Protocols for the Characterization of 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Bromo-6-chloroquinazoline is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in biologically active molecules. Accurate and thorough analytical characterization is critical to confirm the identity, purity, and structure of this compound for any research or development application. This document outlines the standard analytical methodologies for its complete characterization.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The logical workflow for this process is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC EA Elemental Analysis Purification->EA Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation EA->Structure_Elucidation Final_Confirmation Final Structure & Purity Confirmed Structure_Elucidation->Final_Confirmation Purity_Confirmation->Final_Confirmation

Caption: Overall workflow for the synthesis, purification, and analytical characterization of this compound.

The relationship and contribution of each technique to the final structural confirmation are detailed in the following diagram:

G cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_confirmation Confirmation Compound This compound HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA Proton_Env Proton Environment & Connectivity HNMR->Proton_Env Carbon_Backbone Carbon Skeleton CNMR->Carbon_Backbone Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity Purity & Impurity Profile HPLC->Purity Elemental_Composition Elemental Composition (%) EA->Elemental_Composition Final_Structure Confirmed Structure & Purity Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Molecular_Weight->Final_Structure Purity->Final_Structure Elemental_Composition->Final_Structure

Caption: Logical relationship of analytical techniques for structural elucidation and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Expected Data

Disclaimer: The following data is estimated based on known chemical shifts for 6-bromoquinazoline derivatives and general principles of NMR spectroscopy. Actual chemical shifts may vary.

Table 1: Expected ¹H and ¹³C NMR Data

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-29.2 - 9.4155 - 158
H-48.8 - 9.0160 - 163
H-58.1 - 8.3128 - 130
C-4a-125 - 127
C-6-135 - 138 (C-Cl)
C-7-120 - 123 (C-Br)
H-88.4 - 8.6130 - 133
C-8a-150 - 152

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution data.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for quinazolines.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion [M+H]⁺. The presence of bromine and chlorine will result in a characteristic isotopic pattern. The ratio of the M, M+2, and M+4 peaks will be indicative of the presence of one bromine and one chlorine atom.

Expected Data

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₄BrClN₂
Molecular Weight243.49 g/mol
Monoisotopic Mass241.9246 g/mol
[M+H]⁺ (calculated)242.9324
Isotopic PatternCharacteristic peaks for one Br and one Cl

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to identify the presence of any impurities.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound as a percentage of the total peak area.

Expected Data

Table 3: Representative HPLC Purity Data

PeakRetention Time (min)Area (%)Identity
1Variable>98%This compound
2Variable<2%Impurities

Elemental Analysis

Elemental analysis provides the percentage composition of each element (C, H, N) in the compound, which is compared against the theoretical values calculated from the molecular formula.

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 2-3 mg) is required.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Expected Data

Table 4: Elemental Analysis Data for C₈H₄BrClN₂

ElementTheoretical (%)Experimental (%)
Carbon (C)39.46± 0.4% of theoretical
Hydrogen (H)1.66± 0.4% of theoretical
Nitrogen (N)11.51± 0.4% of theoretical

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. The protocols and expected data presented in these application notes serve as a valuable guide for researchers to confirm the structure and purity of this compound, ensuring the reliability of subsequent scientific investigations.

Application Notes and Protocols for HPLC Purification of 7-Bromo-6-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery. The 7-bromo-6-chloroquinazoline core, in particular, represents a key intermediate in the synthesis of various potent agents, such as halofuginone, an anticoccidial drug also investigated for its antifibrotic and anticancer activities.[1][2]

The synthesis of these complex molecules often results in crude products containing impurities, isomers, and unreacted starting materials. Achieving the high purity required for subsequent biological assays, structural elucidation, and clinical development necessitates robust purification strategies. High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, is an indispensable tool for the isolation and purification of these target compounds.

This document provides detailed application notes and protocols for the Reverse-Phase HPLC (RP-HPLC) purification of this compound derivatives. It covers method development, scaling from analytical to preparative chromatography, and best practices for achieving high purity and recovery.

Method Development for Analytical HPLC

The initial step in developing a preparative purification method is to establish a robust analytical method. This smaller-scale separation allows for rapid optimization of conditions with minimal consumption of sample and solvent. The goal is to achieve baseline resolution of the target compound from all impurities.

A typical starting point for the analytical method development of this compound derivatives is Reverse-Phase HPLC. Given their aromatic and halogenated nature, C18 columns are a suitable initial choice.

Recommended Initial Analytical Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 5-10 µL
Sample Preparation Dissolve crude material in a suitable solvent (e.g., DMSO, DMF, or Acetonitrile) at a concentration of ~1 mg/mL.

Method Optimization:

If the initial separation is not optimal, consider the following adjustments:

  • Mobile Phase Modifier: For basic quinazoline derivatives, which may exhibit poor peak shape due to interactions with residual silanols on the silica-based stationary phase, the addition of an ion-pairing agent like triethylamine (TEA) to the mobile phase can be beneficial.

  • Organic Solvent: Methanol can be used as an alternative to acetonitrile. The different solvent selectivity may improve the resolution of closely eluting impurities.

  • Column Chemistry: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as Phenyl-Hexyl or PFP (Pentafluorophenyl) phases, which can offer alternative pi-pi interactions with the aromatic quinazoline core.

  • Gradient Slope: A shallower gradient will increase run time but can significantly improve the resolution of complex mixtures.

Scaling Up to Preparative HPLC

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The primary goal of scaling up is to increase the load of the compound on the column while maintaining the resolution achieved at the analytical scale.

The key to successful scaling is to maintain a constant linear velocity of the mobile phase and to adjust the flow rate and injection volume proportionally to the change in the column's cross-sectional area.

Scale-Up Calculations:

The preparative flow rate (F_prep) can be calculated from the analytical flow rate (F_anal) using the following formula:

F_prep = F_anal * (d_prep^2 / d_anal^2)

Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.

Similarly, the preparative injection volume (V_prep) can be scaled from the analytical injection volume (V_anal):

V_prep = V_anal * (d_prep^2 * L_prep) / (d_anal^2 * L_anal)

Where L_prep and L_anal are the lengths of the preparative and analytical columns, respectively.

Illustrative Scale-Up Parameters:

This table provides an example of scaling up an analytical method to a preparative scale.

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL212 µL (for equivalent loading)
Sample Load ~10 µg~2.1 mg (for equivalent loading)

Note: In practice, for preparative purification, the column is often overloaded to maximize throughput. The maximum sample load will need to be determined empirically.

Experimental Protocol: Preparative HPLC Purification

This protocol outlines a general procedure for the purification of a crude this compound derivative.

1. Sample Preparation:

  • Dissolve the crude synthetic material in a minimal amount of a strong solvent such as DMSO or DMF.
  • If possible, dilute the sample with the initial mobile phase to a concentration that prevents precipitation upon injection. A typical concentration for preparative HPLC is in the range of 10-50 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
  • Ensure the fraction collector is properly configured with an adequate number of collection vessels.

3. Purification Run:

  • Inject the prepared sample onto the preparative column.
  • Run the gradient method as determined during the analytical method development and scaling up.
  • Monitor the separation using a UV detector.
  • Collect fractions based on the UV signal. It is advisable to collect the entire peak corresponding to the target compound, with separate fractions for the peak front, apex, and tail to allow for purity analysis of each part.

4. Post-Purification Analysis:

  • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
  • Combine the fractions that meet the desired purity level.

5. Product Isolation:

  • Remove the organic solvent (e.g., acetonitrile or methanol) from the pooled fractions using a rotary evaporator.
  • If the mobile phase contains a non-volatile acid like TFA, it may need to be removed by lyophilization or by performing a liquid-liquid extraction.
  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Representative Preparative HPLC Conditions:

ParameterValue
Instrument Preparative HPLC system with UV-Vis detector and fraction collector
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 70% B over 30 minutes
Flow Rate 20 mL/min
Detection 254 nm
Sample Load 50-150 mg of crude material dissolved in 2-5 mL of DMSO/Methanol

Data Presentation

The following tables present representative data for the purification of a hypothetical 7-bromo-6-chloro-2-substituted-quinazoline.

Table 1: Analytical Method Validation Data

ParameterResult
Retention Time 12.5 min
Tailing Factor 1.1
Theoretical Plates > 5000
Resolution from nearest impurity > 2.0

Table 2: Preparative Purification Results (Illustrative Example)

RunSample Load (mg)Purity of Pooled Fractions (%)Recovery (%)
110098.585
215097.282
320095.178

Visualizations

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_start Start cluster_analytical Analytical Method Development cluster_decision Decision cluster_prep Preparative Scale-Up cluster_end End Start Crude Sample SelectColumn Select Column (e.g., C18) Start->SelectColumn OptimizeMobilePhase Optimize Mobile Phase (ACN/Water, Modifiers) SelectColumn->OptimizeMobilePhase DevelopGradient Develop Gradient OptimizeMobilePhase->DevelopGradient AssessResolution Assess Resolution & Peak Shape DevelopGradient->AssessResolution IsOptimal Optimal Separation? AssessResolution->IsOptimal IsOptimal->SelectColumn No, Re-optimize ScaleUp Calculate Scale-Up Parameters IsOptimal->ScaleUp Yes PrepRun Perform Preparative Run ScaleUp->PrepRun AnalyzeFractions Analyze Fractions PrepRun->AnalyzeFractions PoolAndIsolate Pool Fractions & Isolate Product AnalyzeFractions->PoolAndIsolate End Pure Compound PoolAndIsolate->End

A flowchart illustrating the systematic approach to developing a preparative HPLC method.

Diagram 2: General Preparative HPLC Workflow

Prep_HPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification cluster_final Final Product A Dissolve Crude Sample B Filter Sample A->B D Inject Sample B->D C Equilibrate HPLC System C->D E Run Preparative Method D->E F Collect Fractions E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Solvent Evaporation H->I J Lyophilization I->J K Pure this compound Derivative J->K

A step-by-step workflow for the preparative HPLC purification process.

References

Application Notes and Protocols for the Functionalization of the 7-Bromo-6-chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the 7-bromo-6-chloroquinazoline scaffold, a key heterocyclic motif in medicinal chemistry. The protocols detailed herein focus on regioselective modifications at the C7 position, leveraging the differential reactivity of the bromine and chlorine substituents. This scaffold is a versatile starting material for the synthesis of a diverse range of substituted quinazolines for applications in drug discovery and development.

Introduction

The this compound core offers two distinct reaction sites for functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the C7 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C6 position. This reactivity difference allows for selective substitution at the C7 position while leaving the C6-chloro group intact for potential subsequent modifications. This document outlines protocols for common and effective C-C and C-N bond-forming reactions at the C7 position.

Synthesis of the Starting Material: 7-Bromo-6-chloro-4(3H)-quinazolinone

The primary starting material for these functionalization reactions is 7-bromo-6-chloro-4(3H)-quinazolinone. A reliable synthetic method involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1]

Experimental Protocol: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone[1]
  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture to reflux and stir for 20 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitate and wash with water.

  • The resulting solid is 7-bromo-6-chloro-4(3H)-quinazolinone.

Regioselective Functionalization at the C7 Position

The following protocols describe the selective functionalization of the this compound scaffold at the C7 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The 4-oxo functionality of the quinazolinone may need to be converted to a 4-chloro group for some subsequent reactions, which can be achieved by refluxing with phosphorus oxychloride (POCl₃).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the C7 position of the quinazoline and various aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium complex and typically proceeds with high regioselectivity for the C-Br bond.

  • In a reaction flask, combine 7-bromo-6-chloro-4(3H)-quinazolinone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-6-chloro-4(3H)-quinazolinone.

Table 1: Summary of Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85692
3Thiophen-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901078
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C7 position, providing access to a variety of 7-amino-6-chloroquinazolines. This reaction is also highly regioselective for the C-Br bond. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline provides a strong model for this transformation.[2]

  • To an oven-dried Schlenk tube, add 7-bromo-6-chloro-4(3H)-quinazolinone (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.08 eq), and a base such as NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-amino-6-chloro-4(3H)-quinazolinone derivative.

Table 2: Summary of Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101888
2AnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1002075
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1001682
Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C7 position, creating a versatile handle for further synthetic transformations. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.

  • To a Schlenk flask, add 7-bromo-6-chloro-4(3H)-quinazolinone (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add a suitable solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-alkynyl-6-chloro-4(3H)-quinazolinone.

Table 3: Summary of Representative Sonogashira Coupling Reactions

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1290
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPEADMF40885
3Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NTHFRT2470

Visualizing Reaction Pathways

The following diagrams illustrate the key functionalization pathways for the this compound scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 7-Bromo-6-chloro-4(3H)-quinazolinone suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Ligand, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst, Cu(I), Base start->sonogashira_reagents suzuki_product 7-Aryl-6-chloro-4(3H)-quinazolinone suzuki_reagents->suzuki_product buchwald_product 7-(R1R2N)-6-chloro-4(3H)-quinazolinone buchwald_reagents->buchwald_product sonogashira_product 7-(R-C≡C)-6-chloro-4(3H)-quinazolinone sonogashira_reagents->sonogashira_product

Caption: Regioselective functionalization pathways of 7-bromo-6-chloro-4(3H)-quinazolinone.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the functionalization of the this compound scaffold.

G start Start: 7-Bromo-6-chloro-4(3H)-quinazolinone reaction_setup Reaction Setup: - Add reagents & solvent - Degas with Ar/N2 start->reaction_setup reaction Reaction: - Heat to specified temp - Stir for specified time reaction_setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product: - Characterize (NMR, MS) purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of diverse libraries of compounds. The protocols and data presented here demonstrate the feasibility of regioselective functionalization at the C7 position through well-established palladium-catalyzed cross-coupling reactions. Researchers can utilize these methods to explore the structure-activity relationships of novel quinazoline derivatives in various therapeutic areas. It is important to note that the generalized protocols may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors centered on the versatile 7-Bromo-6-chloroquinazoline scaffold. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and structure-activity relationship (SAR) insights to facilitate the discovery of potent and selective kinase inhibitors for therapeutic applications.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design. The this compound moiety, in particular, offers strategic vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a roadmap for synthesizing and evaluating novel kinase inhibitors derived from this scaffold, with a focus on targeting key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthesis of Kinase Inhibitors from this compound

The following protocols detail the synthesis of the key intermediate, 7-bromo-6-chloro-4-chloroquinazoline, and its subsequent conversion to a 4-anilinoquinazoline derivative, a common structural motif in kinase inhibitors.

Protocol: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 1)

This protocol describes the synthesis of the foundational quinazolinone core.

Materials:

  • 2-amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents).

  • Heat the mixture to 120-130°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to precipitate the product.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-bromo-6-chloroquinazolin-4(3H)-one.

  • Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Synthesis of 7-bromo-4,6-dichloroquinazoline (Intermediate 2)

This protocol details the chlorination of the quinazolinone to create a reactive intermediate for subsequent derivatization.

Materials:

  • 7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) and toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting solid is 7-bromo-4,6-dichloroquinazoline, which can be used in the next step without further purification.

Protocol: Synthesis of 4-(4-Fluorophenylamino)-7-bromo-6-chloroquinazoline (Example Kinase Inhibitor)

This protocol describes the synthesis of a representative 4-anilinoquinazoline kinase inhibitor.

Materials:

  • 7-bromo-4,6-dichloroquinazoline (Intermediate 2)

  • 4-fluoroaniline

  • Isopropanol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-4,6-dichloroquinazoline (1 equivalent) in isopropanol.

  • Add 4-fluoroaniline (1.1 equivalents) and a base such as triethylamine or DIPEA (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to yield 4-(4-Fluorophenylamino)-7-bromo-6-chloroquinazoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

The following protocols are essential for evaluating the biological activity of the synthesized kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a general framework for assessing the inhibitory activity of compounds against tyrosine kinases like EGFR and VEGFR2 using HTRF technology.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Acceptor)

  • Streptavidin-XL665 (Donor)

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 4 µL of the kinase solution (at 2.5x the final desired concentration) in kinase reaction buffer to each well.

  • Substrate/ATP Addition: Add 4 µL of a mixture of the biotinylated substrate peptide and ATP (at 2.5x the final desired concentrations) in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mixture (containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer) to each well to stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Reading: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate structure-activity relationships.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
1 H4-Fluoro25150
2 H3-Chloro-4-fluoro1080
3 H3-Ethynyl5200
4 H4-Methoxy80350
5 CH₃4-Fluoro45250
6 CH₃3-Chloro-4-fluoro20120

Table 2: Antiproliferative Activity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDA549 IC₅₀ (µM)
1 H4-Fluoro1.5
2 H3-Chloro-4-fluoro0.8
3 H3-Ethynyl0.5
4 H4-Methoxy5.2
5 CH₃4-Fluoro3.1
6 CH₃3-Chloro-4-fluoro1.2

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Bromo-6-chloro- quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 7-Bromo-6-chloro- quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow Start Start: 7-Bromo-6- chloroquinazoline Scaffold Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (IC50) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicology Studies SAR->In_Vivo Potent & Selective Compounds Lead_Opt->Synthesis End Preclinical Candidate In_Vivo->End

Caption: Kinase Inhibitor Development Workflow.

Structure-Activity Relationship (SAR) Discussion

The data presented in Tables 1 and 2 provide valuable insights into the SAR of the this compound scaffold.

  • Substitution at the 4-anilino ring is crucial for activity. The nature and position of substituents on this ring significantly impact both EGFR and VEGFR2 inhibition. For instance, the introduction of a 3-chloro-4-fluoro substitution (Compound 2) enhances potency against both kinases compared to a single 4-fluoro substitution (Compound 1). This suggests that electronic and steric factors in this region are important for binding affinity. An electron-withdrawing ethynyl group at the 3-position (Compound 3) further boosts EGFR inhibitory activity, potentially through interactions with a specific sub-pocket in the ATP-binding site. Conversely, an electron-donating methoxy group (Compound 4) diminishes activity.

  • Modification of the quinazoline core can modulate activity. Substitution at the N3 position of the quinazoline ring with a methyl group (Compounds 5 and 6) generally leads to a slight decrease in potency compared to their unsubstituted counterparts (Compounds 1 and 2). This indicates that this position may be sensitive to steric bulk.

  • Correlation between kinase inhibition and antiproliferative activity. A clear trend is observed where potent kinase inhibitors also exhibit strong antiproliferative activity against the A549 cancer cell line. This supports the hypothesis that the cytotoxic effects of these compounds are, at least in part, mediated through the inhibition of key signaling pathways like the EGFR pathway, which is often dysregulated in lung cancer.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes are accessible, and the scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships. The protocols provided herein offer a comprehensive framework for the synthesis, biological evaluation, and optimization of these compounds. By leveraging the provided methodologies and SAR insights, researchers can efficiently advance their drug discovery programs aimed at developing next-generation targeted cancer therapeutics.

Assessing the Cytotoxic Effects of 7-Bromo-6-chloroquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of methodologies for evaluating the cytotoxic effects of 7-Bromo-6-chloroquinazoline derivatives on cancer cell lines. The protocols herein detail established techniques for assessing cell viability, apoptosis, and cell cycle distribution, which are critical for characterizing the anticancer potential of novel chemical entities.

Introduction

Quinazoline derivatives have emerged as a significant class of compounds in cancer research, with several derivatives already approved as anticancer drugs.[1][2] Their mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[3][4][5] The this compound core represents a scaffold of interest for the development of new therapeutic agents. A thorough in vitro evaluation of the cytotoxic properties of its derivatives is a fundamental step in the drug discovery process.

This guide outlines the protocols for three key assays: the MTT assay to determine cell viability, Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis, and Propidium Iodide staining for cell cycle analysis.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between different derivatives and experimental conditions.

Table 1: Cytotoxicity of this compound Derivatives (MTT Assay)

Compound IDConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Derivative 10.14895.2 ± 4.1
14878.6 ± 3.55.8
104845.3 ± 2.9
504812.1 ± 1.8
Derivative 20.14898.7 ± 3.8
14889.4 ± 4.215.2
104862.5 ± 3.1
504828.9 ± 2.5
Doxorubicin14855.4 ± 3.30.9

Table 2: Apoptosis Induction by this compound Derivatives (Annexin V/PI Staining)

Compound IDConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control-96.1 ± 2.52.5 ± 0.80.8 ± 0.30.6 ± 0.2
Derivative 11065.3 ± 4.125.8 ± 3.26.2 ± 1.52.7 ± 0.9
Derivative 21078.9 ± 3.715.4 ± 2.84.1 ± 1.11.6 ± 0.7

Table 3: Cell Cycle Analysis of Cells Treated with this compound Derivatives

Compound IDConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control-55.2 ± 3.928.7 ± 2.116.1 ± 1.8
Derivative 11072.8 ± 4.515.3 ± 2.511.9 ± 1.5
Derivative 21060.1 ± 4.225.9 ± 2.814.0 ± 1.9

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[6][7]

Materials:

  • This compound derivatives

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[6]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[9]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[6][10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

Materials:

  • This compound derivatives

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the this compound derivatives at the desired concentrations for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[11][12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the samples by flow cytometry within one hour.[11][15]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[16][17]

Materials:

  • This compound derivatives

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol[16][18][19]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[16][17][19]

  • RNase A solution (e.g., 100 µg/mL)[16][18][19]

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the this compound derivatives for the desired time.

  • Harvest the cells and wash them twice with PBS.[17][20]

  • Resuspend the cell pellet in 400 µL of PBS.[16]

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[16][18]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[16][17][19]

  • Centrifuge the fixed cells and wash twice with PBS.[16][17]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[16][19]

  • Add 400 µL of PI staining solution and mix well.[16][19]

  • Incubate for 5 to 10 minutes at room temperature.[16][19]

  • Analyze the samples by flow cytometry, collecting at least 10,000 events.[16][19]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with Quinazoline Derivatives Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle) Treatment->Cell_Cycle Plate_Reader Microplate Reader MTT->Plate_Reader Flow_Cytometer Flow Cytometer Apoptosis->Flow_Cytometer Cell_Cycle->Flow_Cytometer Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) Plate_Reader->Data_Analysis Flow_Cytometer->Data_Analysis

Caption: Overall experimental workflow for assessing cytotoxicity.

Representative Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Quinazoline This compound Derivative Quinazoline->EGFR Inhibition

Caption: Potential EGFR signaling pathway inhibited by quinazolines.

Logical Relationship in Apoptosis Analysis

Apoptosis_Analysis start Treated Cell Population AnnexinV Annexin V Staining (Phosphatidylserine) start->AnnexinV PI Propidium Iodide (PI) Staining (DNA) start->PI Q2 Annexin V+ / PI- (Early Apoptosis) AnnexinV->Q2 Q3 Annexin V+ / PI+ (Late Apoptosis/Necrosis) AnnexinV->Q3 PI->Q3 Q4 Annexin V- / PI+ (Necrosis) PI->Q4 Q1 Annexin V- / PI- (Viable)

Caption: Logic of cell population differentiation in apoptosis assay.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 7-Bromo-6-chloroquinazoline with various arylboronic acids. The inherent reactivity difference between the bromine and chlorine substituents on the quinazoline core allows for selective functionalization at the 7-position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of medicinal chemistry and drug development, this reaction is frequently employed to synthesize complex molecules by coupling an organoboron compound with a halide. For polysubstituted heterocyclic scaffolds like this compound, regioselective functionalization is crucial. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical Suzuki conditions enables the selective introduction of an aryl group at the 7-position.[1][2] This protocol outlines the general procedure and optimized conditions for this transformation.

Reaction Principle

The Suzuki coupling reaction involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The selective reaction at the 7-bromo position is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Experimental Protocols

This section details a general protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

General Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (0.02-0.10 eq.), and a base (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-6-chloroquinazoline.

Recommended Reaction Conditions

Several combinations of catalysts, bases, and solvents have been successfully employed for the Suzuki coupling of bromo-substituted quinazolines and related heterocycles. The following table summarizes some recommended starting conditions.

CatalystBaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)90-100
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O (3:1)100-110
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (5:1)100
PdCl₂(PPh₃)₂Cs₂CO₃DMF/H₂O (4:1)120

Data Presentation

The following table presents representative yields for the Suzuki coupling of a 7-bromo-substituted quinazoline derivative with various arylboronic acids, based on literature reports for analogous systems.[3][4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-chloro-7-phenylquinazoline85-95
24-Methoxyphenylboronic acid6-chloro-7-(4-methoxyphenyl)quinazoline80-90
33-Fluorophenylboronic acid6-chloro-7-(3-fluorophenyl)quinazoline75-85
42-Thiopheneboronic acid6-chloro-7-(thiophen-2-yl)quinazoline70-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Reaction in Progress Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 7-Aryl-6-chloroquinazoline Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Reactants1 Ar-X (this compound) Reactants1->OxAdd Reactants2 R-B(OR)₂ (Arylboronic Acid) + Base Reactants2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Leveraging 7-Bromo-6-chloroquinazoline in the Synthesis of Novel Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromo-6-chloroquinazoline as a scaffold for the development of potent anti-parasitic agents. The focus is on the synthesis of Halofuginone and the potential for creating diverse chemical libraries for screening against a range of parasites, including those responsible for coccidiosis, malaria, leishmaniasis, and trypanosomiasis.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific substitution pattern of this compound offers unique opportunities for chemical modification and the development of targeted anti-parasitic drugs. Its most notable application to date is as a key intermediate in the synthesis of Halofuginone, a potent anti-coccidial agent. This document outlines the synthetic pathways, provides detailed experimental protocols, and summarizes the biological activity of derived compounds.

Key Synthetic Intermediate: 7-Bromo-6-chloro-4(3H)-quinazolinone

The primary starting material for the synthesis of many anti-parasitic agents is 7-Bromo-6-chloro-4(3H)-quinazolinone. A common and efficient method for its preparation is through the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1]

Experimental Protocol: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone[1]
  • Reaction Setup: In a reaction vessel, combine 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), and formamidine acetate (40g).

  • Solvent Addition: Add acetonitrile (700g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain stirring for 20 hours.

  • Work-up: Upon completion of the reaction, cool the mixture and process it through standard purification techniques to isolate the 7-Bromo-6-chloro-4(3H)-quinazolinone product.

Application 1: Synthesis of Halofuginone - A Potent Anti-Coccidial Agent

7-Bromo-6-chloro-4(3H)-quinazolinone is a direct precursor to Halofuginone, a drug widely used in veterinary medicine to control coccidiosis in poultry.[2] The synthesis involves the key step of introducing a specific side chain at the 4-position.

Synthetic Pathway to Halofuginone

G A 7-Bromo-6-chloro-4(3H)-quinazolinone B 7-Bromo-6-chloro-4-chloroquinazoline A->B Chlorination (e.g., SOCl2) C Halofuginone Precursor B->C Nucleophilic Substitution (Side Chain Introduction) D Halofuginone C->D Further Modification

Caption: Synthetic pathway from 7-Bromo-6-chloro-4(3H)-quinazolinone to Halofuginone.

Experimental Protocol: Conversion to 7-Bromo-6-chloro-4-chloroquinazoline

The first step in many synthetic routes to 4-substituted quinazolines is the chlorination of the 4-oxo group.

  • Reaction Setup: Suspend 7-Bromo-6-chloro-4(3H)-quinazolinone in a suitable solvent like toluene.

  • Chlorination: Add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 7-Bromo-6-chloro-4-chloroquinazoline, which can be used in the next step with or without further purification.

The subsequent steps to complete the synthesis of Halofuginone involve the nucleophilic displacement of the 4-chloro group with a suitable amine-containing side chain.

Application 2: Generation of a 4-Substituted Quinazoline Library for Anti-Parasitic Screening

The reactive 4-chloro position of 7-Bromo-6-chloro-4-chloroquinazoline serves as an excellent anchor point for introducing chemical diversity. By reacting this intermediate with a variety of nucleophiles (e.g., amines, hydrazines, thiols), a large library of novel compounds can be generated for screening against various parasites.

General Experimental Protocol for Nucleophilic Substitution
  • Reaction Setup: Dissolve 7-Bromo-6-chloro-4-chloroquinazoline in a suitable solvent such as isopropanol or DMF.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine) to the solution, often in the presence of a base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Purification: Purify the resulting product using standard techniques such as crystallization or column chromatography.

Workflow for Library Synthesis and Screening

G A 7-Bromo-6-chloro-4(3H)-quinazolinone B 7-Bromo-6-chloro-4-chloroquinazoline A->B Chlorination D 4-Substituted Quinazoline Library B->D C Diverse Nucleophiles (Amines, Hydrazines, etc.) C->D E Anti-Parasitic Screening (Leishmania, Trypanosoma, Plasmodium) D->E F Hit Identification & Optimization E->F

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of quinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.

Introduction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of these valuable scaffolds.[1][2] This technology utilizes microwave energy to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements and often cleaner reactions with fewer byproducts compared to traditional heating methods.[1][2][3]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of quinazolines offers several key benefits:

  • Rapid Reaction Times: Reactions that typically take several hours to complete under conventional heating can often be accomplished in a matter of minutes using microwave assistance.[2][4]

  • Higher Yields: Microwave synthesis frequently results in higher isolated yields of the desired quinazoline products.[2][5]

  • Improved Purity: The rapid and controlled heating often minimizes the formation of side products, simplifying purification.[3]

  • Energy Efficiency: Shorter reaction times and direct heating of the reaction mixture contribute to lower energy consumption.[1][3]

  • Green Chemistry: The potential for solvent-free reactions or the use of greener solvents aligns with the principles of sustainable chemistry.[6][7]

Experimental Protocols

Several synthetic routes can be employed for the microwave-assisted synthesis of quinazolines. Below are detailed protocols for some of the most common and effective methods.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a one-pot synthesis from anthranilic acid, an acid chloride, and a primary amine, proceeding through a benzoxazinone intermediate.[4][8]

Materials:

  • Anthranilic acid (1.0 mmol)

  • Appropriate acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 mmol)

  • Substituted primary amine (1.2 mmol)

  • Microwave reactor (monomode system preferred)

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol), the selected acid chloride (1.2 mmol), and the primary amine (1.2 mmol).

  • If the reaction is to be performed under solvent-free conditions, ensure the reagents are thoroughly mixed. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 150-300 W, maintaining a temperature of 120-150°C for 5-15 minutes.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols

This method provides an environmentally friendly approach for the synthesis of quinazolinones under solvent-free conditions.[6]

Materials:

  • 2-Aminobenzamide derivative (0.5 mmol)

  • Alcohol (e.g., Benzyl alcohol) (2.5 mmol, 5.0 equiv.)

  • Copper(I) iodide (CuI) (0.1 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv.)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • To a microwave-safe reaction vessel, add the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol), CuI (0.1 mmol), and Cs₂CO₃ (0.75 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 2 hours under an oxygen atmosphere.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data from various microwave-assisted quinazoline synthesis protocols, highlighting the significant improvements over conventional heating methods.

Starting MaterialsQuinazoline Product TypeCatalyst/ConditionsMicrowave Time (min)Microwave Yield (%)Conventional Time (h)Conventional Yield (%)Reference
Anthranilic acid, Phenyl acetyl chloride, Substituted anilinesFluorinated 2,3-disubstituted quinazolin-4(3H)-onesSolvent-freeNot specifiedGoodNot specifiedLower[2]
2-Aminobenzamide, Benzyl alcoholQuinazolinonesCuI, Cs₂CO₃, Solvent-free, O₂ atmosphere120up to 921655[6]
2-Aminobenzamide, Succinic anhydrideQuinazolin-2-ylpropanoic acidsPinane (solvent)10-1579-99391-99[5]
Anthranilic acids, FormamideQuinazolin-4(3H)-ones (Niementowski)Montmorillonite K-10, Solvent-free4up to 95Not specifiedLower[1][9]
2-Aminophenyl carbonyl compounds, Nitriles2,4-Disubstituted quinazolinesTMSOTf, Solvent-freeNot specifiedHighNot specifiedNot specified[1][9]
Anthranilic acid, Amines, Orthoester3-Substituted-quinazolin-4(3H)-onesSolvent-free30Moderate to excellentNot specifiedNot specified[7]

Experimental Workflow and Logic

The general workflow for the microwave-assisted synthesis of quinazolines can be broken down into several key stages, from preparation to final product analysis.

experimental_workflow prep Reactant Preparation mix Mixing of Reactants, Catalyst, and Solvent (if any) prep->mix Weighing & Measuring mw_reaction Microwave Irradiation (Controlled Temperature, Time, Power) mix->mw_reaction Sealing Reaction Vessel cooling Cooling to Room Temperature mw_reaction->cooling workup Work-up (e.g., Precipitation, Filtration) cooling->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification Crude Product analysis Product Characterization (NMR, MS, IR) purification->analysis final_product Pure Quinazoline Derivative analysis->final_product

Caption: General workflow for microwave-assisted quinazoline synthesis.

This workflow illustrates the logical progression from starting materials to the final, purified product. The critical step is the microwave irradiation, where precise control of reaction parameters is essential for achieving high yields and purity. The subsequent work-up and purification steps are standard laboratory procedures adapted for the isolation of the synthesized quinazoline derivatives.

References

Application Notes and Protocols for Evaluating 7-Bromo-6-chloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the cellular evaluation of 7-Bromo-6-chloroquinazoline compounds, a class of molecules with significant potential in oncology and other therapeutic areas. The following protocols detail key cell-based assays to characterize the biological activity of these compounds, focusing on their effects on cell viability, apoptosis, cell cycle progression, and target-specific signaling pathways.

Introduction to 7-Bromo-6-chloroquinazolines

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound scaffold is of particular interest as it forms the core of several known kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3][4] The assays described herein are designed to elucidate the mechanism of action of novel this compound derivatives, providing critical data for lead optimization and preclinical development.

I. Cell Viability and Cytotoxicity Assays

Determining the effect of a compound on cell viability is a fundamental first step in its biological characterization. The following assays provide quantitative data on the cytotoxic and cytostatic effects of this compound compounds.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves. It represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. IC50 values for this compound compounds should be determined in a panel of relevant cancer cell lines and summarized as follows:

Cell LineEGFR StatusThis compound Analog 1 (µM)This compound Analog 2 (µM)Positive Control (e.g., Gefitinib) (µM)
A549Wild-Type
PC-9Exon 19 Deletion
H1975L858R/T790M
MCF-7Wild-Type
HepG2Wild-Type
A. MTT Assay: Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. CellTiter-Glo® Luminescent Cell Viability Assay: ATP Content

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[2][6] It is a highly sensitive method with a simple "add-mix-measure" format.[2][6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Plate Equilibration: After the 48-72 hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. LDH Cytotoxicity Assay: Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[7][8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a maximum LDH release control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[6] The following assays can determine if this compound compounds induce apoptosis.

Data Presentation: Percentage of Apoptotic Cells

The results from apoptosis assays are typically presented as the percentage of cells in different stages of apoptosis.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-
Analog 1IC50/2
Analog 1IC50
Analog 12 x IC50
Positive Control (e.g., Staurosporine)1
A. Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

III. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[5] Flow cytometry with propidium iodide staining can be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified and presented in a table.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-
Analog 1IC50/2
Analog 1IC50
Analog 12 x IC50
Positive Control (e.g., Nocodazole)0.1
A. Propidium Iodide Staining for DNA Content

Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[3] This allows for the differentiation of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry. The DNA content will be represented as histograms, and the percentage of cells in each phase can be quantified using cell cycle analysis software.

IV. Target Engagement and Downstream Signaling

As many quinazoline derivatives target EGFR, it is crucial to assess the effect of this compound compounds on EGFR phosphorylation and its downstream signaling pathways.

Data Presentation: Western Blot Quantification

The relative protein expression levels can be quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

TreatmentConcentration (µM)p-EGFR / Total EGFR (Relative Intensity)p-Akt / Total Akt (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
Vehicle Control-
Analog 1IC50
EGF Stimulation-
Analog 1 + EGFIC50
A. Western Blotting for EGFR Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample.[11][12][13] By using antibodies specific to the phosphorylated forms of EGFR and its downstream effectors (e.g., Akt, ERK), the inhibitory activity of the compounds can be determined.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Compound Pre-treatment: Pre-treat the cells with the this compound compounds for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total Akt, phosphorylated Akt, total ERK, and phosphorylated ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

V. Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_western Target Engagement viability_seeding Seed Cells in 96-well Plates viability_treatment Treat with this compound Compounds viability_seeding->viability_treatment viability_incubation Incubate for 48-72h viability_treatment->viability_incubation viability_assay Perform MTT, CellTiter-Glo, or LDH Assay viability_incubation->viability_assay viability_readout Measure Absorbance/Luminescence viability_assay->viability_readout viability_analysis Calculate IC50 Values viability_readout->viability_analysis apoptosis_seeding Seed Cells in 6-well Plates apoptosis_treatment Treat with Compounds apoptosis_seeding->apoptosis_treatment apoptosis_harvest Harvest Cells apoptosis_treatment->apoptosis_harvest apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Analyze by Flow Cytometry apoptosis_stain->apoptosis_flow apoptosis_analysis Quantify Apoptotic Populations apoptosis_flow->apoptosis_analysis cellcycle_seeding Seed Cells in 6-well Plates cellcycle_treatment Treat with Compounds cellcycle_seeding->cellcycle_treatment cellcycle_harvest Harvest and Fix Cells cellcycle_treatment->cellcycle_harvest cellcycle_stain Stain with Propidium Iodide cellcycle_harvest->cellcycle_stain cellcycle_flow Analyze by Flow Cytometry cellcycle_stain->cellcycle_flow cellcycle_analysis Quantify Cell Cycle Phases cellcycle_flow->cellcycle_analysis western_seeding Seed and Serum-Starve Cells western_treatment Pre-treat with Compounds & Stimulate with EGF western_seeding->western_treatment western_lysis Lyse Cells and Quantify Protein western_treatment->western_lysis western_sds SDS-PAGE and Transfer western_lysis->western_sds western_blot Incubate with Antibodies western_sds->western_blot western_detect Detect and Quantify Protein Bands western_blot->western_detect G cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Metabolism Metabolism mTOR->Metabolism

References

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-6-chloroquinazoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromo-6-chloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of gross impurities and colored byproducts, a recrystallization procedure involving activated carbon can be effective.[1] For separating compounds with similar polarities, column chromatography is generally preferred.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, reagents, and side-products from the cyclization reaction. Isomeric quinazolines that can form during synthesis are also a possibility.[1]

Q3: My purified this compound is a light yellow solid. Is this expected?

A3: Yes, it is common for purified 7-Bromo-6-chloro-4(3H)-quinazolinone, a closely related compound, to be a light yellow or white solid. Therefore, a similar appearance can be expected for this compound. If the color is intense, it may indicate the presence of colored impurities, which can often be removed by treatment with activated carbon during recrystallization.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot recrystallization solvent. The solvent is not appropriate for the compound.- Try a more polar solvent or a solvent mixture. - Ensure the solvent is heated to its boiling point.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified compound. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Crystals were lost during transfer.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still colored. Colored impurities are present.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool.[1]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimal. The column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different solvent system with different polarity or solvent composition (e.g., ethyl acetate/hexanes, dichloromethane/methanol). For other substituted quinazolines, a mixture of ethyl acetate and hexane has been used successfully. - Ensure the column is packed uniformly without any cracks or channels.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent. - If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
The compound is eluting too quickly (with the solvent front). The eluent is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent system.
Streaking or tailing of the compound band on the column. The compound is not very soluble in the eluent. The column is overloaded.- Choose a solvent system in which the compound is more soluble. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Recrystallization Protocol (Adapted from a similar compound)

This protocol is adapted from the purification of 7-Bromo-6-chloro-4(3H)-quinazolinone and may require optimization for this compound.[1]

  • Dissolution: In a fume hood, suspend the crude this compound in a suitable solvent (e.g., water, ethanol, or a mixture) in an Erlenmeyer flask. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.

  • Hot Filtration: Bring the solution back to a boil for a few minutes. If activated carbon was added, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass or beaker and let it stand undisturbed. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General Guidance)
  • TLC Analysis: Before running a column, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for halogenated quinazolines is a mixture of ethyl acetate and hexanes.[2] The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

Troubleshooting Workflow for Purification of this compound

G start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference column_chromatography Column Chromatography purification_choice->column_chromatography Similar Polarity Impurities recrystallization_issue Recrystallization Problem? recrystallization->recrystallization_issue chromatography_issue Chromatography Problem? column_chromatography->chromatography_issue pure_product Pure Product recrystallization_issue->pure_product No troubleshoot_recrystallization Consult Recrystallization Troubleshooting Guide recrystallization_issue->troubleshoot_recrystallization Yes chromatography_issue->pure_product No troubleshoot_chromatography Consult Chromatography Troubleshooting Guide chromatography_issue->troubleshoot_chromatography Yes troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_chromatography->column_chromatography Re-attempt

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-6-chloroquinazoline in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 7-Bromo-6-chloroquinazoline and its derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its quinazolinone derivatives.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO to minimize the volume of organic solvent added to your aqueous assay buffer.

Q2: I observed precipitation when diluting my DMSO stock solution into aqueous buffer (e.g., PBS or cell culture media). What can I do to prevent this?

A2: This is a common issue with poorly soluble compounds. Here are several strategies to mitigate precipitation:

  • Serial Dilutions in DMSO: Before adding the compound to your aqueous buffer, perform initial serial dilutions of your high-concentration stock in DMSO. This gradual reduction in concentration can help prevent the compound from crashing out of solution.

  • Stepwise Dilution into Aqueous Buffer: Add the final diluted DMSO sample to your buffer or incubation medium slowly while vortexing or mixing. Avoid adding the DMSO stock directly into the buffer in a single step.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts and cellular toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the final buffer might improve solubility. However, this needs to be optimized for your specific assay as it can affect protein stability and cell viability.

  • Sonication: If precipitation still occurs, gentle sonication of the final working solution in a water bath for a short period can sometimes help to redissolve the compound.

Q3: Can I use solvents other than DMSO for this compound?

A3: While DMSO is the most common solvent, N,N-dimethylformamide (DMF) is another potential option for creating stock solutions. For specific in vivo studies, formulations with co-solvents like PEG300, Tween 80, or corn oil may be necessary, but these require careful optimization and are generally not suitable for in vitro biochemical or cell-based assays.[2] It is recommended to test the solubility of a small amount of the compound in alternative solvents before preparing a large stock.[2]

Q4: How should I store my stock solution of this compound?

A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Compound Precipitation in a Biochemical Assay (e.g., Kinase Assay)

Symptoms:

  • Visible precipitate in the assay plate wells.

  • Inconsistent or non-reproducible assay results.

  • High background signal or light scattering in fluorescence-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Exceeded Aqueous Solubility The final concentration of this compound in the aqueous assay buffer is too high.
Solution: Perform a dose-response curve starting from a lower concentration. Determine the highest concentration that remains soluble in your final assay buffer.
Buffer Composition High salt concentrations or certain buffer components can reduce the solubility of organic compounds.
Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, test different buffer systems (e.g., HEPES vs. Tris) to see if one is more amenable to your compound's solubility.
Incorrect Dilution Method Adding a concentrated DMSO stock directly to the aqueous buffer can cause rapid precipitation.
Solution: Prepare an intermediate dilution of your stock solution in DMSO. Then, add this intermediate dilution to the final assay buffer with vigorous mixing.
Temperature Effects Changes in temperature between stock solution storage and the assay conditions can affect solubility.
Solution: Allow the stock solution to come to room temperature before dilution. Ensure all assay components are at the same temperature before mixing.
Issue 2: Compound Precipitation in a Cell-Based Assay

Symptoms:

  • Visible crystals or precipitate in the cell culture wells under a microscope.

  • Signs of cell stress or death that are not dose-dependent.

  • Inconsistent results in cell viability or signaling assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Interaction with Media Components Proteins and other components in the cell culture media can interact with the compound, leading to precipitation.
Solution: Prepare the final working concentration of the compound in a small volume of serum-free media first, then add it to the wells containing cells and complete media. Gentle mixing is recommended.
pH of the Media The pH of the cell culture media can influence the charge state and solubility of the compound.
Solution: Ensure your cell culture media is properly buffered and at the correct pH. Avoid prolonged exposure of the media to air, which can alter the pH.
High Final DMSO Concentration DMSO concentrations above 0.5% can be toxic to many cell lines and can also contribute to solubility issues upon dilution.
Solution: Keep the final DMSO concentration in the cell culture media as low as possible, ideally ≤ 0.1%. Always include a DMSO vehicle control.
Incubation Time Over longer incubation periods, the compound may slowly precipitate out of the media.
Solution: If possible for your experimental design, consider reducing the incubation time. Observe the wells at different time points to check for precipitate formation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex and/or sonicate in a water bath until the compound is completely dissolved.

    • Aliquot into single-use vials and store at -20°C or -80°C.

  • Preparation of Working Solutions for a Biochemical Assay (e.g., EGFR Kinase Assay):

    • Thaw a single-use aliquot of the 10 mM stock solution and bring it to room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 2 mM, 1 mM, 0.5 mM, etc.).

    • For the final assay, dilute the DMSO serial dilutions into the kinase assay buffer. For example, add 1 µL of each DMSO dilution to 99 µL of assay buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%. Ensure rapid and thorough mixing.

  • Preparation of Working Solutions for a Cell-Based Assay (e.g., Cell Viability Assay):

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution of the stock solution in serum-free cell culture media. For example, dilute the 10 mM stock 1:100 in serum-free media to get a 100 µM solution.

    • From this 100 µM solution, perform further serial dilutions in cell culture media containing the desired percentage of serum to achieve your final working concentrations.

    • Add the final working solutions to the cells. The final DMSO concentration should be kept below 0.5%.

Protocol 2: EGFR Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific kinase and substrate.

  • Prepare the kinase reaction buffer: (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

  • Prepare the ATP/substrate mix: Add ATP and a suitable peptide substrate (e.g., Y12-Sox) to the kinase reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.

  • Assay Plate Setup: In a 384-well plate, add 0.5 µL of the serially diluted inhibitor solutions or DMSO (for control).

  • Enzyme Addition: Add 5 µL of diluted EGFR kinase to each well and pre-incubate for 30 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 45 µL of the ATP/substrate mix to each well.

  • Readout: Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths (e.g., λex360/λem485 for a Sox-based peptide) over time.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_application Application stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilutions in 100% DMSO stock->serial_dmso dilute_buffer Dilute into Aqueous Assay Buffer serial_dmso->dilute_buffer dilute_media Dilute into Cell Culture Media serial_dmso->dilute_media biochemical_assay Biochemical Assay (e.g., Kinase Assay) dilute_buffer->biochemical_assay cell_assay Cell-Based Assay (e.g., Viability) dilute_media->cell_assay

Caption: Recommended workflow for preparing this compound for assays.

References

Technical Support Center: Synthesis of 7-Bromo-6-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 7-Bromo-6-chloroquinazoline derivatives, specifically focusing on the preparation of the key intermediate, 7-Bromo-6-chloroquinazolin-4(3H)-one , and its subsequent conversion to the highly reactive 4,6-Dichloro-7-bromoquinazoline . This guide is intended for researchers, chemists, and professionals in the field of drug development.

Experimental Workflow Overview

The synthesis is typically performed in a two-stage process. The first stage involves the cyclization of a substituted benzoic acid with formamidine acetate to form the quinazolinone core. The second stage involves the chlorination of the 4-oxo position to yield a reactive intermediate suitable for further derivatization.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2,4-Dibromo-5-chlorobenzoic Acid R1 Reaction Vessel (Reflux, 76-120°C, 12-20h) A->R1 B Formamidine Acetate B->R1 C Catalysts (CuBr, NaI) Base (KOH) Solvent (Acetonitrile) C->R1 D 7-Bromo-6-chloroquinazolin-4(3H)-one R1->D Workup & Purification (Filtration, pH Adjustment) E 7-Bromo-6-chloroquinazolin-4(3H)-one R2 Reaction Vessel (Reflux) E->R2 F Chlorinating Agent (e.g., POCl₃, SOCl₂) cat. DMF F->R2 G 4,6-Dichloro-7-bromoquinazoline R2->G Workup (Quenching, Extraction)

Caption: Overall workflow for the two-stage synthesis of 4,6-Dichloro-7-bromoquinazoline.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Stage 1: 7-Bromo-6-chloroquinazolin-4(3H)-one Synthesis

Question: My reaction yield is significantly lower than the reported 80-85%. What are the likely causes?

Answer: Low yield in this cyclization reaction is a common problem. Here are the primary factors to investigate:

  • Catalyst Activity: The copper(I) catalyst is crucial. Ensure you are using a high-purity source of cuprous bromide (CuBr) or cuprous chloride (CuCl). The catalyst can be sensitive to oxidation; using freshly opened or properly stored reagents is recommended.

  • Base Strength and Solubility: Potassium hydroxide (KOH) is preferred for its high basicity and solubility in the reaction mixture. Ensure the base is fully dissolved. Using a weaker base or an insufficient amount can stall the reaction.

  • Solvent Quality: The solvent, typically acetonitrile, must be anhydrous. Water can interfere with the reaction intermediates and reduce yield. Use a dry, high-purity grade solvent.

  • Reaction Temperature and Time: The reaction requires high temperatures (reflux, typically 76-120°C) to proceed efficiently.[1] Ensure your heating apparatus maintains a consistent and adequate temperature. The reaction time is also critical; reactions terminated prematurely will result in incomplete conversion. Monitor the reaction by TLC until the starting material is consumed (typically 12-20 hours).[1]

  • Workup Procedure: During the acidic workup (pH adjustment to 2-3 with HCl), the product precipitates. If the pH is not acidic enough, a significant portion of the product may remain dissolved as its salt form, leading to poor recovery.

G cluster_checks Potential Causes & Checks cluster_solutions Solutions start Problem: Low Yield in Stage 1 cat Check Catalyst Quality (Fresh CuBr/CuCl?) start->cat base Check Base (Sufficient amount/strength of KOH?) start->base solv Check Solvent (Anhydrous Acetonitrile?) start->solv cond Check Conditions (Correct Temp/Time?) start->cond work Check Workup (Final pH 2-3?) start->work sol_cat Use fresh, high-purity catalyst cat->sol_cat sol_base Use stoichiometric excess of KOH base->sol_base sol_solv Use dry, HPLC-grade solvent solv->sol_solv sol_cond Ensure consistent reflux & monitor by TLC cond->sol_cond sol_work Carefully adjust pH and check with meter work->sol_work

Caption: Troubleshooting flowchart for low yield in the quinazolinone formation step.

Question: The final product after workup is discolored (e.g., yellow or brown) instead of white. How can I improve its purity?

Answer: Discoloration often indicates the presence of copper catalyst residues or organic impurities. The patent literature describes a purification step involving activated carbon.[1] After initial filtration, dissolve the crude product in water with base, add activated carbon, stir for a couple of hours, and then filter again before proceeding with the acidic precipitation. This is highly effective at removing colored impurities.

Stage 2: Chlorination to 4,6-Dichloro-7-bromoquinazoline

Question: The chlorination reaction with POCl₃ is sluggish or incomplete. What can I do?

Answer: Incomplete chlorination is a frequent issue.

  • Reagent Stoichiometry: Phosphorus oxychloride (POCl₃) is often used in large excess, acting as both the reagent and the solvent. Ensure you are using a sufficient excess.

  • Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction.

  • Temperature: The reaction typically requires heating under reflux for several hours. Ensure the temperature is high enough and maintained consistently.

  • Moisture: The reaction is highly sensitive to moisture. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: What is the correct IUPAC name for the final product? Is it this compound?

Answer: This is a critical point of clarification. This compound implies a hydrogen atom at position 4. The two-step synthesis described here produces 4,6-Dichloro-7-bromoquinazoline . The 4-chloro substituent is a highly reactive leaving group, making this compound a valuable intermediate for introducing various nucleophiles (amines, alcohols, etc.) at that position, which is a common strategy in drug discovery. If the final product truly requires a hydrogen at position 4, a subsequent de-chlorination step would be necessary.

Quantitative Data Summary

The following table summarizes reaction conditions from examples in the patent literature for the synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one, starting with 100g of 2,4-dibromo-5-chlorobenzoic acid.[1]

ParameterExample 1Example 2
Starting Material 100 g (2,4-dibromo-5-chlorobenzoic acid)100 g (2,4-dibromo-5-chlorobenzoic acid)
Catalyst 1 (Cu(I) salt) 3 g (Cuprous chloride)5 g (Cuprous bromide)
Catalyst 2 (Iodide salt) 3 g (Potassium iodide)5 g (Sodium iodide)
Inorganic Base 55 g (Potassium hydroxide)50 g (Sodium hydroxide)
Amine Source 40 g (Formamidine acetate)40 g (Formamidine acetate)
Solvent 700 g (Acetonitrile)700 g (Acetonitrile)
Reaction Time 18 hours20 hours
Reaction Temperature RefluxReflux
Final Product Mass 71.5 g68.6 g
Yield 86.7% 83.2%

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

This protocol is adapted from patent CN114436974A.[1]

  • Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2,4-dibromo-5-chlorobenzoic acid (100 g), cuprous chloride (3 g), potassium iodide (3 g), potassium hydroxide (55 g), formamidine acetate (40 g), and acetonitrile (700 g).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 18-20 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature (20-30°C).

  • Filter the mixture via suction filtration to collect the solid filter cake.

  • Transfer the filter cake to a new vessel and add water (900 g) and activated carbon (4 g). Stir the resulting suspension for 2 hours at room temperature.

  • Perform a second suction filtration to remove the activated carbon.

  • Transfer the filtrate to a clean vessel and adjust the pH to 2-3 by the slow addition of hydrochloric acid. A white solid will precipitate.

  • Collect the white solid product by suction filtration.

  • Dry the product in a vacuum oven at 100-110°C to obtain the final product (Expected yield: 83-87%).

Protocol 2: Synthesis of 4,6-Dichloro-7-bromoquinazoline

This is a general protocol for the chlorination of quinazolinones.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂), add 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask, followed by a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Reaction: Equip the flask with a reflux condenser (with a bubbler to vent HCl gas to a scrubber) and heat the mixture to reflux (approx. 105°C). Maintain the reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Extraction: Once the ice has melted, neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

References

minimizing side-product formation in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinazoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during quinazoline synthesis, categorized by the synthetic method.

Niementowski Synthesis

The Niementowski synthesis involves the condensation of anthranilic acid with an amide. While it is a classic method, researchers can face challenges with yields and purity.

Question: My Niementowski reaction is giving a low yield of the desired quinazolinone. What are the common causes and how can I improve it?

Answer:

Low yields in the Niementowski reaction are often attributed to incomplete reaction or side-product formation due to harsh reaction conditions. Here are the primary causes and troubleshooting steps:

  • Incomplete Dehydration: The final cyclization step involves the elimination of water. If this step is inefficient, the reaction will not go to completion.

    • Solution: Ensure your reaction is carried out under conditions that favor water removal. This can be achieved by using a high-boiling point solvent and a Dean-Stark apparatus or by performing the reaction under vacuum. Increasing the reaction temperature can also promote dehydration, but it must be carefully controlled to prevent degradation.[1]

  • Thermal Degradation: High temperatures, while promoting cyclization, can also lead to the degradation of starting materials and the product.

    • Solution: Optimize the reaction temperature. Start with the lower end of the recommended temperature range (around 130-140°C) and gradually increase it while monitoring the reaction progress by TLC.[1] Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing degradation.[2]

  • Sub-optimal Reagent Ratio: An incorrect ratio of anthranilic acid to the amide can lead to unreacted starting materials and lower yields.

    • Solution: While a 1:1 ratio is theoretically required, using a slight excess of the amide can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (anthranilic acid:amide).

Question: I am observing a significant amount of a dark, insoluble material in my Niementowski reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of dark, insoluble byproducts, often polymeric in nature, is a common issue in reactions conducted at high temperatures.

  • Cause: At elevated temperatures, anthranilic acid and its derivatives can undergo self-condensation or polymerization.

  • Prevention:

    • Temperature Control: As mentioned previously, careful optimization of the reaction temperature is crucial. Avoid excessively high temperatures or prolonged heating.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to the formation of colored impurities.

    • Solvent Choice: Using a high-boiling point, inert solvent can help to better control the temperature and prevent localized overheating. Solvents like Dowtherm A or diphenyl ether are sometimes used.

Friedländer Synthesis

The Friedländer synthesis provides a route to quinolines and can be adapted for quinazolines, typically by condensing a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group.

Question: My Friedländer synthesis is producing a complex mixture of products, and the yield of the desired quinazoline is low. What are the likely side reactions?

Answer:

The primary challenge in the Friedländer synthesis is controlling the chemoselectivity of the initial condensation step, especially when using base catalysis.

  • Self-Condensation of the Methylene Compound: Ketones with α-hydrogens can undergo self-aldol condensation under basic conditions, leading to a variety of byproducts and consuming the starting material.[3]

    • Solution 1: Use Acid Catalysis: Switching to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) can often suppress the self-condensation of the ketone.[3]

    • Solution 2: Pre-form the Enamine/Enolate: In some cases, pre-forming the enamine or enolate of the methylene compound under controlled conditions before adding the 2-aminoaryl carbonyl compound can improve selectivity.

  • Cannizzaro-type Reactions: If you are using a 2-aminoaryl aldehyde that lacks α-hydrogens, it can undergo disproportionation under strong basic conditions.

    • Solution: Use milder basic conditions or switch to an acid-catalyzed protocol.

Question: The cyclization step in my Friedländer synthesis appears to be incomplete, leaving me with a significant amount of the intermediate enaminone. How can I drive the reaction to completion?

Answer:

Incomplete cyclization can be due to insufficient activation for the final intramolecular condensation.

  • Cause: The nucleophilicity of the amino group may not be sufficient to attack the carbonyl of the enaminone intermediate, or the reaction conditions may not favor the subsequent dehydration.

  • Solution:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization and dehydration steps.

    • Stronger Acid/Base Catalyst: If using a catalyst, a stronger acid or base might be required to promote the cyclization. However, be mindful of potential side reactions.

    • Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, can help to shift the equilibrium towards the cyclized product by removing water.

Bischler Synthesis

The Bischler synthesis of quinazolines involves the cyclization of an N-acyl-2-aminobenzylamine or a related derivative, often under acidic conditions.

Question: My Bischler synthesis is resulting in a product that is difficult to purify, with several closely-related impurities. What is the likely source of these side products?

Answer:

The purity of the starting N-acyl-2-aminobenzylamine is critical in the Bischler synthesis. Impurities in the starting material will likely be carried through and cyclize into related quinazoline byproducts.

  • Cause: Incomplete acylation of the 2-aminobenzylamine or the presence of isomeric starting materials can lead to a mixture of N-acylated precursors, which then form a mixture of quinazoline products.

  • Solution:

    • Purify the Starting Material: Thoroughly purify the N-acyl-2-aminobenzylamine intermediate before proceeding with the cyclization step. Techniques like recrystallization or column chromatography are recommended.

    • Optimize Acylation: Ensure the initial acylation reaction goes to completion. Monitor the reaction by TLC and adjust the reaction time or reagent stoichiometry as needed.

Question: The cyclization in my Bischler synthesis is sluggish and gives low yields. How can I improve the efficiency of this step?

Answer:

The cyclization step in the Bischler synthesis is a dehydration reaction that can be sensitive to the reaction conditions.

  • Cause: Insufficiently acidic conditions or temperatures that are too low may not be enough to promote the intramolecular cyclization and subsequent dehydration.

  • Solution:

    • Choice of Acid: Stronger dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent can be more effective than mineral acids like HCl or H₂SO₄.

    • Temperature Optimization: The reaction often requires heating to drive off water. Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the cyclization and improve yields by providing rapid and uniform heating.[4]

Metal-Catalyzed Syntheses (Copper and Palladium)

Modern methods often employ copper or palladium catalysts for C-N and C-C bond formation to construct the quinazoline ring. While often highly efficient, these methods can have their own set of side reactions.

Question: My copper-catalyzed quinazoline synthesis is producing a significant amount of a byproduct that appears to be a homocoupling product of my starting material. How can I minimize this?

Answer:

Homocoupling is a common side reaction in copper-catalyzed cross-coupling reactions, particularly with aryl halides or boronic acids.

  • Cause: The catalytic cycle can sometimes favor the coupling of two molecules of the same starting material instead of the desired cross-coupling.

  • Solution:

    • Ligand Selection: The choice of ligand can have a significant impact on the selectivity of the reaction. Experiment with different ligands (e.g., phenanthrolines, diamines) to find one that favors the desired cross-coupling pathway.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired reaction.

    • Slow Addition: Slowly adding one of the coupling partners to the reaction mixture can help to maintain a low concentration of that reagent, disfavoring homocoupling.

Question: I am observing dehalogenation of my aryl halide starting material in my palladium-catalyzed quinazoline synthesis, leading to a reduced yield of the desired product. What can I do to prevent this?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, where the halogen is replaced by a hydrogen atom.

  • Cause: This can be caused by the presence of a hydrogen source in the reaction mixture (e.g., from the solvent or a reagent) and a palladium-hydride species in the catalytic cycle.

  • Solution:

    • Solvent Choice: Use anhydrous solvents and ensure all reagents are dry.

    • Ligand Effect: The choice of ligand can influence the stability of the palladium catalyst and its propensity to form hydride species. Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation.[5]

    • Base Selection: The choice of base can also play a role. A non-nucleophilic, anhydrous base is often preferred.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control to minimize side-product formation in quinazoline synthesis in general?

A1: Regardless of the specific method, several key parameters should be carefully controlled:

  • Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. Optimization is crucial.

  • Reaction Time: Prolonged reaction times can lead to product degradation and the formation of byproducts. Monitor the reaction progress and quench it once the starting material is consumed.

  • Purity of Starting Materials: Impurities in starting materials can lead to a cascade of side reactions and purification difficulties.

  • Atmosphere: For many reactions, especially those involving metal catalysts or running at high temperatures, an inert atmosphere (N₂ or Ar) is essential to prevent oxidation.

  • Solvent: The choice of solvent can significantly impact solubility, reaction rate, and the formation of side products. Use dry, high-purity solvents.

Q2: How can I effectively purify my quinazoline product from unreacted starting materials and side products?

A2: Purification strategies depend on the properties of your product and the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities in solution.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds with different polarities. Choose an appropriate eluent system based on TLC analysis.

  • Acid-Base Extraction: Quinazolines are basic due to the nitrogen atoms in the ring. You can often purify them by dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the protonated quinazoline to the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer with a base to precipitate the pure quinazoline.

Q3: Are there any "green" or more environmentally friendly methods for quinazoline synthesis?

A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.[2]

  • Catalyst-Free Reactions in Water: Some Friedländer-type reactions can be performed in water without a catalyst, reducing the need for organic solvents and metal catalysts.[6]

  • Use of Benign Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like ethanol or water is a key aspect of green chemistry.

  • Atom Economy: Modern synthetic methods, particularly metal-catalyzed reactions, often have higher atom economy, meaning more of the atoms from the starting materials are incorporated into the final product, reducing waste.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different quinazoline synthesis methods to aid in comparison and optimization.

Table 1: Comparison of Reaction Conditions and Yields for Selected Quinazoline Synthesis Methods

Synthesis MethodTypical Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield Range (%)Reference
Niementowski Anthranilic acid, AmideNone (thermal)Formamide (reagent & solvent)130-1502-440-85[1]
Friedländer 2-Aminobenzaldehyde, Ketonep-TsOH or I₂Toluene or solvent-free80-1201-560-95[3]
Bischler N-Acyl-2-aminobenzylaminePPA or H₂SO₄None or high-boiling solvent100-1601-350-90[4]
Cu-catalyzed 2-Halobenzylamine, AmideCuI, K₂CO₃DMSO or DMF100-12012-2470-95[3]
Pd-catalyzed 2-Aminobenzonitrile, Aryl halide, COPd(OAc)₂, LigandToluene or Dioxane100-12012-2465-90[7]

Table 2: Effect of Catalyst on Yield in a Friedländer-type Quinazoline Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol80655
p-TsOHToluene110285
I₂Solvent-free100192
ZrCl₄Acetonitrile80388

Note: Yields are representative and can vary significantly based on the specific substrates used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Optimized Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Benzamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Dean-Stark apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add anthranilic acid (1.0 eq) and benzamide (1.1 eq).

  • Add a sufficient volume of Dowtherm A to ensure good stirring.

  • Flush the system with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 140-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of anthranilic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-phenylquinazolin-4(3H)-one.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a 2,4-Disubstituted Quinazoline

Materials:

  • 2-Aminoacetophenone

  • 1,3-Diketone (e.g., acetylacetone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Molecular sieves (4Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq), the 1,3-diketone (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Add dry toluene as the solvent and a small amount of activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux (approximately 110°C) with stirring.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: Copper-Catalyzed Synthesis of a 2-Substituted Quinazoline

Materials:

  • 2-Iodobenzylamine

  • Amidine hydrochloride

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add 2-iodobenzylamine (1.0 eq), amidine hydrochloride (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 110-120°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting quinazoline synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Quinazoline Synthesis start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., lower temp, shorter time) conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts (NMR, MS) conditions_ok->analyze_byproducts Yes optimize_conditions->check_conditions identify_side_reaction Identify Side Reaction (e.g., Self-condensation, Dehydration) analyze_byproducts->identify_side_reaction implement_solution Implement Specific Solution (e.g., Change catalyst, Add dehydrating agent) identify_side_reaction->implement_solution final_product Improved Yield / Purity implement_solution->final_product Niementowski_Troubleshooting Niementowski Synthesis: Issue Diagnosis issue Observed Issue low_yield Low Yield issue->low_yield dark_polymers Dark Polymeric Byproducts issue->dark_polymers incomplete_dehydration Incomplete Dehydration low_yield->incomplete_dehydration thermal_degradation Thermal Degradation low_yield->thermal_degradation dark_polymers->thermal_degradation self_condensation Self-Condensation of Anthranilic Acid dark_polymers->self_condensation cause Potential Cause use_deanstark Use Dean-Stark Trap incomplete_dehydration->use_deanstark optimize_temp Optimize Temperature thermal_degradation->optimize_temp shorter_time Reduce Reaction Time thermal_degradation->shorter_time self_condensation->optimize_temp inert_atmosphere Use Inert Atmosphere self_condensation->inert_atmosphere solution Proposed Solution Metal_Catalyzed_Troubleshooting Metal-Catalyzed Synthesis: Side Reaction Minimization side_reaction Side Reaction homocoupling Homocoupling (Cu-catalyzed) side_reaction->homocoupling dehalogenation Dehalogenation (Pd-catalyzed) side_reaction->dehalogenation ligand Ligand Choice homocoupling->ligand temperature Reaction Temperature homocoupling->temperature slow_addition Slow Reagent Addition homocoupling->slow_addition dehalogenation->ligand solvent_purity Solvent Purity dehalogenation->solvent_purity base Base Selection dehalogenation->base factor Influencing Factor screen_ligands Screen Different Ligands ligand->screen_ligands lower_temp Lower Temperature temperature->lower_temp use_anhydrous_solvent Use Anhydrous Solvent solvent_purity->use_anhydrous_solvent non_nucleophilic_base Use Non-nucleophilic Base base->non_nucleophilic_base strategy Mitigation Strategy screen_ligands->homocoupling screen_ligands->dehalogenation lower_temp->homocoupling use_anhydrous_solvent->dehalogenation non_nucleophilic_base->dehalogenation slow_addition->homocoupling slow_addition->slow_addition

References

Technical Support Center: Scale-Up of 7-Bromo-6-chloroquinazoline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 7-Bromo-6-chloroquinazoline production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the production of this compound?

A1: The most critical challenges are typically related to heat transfer, mixing, impurity profiling, and product isolation. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal from exothermic reactions more difficult.[1] Inadequate mixing in larger vessels can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and a decrease in overall yield.[2] The impurity profile may also change with scale, necessitating adjustments to the purification process.[3][4][5] Finally, controlling crystallization to ensure consistent particle size and purity can be challenging at a larger scale.[6][7]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: While specific impurity profiles can vary depending on the synthetic route and reaction conditions, potential process-related impurities may arise from starting materials or side reactions. For instance, in the synthesis from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, impurities could include unreacted starting materials, byproducts from incomplete cyclization, or over-reaction products. It is crucial to identify and characterize impurities during process development to establish appropriate control strategies.[4][5]

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To improve yield and purity, focus on optimizing reaction parameters and implementing robust process controls. This includes careful control of reaction temperature, efficient agitation, and controlled addition of reagents to minimize localized concentration and temperature gradients.[8][2] Developing a well-defined crystallization procedure is also critical for effective purification and isolation of the final product with high purity.[6][7] The use of high-purity raw materials is essential to prevent the introduction of unwanted impurities from the start.[2]

Q4: What are the recommended analytical methods for monitoring the reaction and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring the progress of the reaction, identifying and quantifying impurities, and determining the final product purity. Other useful analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the final product and any isolated impurities, and Mass Spectrometry (MS) for molecular weight confirmation.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using HPLC to ensure it has gone to completion. - Verify the quality and stoichiometry of all reagents. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for impurity formation.
Poor Mixing - Ensure the agitator speed is sufficient to maintain a homogenous mixture, especially in larger reactors.[8][2] - Check for the presence of dead zones in the reactor where mixing is poor. - Consider the use of baffles to improve mixing efficiency.[2]
Side Reactions - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., lower temperature, slower reagent addition) to minimize the formation of identified side products.
Product Degradation - Assess the thermal stability of the product under the reaction and work-up conditions. - Minimize the time the product is exposed to high temperatures.
Issue 2: High Impurity Levels
Potential Cause Troubleshooting Step
Localized Overheating - Improve heat removal by ensuring the reactor's cooling system is functioning optimally. - Control the rate of addition of exothermic reagents. - Improve agitation to dissipate heat more effectively.
Poor Raw Material Quality - Source high-purity starting materials and reagents.[2] - Test incoming raw materials for known and potential impurities.
Suboptimal Reaction Conditions - Re-evaluate and optimize the reaction temperature, concentration, and pH. - Perform a Design of Experiments (DoE) to identify the optimal process window.
Inefficient Purification - Develop a robust crystallization process with optimized solvent, temperature profile, and agitation.[6][7] - Consider reslurrying or recrystallization of the isolated product if purity specifications are not met.
Issue 3: Poor Filtration Characteristics
Potential Cause Troubleshooting Step
Small Particle Size - Optimize the crystallization process to promote crystal growth over nucleation. This can be achieved by controlling the rate of cooling and the level of supersaturation.[6][7] - Consider adding seeds of the desired crystal form to encourage growth.
Amorphous Material - Ensure the crystallization process is well-controlled to favor the formation of a crystalline solid. - Analyze the solid by techniques such as X-ray Powder Diffraction (XRPD) to confirm its crystalline nature.
Oily Product - Ensure the product is fully crystallized before filtration. - Consider an anti-solvent addition to induce precipitation of a solid.

Experimental Protocols

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is based on the method described in patent CN114436974A.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-dibromo-5-chlorobenzoic acid308.36100 g0.324
Formamidine acetate104.1140 g0.384
Cuprous bromide (CuBr)143.455 g0.035
Sodium iodide (NaI)149.895 g0.033
Sodium hydroxide (NaOH)40.0050 g1.25
Acetonitrile41.05700 g-

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,4-dibromo-5-chlorobenzoic acid (100 g), cuprous bromide (5 g), sodium iodide (5 g), sodium hydroxide (50 g), formamidine acetate (40 g), and acetonitrile (700 g).

  • Heat the mixture to reflux (approximately 82°C) with constant stirring.

  • Maintain the reaction at reflux for 18-20 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash the filter cake with a small amount of acetonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid/water or DMF/water) to achieve the desired purity.

Visualizations

experimental_workflow start Start charge_reactants Charge Reactants: - 2,4-dibromo-5-chlorobenzoic acid - Formamidine acetate - CuBr, NaI, NaOH - Acetonitrile start->charge_reactants reflux Heat to Reflux (18-20 hours) charge_reactants->reflux monitor Monitor Reaction (HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Crude Product cool->filter purify Purify by Recrystallization filter->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing Improve Agitation: - Increase speed - Use baffles check_mixing->improve_mixing No check_reagents Are reagents pure? check_temp->check_reagents Yes improve_temp Improve Temperature Control: - Check cooling system - Control addition rate check_temp->improve_temp No source_pure_reagents Source High-Purity Reagents check_reagents->source_pure_reagents No optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Yes improve_mixing->check_temp improve_temp->check_reagents source_pure_reagents->optimize_conditions

Caption: Logical workflow for troubleshooting common scale-up issues.

References

addressing poor reproducibility in 7-Bromo-6-chloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 7-Bromo-6-chloroquinazoline. It is intended for researchers, scientists, and professionals in drug development seeking to improve the reproducibility and success of their experiments.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis and subsequent reactions of this compound.

1. Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

Question: My synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one from 2,4-dibromo-5-chlorobenzoic acid is resulting in a low yield. What are the critical parameters to optimize?

Answer: Low yields in this one-step synthesis can often be attributed to suboptimal catalyst, base, or reaction time. A patented method suggests that the choice of catalyst and base is crucial for driving the reaction to completion.[1] Below is a summary of reaction conditions from a patented procedure that achieved high yields.

2. Suzuki-Miyaura Cross-Coupling Reactions

Question: I am experiencing poor conversion in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the common causes and how can I improve the yield?

Answer: Poor conversion in Suzuki-Miyaura reactions with haloquinazolines can stem from several factors, including catalyst deactivation, inappropriate choice of base or solvent, and issues with the boronic acid reagent. The selection of the palladium catalyst and phosphine ligand is critical.[2] Additionally, the reaction temperature and solvent system play a significant role in reaction efficiency. For instance, propylene carbonate (PC) has been shown to be a more effective solvent than dimethoxyethane (DME) for some haloquinazoline couplings, leading to faster reactions and higher yields.[3][4]

Question: How do I choose the right palladium catalyst and ligand for the Suzuki coupling of this compound?

Answer: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For many haloquinazolines, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are effective. Automated feedback systems have demonstrated that dialkylbiarylphosphine ligands can be optimal for achieving high turnover numbers.[2] It is recommended to screen a small number of catalyst/ligand combinations to identify the most suitable one for your specific reaction.

Question: What are common side reactions in Suzuki-Miyaura couplings with this compound and how can they be minimized?

Answer: A common side reaction is the protodeborylation of the boronic acid, which consumes the reagent and reduces the yield. This can be minimized by ensuring anhydrous reaction conditions and using a suitable base. Another potential issue is the formation of homocoupling products from the boronic acid. Optimizing the reaction temperature and catalyst loading can help to suppress these side reactions.

3. Buchwald-Hartwig Amination Reactions

Question: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What troubleshooting steps should I take?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to an inappropriate choice of catalyst, ligand, base, or solvent. The steric and electronic properties of both the amine and the haloquinazoline can significantly influence the reaction outcome. For challenging couplings, using sterically hindered ligands like BrettPhos or RuPhos may be beneficial.[5] The choice of base is also critical; while strong bases like NaOt-Bu often lead to faster reactions, they may not be compatible with all functional groups.[5]

Question: I am trying to couple ammonia with this compound using Buchwald-Hartwig amination and facing difficulties. What is the recommended approach?

Answer: The direct coupling of ammonia in Buchwald-Hartwig reactions is notoriously difficult due to its strong binding to the palladium catalyst.[6] A common strategy to overcome this is to use an "ammonia equivalent." Reagents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by hydrolysis to yield the primary amine.[6][7]

4. Purification and Analysis

Question: I am having difficulty purifying the products of my this compound reactions. What are some recommended techniques?

Answer: The purification of quinazoline derivatives can indeed be challenging.[8] Standard column chromatography on silica gel is a common method. A mixture of ethyl acetate and hexanes is a typical eluent system, with the polarity adjusted based on the specific product. In some cases, purification can be aided by treatment with activated carbon to remove colored impurities.[1] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity and monitoring reaction progress.

Data Presentation

The following tables summarize quantitative data for representative reactions involving haloquinazolines, providing a baseline for optimization.

Table 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone [1]

Starting MaterialCatalyst 1Catalyst 2Inorganic BaseSolventReaction Time (h)Yield (%)
2,4-dibromo-5-chlorobenzoic acidCuprous bromide (5g)Sodium iodide (5g)Sodium hydroxide (50g)Acetonitrile (700g)2086.7
2,4-dibromo-5-chlorobenzoic acidCuprous chloride (3g)Potassium iodide (3g)Potassium hydroxide (55g)Acetonitrile (700g)1883.2

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for a Bromo-Quinazoline Derivative

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100Low
2Pd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O10084
3PdCl₂PPh₃Na₂CO₃Dioxane/H₂O100Moderate
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100High
5Pd(dppf)Cl₂-t-BuONaDioxane/H₂O100Moderate
6Pd(dppf)Cl₂-K₃PO₄Dioxane/H₂O100Good
7Pd(dppf)Cl₂-NaOHDioxane/H₂O100Low

Note: This table is a representative example based on optimization studies of similar bromo-quinazoline derivatives. Optimal conditions for this compound may vary.

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

2. General Procedure for Buchwald-Hartwig Amination of this compound

  • To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Purge the vessel with an inert gas.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.4 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow start Start: 7-Bromo-6- chloroquinazoline reagents Add Boronic Acid, Base (e.g., K2CO3) start->reagents Step 1 catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst Step 2 solvent Add Solvent (e.g., Dioxane/H2O) catalyst->solvent Step 3 reaction Heat and Stir (e.g., 90°C) solvent->reaction Step 4 workup Workup: Extraction and Washing reaction->workup Step 5 purification Purification: Column Chromatography workup->purification Step 6 product Final Product purification->product Step 7

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

troubleshooting_logic start Low Yield in Suzuki Reaction? check_catalyst Is the Catalyst/Ligand Optimal? start->check_catalyst Evaluate check_base Is the Base Appropriate? start->check_base Evaluate check_temp Is the Temperature Sufficient? start->check_temp Evaluate check_reagents Are Reagents Pure and Dry? start->check_reagents Evaluate screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts If No screen_bases Test Stronger/ Different Bases check_base->screen_bases If No increase_temp Increase Reaction Temperature check_temp->increase_temp If No purify_reagents Purify/Dry Reagents and Solvent check_reagents->purify_reagents If No

Caption: Troubleshooting Logic for Low Yield.

signaling_pathway halofuginone Halofuginone (derived from this compound) gcn2 GCN2 Kinase halofuginone->gcn2 Activates eif2a eIF2α gcn2->eif2a Phosphorylates atf4 ATF4 Transcription Factor eif2a->atf4 Induces th17 Th17 Cell Differentiation atf4->th17 Inhibits il17 IL-17 Production th17->il17 Leads to

Caption: Halofuginone's Impact on Th17 Cell Differentiation.

References

stability testing of 7-Bromo-6-chloroquinazoline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Bromo-6-chloroquinazoline

This guide provides researchers, scientists, and drug development professionals with essential information for the stability testing of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to protect it from moisture and atmospheric oxygen, as compounds with quinazoline scaffolds can be sensitive to environmental factors.[1] For long-term storage, refrigeration (-20°C) is recommended.

Q2: What solvents are suitable for dissolving this compound for experiments?

A2: Dimethyl sulfoxide (DMSO) is commonly used for creating stock solutions of quinazoline derivatives.[2] For analytical purposes like HPLC, a mixture of acetonitrile and water or methanol and water is often employed as the mobile phase.[2][3] Always use HPLC-grade solvents and prepare solutions fresh to minimize degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the quinazoline core structure and halogen substituents, the primary degradation pathways are likely to be hydrolysis and photolysis.

  • Hydrolysis: The quinazoline ring can be susceptible to cleavage, particularly under strongly acidic or alkaline conditions. Studies on similar quinazoline analogs have shown significant degradation in alkaline (NaOH) solutions.[3]

  • Photodegradation: Exposure to UV light can induce degradation. Photostability testing is crucial to determine the compound's light sensitivity.[1]

  • Oxidation: While some quinazolines are stable under oxidative stress[3], it should still be investigated using an oxidizing agent like hydrogen peroxide.

Q4: How can I monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective and widely used technique.[1][4] This method should be capable of separating the intact parent compound from any potential degradation products, ensuring that the quantification of the parent drug is accurate and free from interference.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Issue 1: Unexpected peaks appear in the HPLC chromatogram of a freshly prepared sample.

  • Possible Cause 1: Contaminated Solvent or Glassware. Impurities in the solvent or residual material in the glassware can appear as extra peaks.

    • Solution: Use only HPLC-grade solvents. Ensure all glassware is scrupulously cleaned and oven-dried to remove moisture before use.[5][6]

  • Possible Cause 2: Reaction with Mobile Phase. The compound might be unstable in the specific mobile phase composition or pH.

    • Solution: Evaluate the sample diluent's compatibility. Prepare the sample in the mobile phase and inject it immediately. If peaks change over time, the compound is degrading in the diluent.

  • Possible Cause 3: Air/Moisture Sensitivity. Halogenated heterocyclic compounds can be sensitive to air and moisture.[7]

    • Solution: Prepare solutions under an inert atmosphere (e.g., inside a glove box or using Schlenk line techniques with nitrogen or argon gas).[6][8] Use anhydrous solvents where appropriate.

Issue 2: The concentration of the compound decreases rapidly after dissolution.

  • Possible Cause 1: Photodegradation. The compound may be light-sensitive, and ambient laboratory light could be causing degradation.

    • Solution: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct all manipulations in a dimly lit area if necessary.

  • Possible Cause 2: Adsorption to Surfaces. The compound may adsorb to the surfaces of glassware or plastic vials.

    • Solution: Use silanized glass vials to minimize adsorption. Run a recovery experiment to check if the concentration loss is due to adsorption.

  • Possible Cause 3: Hydrolysis. If using aqueous solutions, the compound may be hydrolyzing.

    • Solution: Assess stability in different buffers to find a pH range where the compound is most stable. Prepare aqueous solutions immediately before use.

Issue 3: Inconsistent results from forced degradation studies.

  • Possible Cause: Inadequate Experimental Control. Minor variations in temperature, concentration of stress agents, or exposure time can lead to significant differences.

    • Solution: Ensure precise control over all stress conditions. Use calibrated equipment (ovens, pH meters). Run experiments in triplicate to ensure reproducibility.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

Objective: To assess the stability of the compound under various stress conditions as mandated by ICH guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Note: Quinazolines often degrade rapidly in base.[3]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a heat-sealed vial at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for analyzing this compound and its degradation products. Method optimization may be required.

Parameter Condition
Instrument HPLC with UV/PDA Detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) in a 50:50 v/v ratio[4]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm (or as determined by UV scan)[3]
Column Temperature 30°C
Injection Volume 20 µL
Run Time 20 minutes (or until all degradation peaks have eluted)

Data Presentation

The results of the forced degradation study should be summarized to show the percentage of degradation and the formation of impurities.

Table 1: Representative Forced Degradation Data for this compound (Note: This is hypothetical data based on typical results for quinazoline derivatives for illustrative purposes.)

Stress Condition Duration Temperature % Assay of Parent Compound % Degradation No. of Degradation Peaks
Control 48 hrs25°C99.8%0.2%0
0.1 N HCl 24 hrs60°C95.2%4.8%1
0.1 N NaOH 4 hrs25°C78.5%21.5%2
3% H₂O₂ 24 hrs25°C98.1%1.9%1
Thermal 48 hrs70°C96.7%3.3%1
Photolytic ICH Q1BChamber92.4%7.6%2

Visualizations

Workflow for Stability Testing

Caption: Workflow for conducting a stability assessment of this compound.

Troubleshooting Logic for Unexpected Degradation

Caption: Decision tree for troubleshooting sources of unintended sample degradation.

Potential Degradation Pathways

Caption: Potential chemical degradation routes for this compound.

References

troubleshooting unexpected results in biological assays with 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Bromo-6-chloroquinazoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in biological assays involving this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

This compound belongs to the quinazoline class of compounds, which are known for a wide range of biological activities.[1] While specific data on this compound is limited, its close analogue, 7-Bromo-6-chloro-4-quinazolinone, is an intermediate in the synthesis of Halofuginone.[2] Halofuginone is known to inhibit the development of T helper 17 (Th17) cells and collagen type I gene expression, suggesting potential applications in autoimmune diseases, cancer, and fibrosis.[2][3] Therefore, this compound may exhibit similar activities. Quinazoline derivatives, in general, have been investigated for anti-cancer, anti-inflammatory, anti-bacterial, and various other therapeutic effects.[1][4]

Q2: In which types of assays is this compound typically used?

Given the known activities of related quinazoline compounds, this compound is likely to be used in the following types of assays:

  • Cell Proliferation and Cytotoxicity Assays: (e.g., MTT, XTT, CellTiter-Glo®) to assess its anti-cancer potential.

  • Enzyme Inhibition Assays: To identify specific molecular targets. For instance, Halofuginone, a derivative, is a known inhibitor of glutamyl-prolyl tRNA synthetase.[2]

  • Gene Expression Analysis: (e.g., qPCR, Western Blot) to study its effect on the expression of specific genes, such as those involved in collagen synthesis or inflammatory pathways.

  • Immunological Assays: (e.g., ELISA, Flow Cytometry) to investigate its impact on immune cell differentiation and function, particularly Th17 cells.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

For many quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium. To avoid precipitation, the final concentration of DMSO in the assay should typically be kept below 0.5%.

For storage, solid this compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO can generally be stored at -20°C or -80°C for several months. However, it is always recommended to refer to the supplier's specific instructions and to perform a solubility test before use.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Insolubility - Visually inspect the diluted compound in the assay medium for any signs of precipitation. - Decrease the final concentration of the compound. - Increase the final percentage of DMSO (if tolerated by the assay system, typically up to 0.5%). - Prepare fresh dilutions from the stock solution for each experiment.
Compound Degradation - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. - Protect the compound and its solutions from light. - Test the activity of a new vial of the compound.
Incorrect Assay Conditions - Verify the pH and salt concentration of the assay buffer. - Ensure the incubation time and temperature are appropriate for the specific assay. - Include a positive control (a known inhibitor or activator) to validate the assay's performance.
Cell Line Resistance - If working with cell-based assays, consider that the cell line may not express the target of the compound or may have resistance mechanisms. - Use a different, more sensitive cell line for comparison.

Experimental Workflow for Investigating Lack of Activity

G A No Biological Activity Observed B Check for Compound Precipitation A->B C Prepare Fresh Dilutions B->C Precipitation Observed E Still No Activity B->E No Precipitation D Test Lower Concentrations C->D D->E F Validate Assay with Positive Control E->F G Assay Validated? F->G H Troubleshoot Assay Protocol G->H No I Test New Compound Stock G->I Yes J Consider Cell Line Resistance I->J

Troubleshooting workflow for lack of biological activity.
Issue 2: High Background Signal or Off-Target Effects

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Autoflourescence - If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay. - If autofluorescence is significant, subtract the background fluorescence from all measurements or consider using a non-fluorescent assay format.
Non-specific Binding - Decrease the concentration of the compound. - Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. - Include appropriate vehicle controls (e.g., DMSO) to assess the background signal.
Cytotoxicity - In cell-based assays, high concentrations of the compound or the solvent (DMSO) may induce cell death, leading to confounding results. - Perform a cytotoxicity assay (e.g., LDH release assay) in parallel to your primary assay. - Lower the compound concentration to sub-toxic levels.
Issue 3: Difficulty in Reproducing Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Compound Preparation - Standardize the protocol for preparing stock and working solutions. - Use calibrated pipettes and ensure thorough mixing.
Inconsistent Cell Culture Conditions - Maintain consistent cell passage numbers and seeding densities. - Regularly test cell cultures for mycoplasma contamination.
Assay Drift - Run all samples, including controls, on the same plate whenever possible. - Use internal controls on each plate to monitor for plate-to-plate variability.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Potential Signaling Pathway

Based on the known activity of Halofuginone, a derivative of a close analog of this compound, a potential mechanism of action could involve the inhibition of prolyl-tRNA synthetase, leading to an amino acid starvation response and subsequent inhibition of Th17 cell differentiation.

G A This compound B Glutamyl-Prolyl tRNA Synthetase A->B Inhibits C Uncharged Prolyl-tRNA Accumulation B->C D Amino Acid Starvation Response C->D E Inhibition of Th17 Cell Differentiation D->E

References

Technical Support Center: Optimizing Catalyst Selection for 7-Bromo-6-chloroquinazoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the cross-coupling of 7-Bromo-6-chloroquinazoline. The following information is curated to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The primary challenges include:

  • Regioselectivity: Controlling which halogen (the C7-Bromo or the C6-Chloro) reacts preferentially is a significant hurdle. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the electronic environment of the quinazoline ring can influence this reactivity.

  • Low Yields: Suboptimal catalyst systems, reaction conditions, or decomposition of the starting material can lead to poor product yields.

  • Side Reactions: The formation of byproducts, such as homocoupled products or decomposition of the starting material, can complicate purification and reduce the yield of the desired product.

  • Catalyst Deactivation: The quinazoline nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.

Q2: Which halogen is expected to be more reactive in this compound?

A2: In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Therefore, the C7-Bromo bond is expected to be more reactive than the C6-Chloro bond. However, the electronic properties of the quinazoline ring system can influence this expected reactivity. For some multi-halogenated heterocycles, a chloro substituent at a more electrophilic position can be more reactive than a bromo substituent at a less electrophilic position. For quinazolines, the C4 and C2 positions are generally more electrophilic. In the case of this compound, the electronic difference between the C6 and C7 positions is less pronounced, and the inherent reactivity of the C-Br bond is likely to dominate.

Q3: How can I control the regioselectivity of the cross-coupling reaction?

A3: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence which halogen reacts. For instance, in some dihalo-heterocycles, Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been shown to exhibit different regioselectivities. It is crucial to screen a variety of catalysts and ligands.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the reaction of the more reactive C-Br bond while leaving the C-Cl bond intact.

  • Stoichiometry of Reagents: Using a stoichiometric amount or a slight excess of the coupling partner can favor mono-substitution at the more reactive site.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst• Use a pre-catalyst or activate the catalyst in situ.• Ensure the use of fresh, high-quality catalyst.
Low reaction temperature• Gradually increase the reaction temperature in increments of 10-20°C.
Inappropriate solvent or base• Screen different solvents (e.g., DME, Toluene, Dioxane, DMF) and bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor Regioselectivity (Reaction at both C6-Cl and C7-Br) High reaction temperature• Lower the reaction temperature to favor reaction at the more labile C-Br bond.
Inappropriate catalyst/ligand• Screen a panel of palladium catalysts and phosphine ligands. For example, compare a catalyst with a monodentate ligand like PPh₃ to one with a bidentate ligand like dppf.
Excess coupling partner• Use a stoichiometric amount of the boronic acid/ester or other coupling partner.
Low Yield of Desired Product Catalyst deactivation• Increase catalyst loading.• Use a more robust ligand that protects the palladium center.
Side reactions (e.g., homocoupling)• Ensure inert atmosphere (degas solvent, use argon or nitrogen).• Adjust the stoichiometry of the reactants.
Protodeboronation of boronic acid• Use a boronic acid pinacol ester instead of the free boronic acid.[1] • Use anhydrous solvents and reagents.
Formation of Impurities Decomposition of starting material• Lower the reaction temperature.• Reduce the reaction time.
Hydrolysis of the quinazoline ring• Use anhydrous conditions.

Data Presentation: Catalyst and Condition Screening for Suzuki-Miyaura Coupling

The following table summarizes a hypothetical screening process for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating a systematic approach to catalyst and condition optimization.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield C7-Phenyl (%) Yield C6-Phenyl (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100455
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10075<2
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90608
4PdCl₂(dppf) (2)-Cs₂CO₃DMF1108510
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene8080<2

Note: This data is illustrative and intended to guide the experimental design.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME, DMF)

  • Degassed water (for aqueous base solutions)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand (if applicable) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the bulk of the anhydrous, degassed solvent to the reaction mixture.

  • If using an aqueous base, add the degassed water.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: this compound goal Define Goal: Mono-substitution at C7 or C6? start->goal c7_selective Target: C7-Selective Coupling goal->c7_selective C7 c6_selective Target: C6-Selective Coupling goal->c6_selective C6 catalyst_screening Catalyst & Ligand Screening (e.g., Pd(OAc)2/SPhos, PdCl2(dppf)) c7_selective->catalyst_screening c6_selective->catalyst_screening condition_optimization Reaction Condition Optimization (Temperature, Base, Solvent) catalyst_screening->condition_optimization analysis Analyze Regioselectivity (NMR, LC-MS) condition_optimization->analysis success Successful Regioselective Coupling analysis->success High Selectivity troubleshooting Troubleshoot: Poor Selectivity or Yield analysis->troubleshooting Low Selectivity troubleshooting->catalyst_screening Re-screen

Caption: Workflow for optimizing regioselective cross-coupling of this compound.

Troubleshooting_Logic start Problem: Low Yield or Poor Selectivity check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of high quality? start->check_reagents solution_catalyst Screen different Pd sources and phosphine ligands. check_catalyst->solution_catalyst No solution_temp Vary the reaction temperature. check_conditions->solution_temp No solution_base_solvent Screen different bases and solvents. check_conditions->solution_base_solvent No solution_reagents Use fresh, pure reagents and anhydrous solvents. check_reagents->solution_reagents No

References

Technical Support Center: Regioselectivity in 7-Bromo-6-chloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromo-6-chloroquinazoline. The following information is designed to help you improve the regioselectivity of your reactions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected intrinsic reactivity of the C-Br and C-Cl bonds in this compound for palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 7-position is expected to be more reactive than the C-Cl bond at the 6-position under standard conditions. This inherent difference in reactivity is often the starting point for achieving regioselectivity.

Q2: How does the electronic environment of the quinazoline ring influence regioselectivity?

A2: The nitrogen atoms in the quinazoline ring are electron-withdrawing, which can influence the electrophilicity of the carbon atoms attached to the halogens. For many N-heteroarenes, positions alpha to a nitrogen atom are more reactive in cross-coupling reactions.[2] However, in this compound, neither halogen is directly alpha or gamma to a ring nitrogen in the same way as in a pyridine or quinoline. The overall electronic distribution, influenced by both the nitrogens and the fused benzene ring, will play a role, but the dominant factor for selectivity between C-Br and C-Cl is typically the bond dissociation energy.

Q3: Can I achieve selective reaction at the C-6 chlorine position?

A3: Yes, while the C-7 bromine is intrinsically more reactive, selective reaction at the C-6 chlorine is possible. This typically requires a two-step approach where the more reactive C-7 bromine is first functionalized. Subsequently, under more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems), the C-6 chlorine can be reacted. Alternatively, specialized catalyst systems that favor C-Cl activation might offer a direct route, though this is less common.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Problem: My Suzuki-Miyaura reaction is yielding a mixture of C-7 and C-6 coupled products, with low selectivity for the desired C-7 isomer.

Possible Cause & Solution:

  • Non-optimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial for controlling regioselectivity.

    • Suggestion: Screen a variety of phosphine ligands. Sterically bulky ligands can sometimes enhance selectivity by differentiating between the two reaction sites.[2] For instance, moving from a less bulky ligand like PPh₃ to a more sterically demanding one like XPhos or SPhos may improve the outcome.

  • Reaction Temperature is Too High: Elevated temperatures can lead to the reaction of the less reactive C-Cl bond, reducing selectivity.

    • Suggestion: Attempt the reaction at a lower temperature. Start at room temperature and gradually increase it to find the optimal point where the C-Br bond reacts efficiently without significant C-Cl bond activation.

Problem: I am observing low overall yield for the C-7 coupled product.

Possible Cause & Solution:

  • Inefficient Catalyst Activation or Decomposition: The palladium catalyst may not be fully active or could be decomposing under the reaction conditions.

    • Suggestion: Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. Using a pre-catalyst like a Pd(OAc)₂/ligand mixture that forms the active Pd(0) species in situ can be effective.

  • Inappropriate Base: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4]

    • Suggestion: Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.

Troubleshooting Buchwald-Hartwig Amination Reactions

Problem: The Buchwald-Hartwig amination is resulting in diarylation (reaction at both C-7 and C-6).

Possible Cause & Solution:

  • Excess Amine or Overly Forcing Conditions: Using a large excess of the amine nucleophile or high reaction temperatures can drive the reaction to completion at both halogenated sites.

    • Suggestion: Use a stoichiometric amount of the amine (or a slight excess, e.g., 1.1 equivalents) to favor mono-amination at the more reactive C-7 position. Also, conduct the reaction at the lowest temperature that affords a reasonable reaction rate.

Problem: My desired C-7 aminated product is not forming; only starting material is recovered.

Possible Cause & Solution:

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.

    • Suggestion: Experiment with different generations of Buchwald-Hartwig ligands. For example, bi-dentate ligands like BINAP or DPPF were early developments, while more advanced, sterically hindered mono-phosphine ligands (e.g., XPhos, RuPhos) often show broader substrate scope and higher activity.[5]

  • Incorrect Base: A base that is too weak may not efficiently deprotonate the amine to form the active amido species.

    • Suggestion: Stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required for Buchwald-Hartwig aminations.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: The SNAr reaction is not proceeding at either the C-6 or C-7 position.

Possible Cause & Solution:

  • Insufficient Ring Activation: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[6] The quinazoline core provides activation, but it may not be enough for less reactive nucleophiles.

    • Suggestion: SNAr reactions on quinazolines are often more facile at the 4-position due to strong activation from the adjacent nitrogen.[7] For substitution at the 6 or 7-position, stronger nucleophiles and/or higher temperatures are typically necessary. Consider if a transition-metal-catalyzed approach (like Buchwald-Hartwig) is more suitable for your desired transformation.

Quantitative Data Summary

The following tables present hypothetical data based on general principles of regioselectivity to illustrate how reaction parameters can be tuned.

Table 1: Effect of Ligand on Regioselectivity in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Regiomeric Ratio (C7:C6)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane1007585:15
2Pd(OAc)₂SPhosK₂CO₃Dioxane809298:2
3Pd₂(dba)₃XPhosK₃PO₄Toluene8095>99:1

Table 2: Influence of Reaction Conditions on Buchwald-Hartwig Amination with Morpholine

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Regiomeric Ratio (C7:C6)
1Pd(OAc)₂BINAPCs₂CO₃Toluene1106090:10
2Pd₂(dba)₃RuPhosNaOtBuDioxane908897:3
3Pd₂(dba)₃RuPhosNaOtBuDioxane1108580:20 (with diarylation)

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-7 Position

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-7 Position

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and RuPhos (0.02 eq).

  • Solvent and Amine Addition: Add degassed toluene, followed by the amine (1.1 eq).

  • Reaction: Heat the mixture to 90-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcome Outcome Evaluation cluster_optimization Optimization Loop cluster_end Final Product start This compound + Coupling Partner conditions Standard Conditions: - Pd(OAc)2/SPhos - K3PO4 - Dioxane, 80°C start->conditions analysis Analyze Product Mixture (LC-MS, NMR) conditions->analysis selective High C7 Selectivity? (>95:5) analysis->selective optimize Troubleshoot: - Screen Ligands - Vary Temperature - Change Base/Solvent selective->optimize No product Isolated C7-Product selective->product Yes optimize->conditions Iterate

Caption: Workflow for optimizing regioselective C-7 functionalization.

regioselectivity_factors cluster_factors Influencing Factors cluster_outcome Regiochemical Outcome substrate This compound catalyst Catalyst System (Pd Source, Ligand) substrate->catalyst conditions Reaction Conditions (Temperature, Solvent, Base) substrate->conditions partner Coupling Partner (Sterics, Electronics) substrate->partner c7_product Selective C-7 Functionalization (Kinetic Product) catalyst->c7_product Bulky Ligand, Mild Temp c6_product C-6 Functionalization (Requires more forcing conditions) catalyst->c6_product Active Catalyst, High Temp conditions->c7_product conditions->c6_product High Temp, Strong Base partner->c7_product

Caption: Factors influencing regioselectivity in cross-coupling reactions.

References

Technical Support Center: Handling Air and Moisture-Sensitive Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of quinazoline intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: My quinazoline intermediate is decomposing upon exposure to the atmosphere. What are the primary causes?

A1: Quinazoline intermediates can be susceptible to degradation through hydrolysis and oxidation.[1] Atmospheric moisture can react with sensitive functional groups on the quinazoline ring or its substituents, leading to the formation of undesired byproducts.[1] Similarly, oxygen in the air can oxidize certain functionalities, particularly if transition metal catalysts are used or if the intermediate possesses electron-rich moieties.[1]

Q2: What is the best way to store air- and moisture-sensitive quinazoline intermediates?

A2: The most effective method for long-term storage is to keep the intermediates in a sealed container under an inert atmosphere, such as nitrogen or argon.[2][3] For solids, a Schlenk flask or a sealed ampoule inside a desiccator containing a drying agent is recommended.[2] For solutions, specially designed bottles with septa, like Sure/Seal™ bottles, provide a convenient way to store and dispense the material without repeated exposure to the atmosphere.[4][5][6] It is also crucial to store them in a cool, dark place to prevent thermal degradation.[2]

Q3: Can I handle my sensitive quinazoline intermediate on the benchtop for a short period?

A3: While it is strongly advised to handle highly sensitive compounds in a glovebox or using a Schlenk line, brief manipulations on the benchtop may be possible for less sensitive intermediates if performed quickly and efficiently.[7] However, this increases the risk of decomposition. If benchtop handling is unavoidable, ensure a continuous flow of inert gas over the compound and use dry solvents and glassware.[5][6]

Q4: How can I tell if my quinazoline intermediate has degraded?

A4: Degradation can often be observed as a change in color or physical state of the compound. Spectroscopic methods are definitive for detecting degradation. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to identify impurities and confirm the structure of the desired intermediate.

Q5: What are the essential pieces of equipment for handling sensitive quinazoline intermediates?

A5: The primary equipment includes a glovebox or a Schlenk line for maintaining an inert atmosphere.[1][3][5] Other essential items include oven-dried glassware, syringes and needles for transferring liquids, septa for sealing flasks, and a reliable source of dry inert gas (nitrogen or argon).[4][5][6] A vacuum pump is also necessary for evacuating air from the reaction setup.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in a reaction involving a quinazoline intermediate. 1. Degradation of the quinazoline intermediate due to air or moisture exposure.[1] 2. Use of wet solvents or reagents.[1] 3. Improper reaction setup allowing atmospheric contamination.1. Handle the intermediate under a strict inert atmosphere (glovebox or Schlenk line).[1][5] 2. Ensure all solvents and reagents are rigorously dried before use.[1] 3. Check all joints and septa for proper sealing. Use high-vacuum grease on ground glass joints.[4] Purge the entire system with inert gas before starting the reaction.[6][8]
Formation of multiple unexpected byproducts. 1. The quinazoline intermediate is reacting with water or oxygen.[1] 2. The reaction temperature is too high, causing decomposition.1. Implement rigorous inert atmosphere techniques.[3] Degas solvents prior to use.[7] 2. Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
The quinazoline intermediate changes color or consistency upon storage. 1. Slow decomposition due to gradual exposure to air and/or moisture. 2. Light-induced degradation.1. Re-evaluate your storage method. Ensure the container is properly sealed and under a positive pressure of inert gas.[9] 2. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.
Difficulty in transferring a solid quinazoline intermediate without exposure to air. 1. Static electricity causing the solid to disperse. 2. Inefficient transfer technique.1. Use an anti-static gun if available. 2. In a glovebox, direct weighing and transfer is straightforward.[3] When using a Schlenk line, a solid addition tube or connecting the two Schlenk flasks with a transfer tube under a positive flow of inert gas is recommended.[3]

Experimental Protocol: Handling a Moisture-Sensitive Quinazoline Intermediate Using a Schlenk Line

This protocol outlines the general steps for setting up a reaction with a moisture-sensitive quinazoline intermediate.

Materials:

  • Schlenk flask (oven-dried)

  • Magnetic stir bar (oven-dried)

  • Septa

  • Syringes and needles (oven-dried)

  • Schlenk line with dual vacuum and inert gas manifolds

  • Dry solvents and reagents

  • Quinazoline intermediate

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask, stir bar, syringes, and needles, is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[5][6]

  • Assembling the Apparatus: Quickly assemble the hot glassware and attach it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask using the vacuum manifold and then backfill with inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[3]

  • Adding the Quinazoline Intermediate (Solid):

    • If the intermediate is in a Schlenk flask, it can be transferred via a solid addition tube under a positive pressure of inert gas.

    • Alternatively, briefly remove the septum under a strong positive flow of inert gas and quickly add the solid. Immediately reseal the flask and purge with inert gas.

  • Adding Solvents and Reagents (Liquid):

    • Use a dry, nitrogen-flushed syringe to withdraw the required volume of dry solvent from a Sure/Seal™ bottle.[4][6]

    • To do this, first, inject a volume of inert gas into the bottle to create a positive pressure, then withdraw the liquid.[1]

    • Insert the needle through the septum of the reaction flask and add the solvent.

    • Repeat this process for any liquid reagents.

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas in the flask throughout the reaction. This can be monitored using an oil bubbler attached to the Schlenk line.[5][6]

  • Work-up: Quench and work up the reaction as required by the specific procedure, keeping in mind that the product may also be sensitive.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up prep_glass Oven-Dry Glassware assemble Assemble Apparatus prep_glass->assemble prep_reagents Dry Solvents & Reagents add_liquid Add Solvents/Reagents via Syringe prep_reagents->add_liquid inert Inert Atmosphere (Vacuum/Backfill x3) assemble->inert add_solid Add Quinazoline Intermediate inert->add_solid add_solid->add_liquid run_reaction Run Reaction under Positive Inert Gas Pressure add_liquid->run_reaction workup Quench and Work-up run_reaction->workup

Figure 1. Experimental workflow for handling sensitive quinazoline intermediates.

troubleshooting_logic start Low/No Product Yield q1 Was the quinazoline intermediate handled under inert atmosphere? start->q1 sol1 Implement rigorous inert atmosphere techniques (glovebox/Schlenk line). q1->sol1 No q2 Were all solvents and reagents certified dry? q1->q2 Yes yes1 Yes no1 No end Re-run experiment with improved technique. sol1->end sol2 Dry all solvents and reagents before use. q2->sol2 No q3 Was the reaction setup checked for leaks? q2->q3 Yes yes2 Yes no2 No sol2->end sol3 Check all seals and joints. Purge system thoroughly. q3->sol3 No q3->end Yes yes3 Yes no3 No sol3->end

Figure 2. Troubleshooting logic for low product yield.

References

method refinement for consistent analytical results of 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Bromo-6-chloroquinazoline. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving consistent and reliable analytical results. Due to the limited availability of specific published analytical methods for this compound, this guide is based on established principles for the analysis of halogenated heterocyclic compounds and provides robust starting points for method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for purity and assay determination of this compound?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique for purity and assay determination of aromatic heterocyclic compounds like this compound. It offers good resolution, sensitivity, and reproducibility.

Q2: What are the typical storage conditions for this compound to ensure its stability?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to protect it from light. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is recommended.

Q3: What are the expected spectral characteristics of this compound?

Q4: Can Gas Chromatography (GC) be used for the analysis of this compound?

A4: Gas Chromatography (GC) could be a viable technique, provided that this compound is sufficiently volatile and thermally stable. A preliminary assessment of its thermal stability is recommended before developing a GC method. GC-MS would be particularly useful for identification and impurity profiling.

Troubleshooting Guides

HPLC Method Refinement

This section provides troubleshooting for common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions The basic nitrogen atoms in the quinazoline ring can interact with acidic silanols on the HPLC column packing, leading to peak tailing.
- Use a base-deactivated column or a column with end-capping.
- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
- Adjust the mobile phase pH to suppress the ionization of the analyte.
Column Overload Injecting too much sample can lead to peak fronting.
- Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
- Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

CauseSolution
Fluctuations in Mobile Phase Composition Inaccurate mixing of mobile phase components can lead to shifts in retention time.
- Ensure the mobile phase is well-mixed and degassed.
- Use an HPLC system with a reliable pump and mixer.
Temperature Variations Changes in ambient temperature can affect retention times.
- Use a column oven to maintain a constant temperature.
Column Equilibration Insufficient equilibration time between gradient runs can cause retention time drift.
- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase pH Instability If the mobile phase pH is close to the pKa of the analyte, small changes in pH can cause significant shifts in retention.
- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
- Use a suitable buffer to maintain a stable pH.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Causes & Solutions:

CauseSolution
Incorrect Detection Wavelength The selected UV wavelength may not be the absorbance maximum of the analyte.
- Determine the UV absorbance maximum of this compound by running a UV scan.
Sample Degradation The analyte may be degrading in the sample solution or on the column.
- Prepare fresh sample solutions.
- Investigate the stability of the analyte in the chosen solvent and mobile phase.
Low Injection Volume/Concentration The amount of analyte being injected is too low.
- Increase the injection volume or sample concentration, being mindful of potential column overload.

Experimental Protocols

Example RP-HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the determined λmax)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Example GC-MS Method for Impurity Identification
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, DCM for GC) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC RP-HPLC Analysis (Purity & Assay) Filtration->HPLC GCMS GC-MS Analysis (Impurity ID & Volatiles) Filtration->GCMS Integration Peak Integration & Quantification HPLC->Integration Identification Impurity Identification (Mass Spectra) GCMS->Identification Report Generate Report Integration->Report Identification->Report Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Inconsistent Analytical Results? Problem_Type Identify Problem Type Start->Problem_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem_Type->Peak_Shape Peak Shape Retention_Time Inconsistent Retention Times Problem_Type->Retention_Time Retention Time Sensitivity Low Sensitivity Problem_Type->Sensitivity Sensitivity Check_Column Check Column Chemistry (Secondary Interactions) Peak_Shape->Check_Column Check_Loading Check Sample Load & Injection Solvent Peak_Shape->Check_Loading Solution Implement Corrective Actions Check_Column->Solution Check_Loading->Solution Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Temp) Retention_Time->Check_Mobile_Phase Check_Equilibration Ensure Proper Column Equilibration Retention_Time->Check_Equilibration Check_Mobile_Phase->Solution Check_Equilibration->Solution Check_Wavelength Optimize Detection Wavelength Sensitivity->Check_Wavelength Check_Sample_Prep Check Sample Concentration & Stability Sensitivity->Check_Sample_Prep Check_Wavelength->Solution Check_Sample_Prep->Solution

Technical Support Center: Strategies to Reduce Quinazoline-Based Compound Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of quinazoline-based compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My quinazoline-based EGFR inhibitor is showing significant off-target cytotoxicity in normal cell lines. What are the initial steps to troubleshoot this?

A1: High cytotoxicity in normal cell lines often points to a lack of selectivity. Here’s a logical workflow to address this:

  • Confirm On-Target Activity: First, ensure the compound potently inhibits the intended target (e.g., EGFR) in your cancer cell lines. A significant drop in potency against non-target-expressing normal cells would be expected.

  • Structural Modifications: The 4-anilinoquinazoline scaffold is crucial for EGFR inhibitory activity. Consider modifications at the C-6 and/or C-7 positions, as these can enhance selectivity and reduce off-target effects. Introducing bulky or electron-donating groups at these positions can improve binding to the target kinase pocket while potentially reducing interactions with other kinases.[1]

  • In Silico Profiling: Use computational tools to dock your compound against a panel of kinases known for off-target toxicity (e.g., Src family kinases). This can predict potential off-target interactions and guide structural modifications.

  • Lower Dosing: In parallel, determine the minimal effective concentration in your cancer cell lines and assess if this concentration is less toxic to normal cells.

Q2: I'm observing signs of cardiotoxicity (e.g., decreased cardiomyocyte viability) with my quinazoline compound, similar to issues reported for Lapatinib. What are potential mitigation strategies?

A2: Cardiotoxicity with quinazoline-based kinase inhibitors can be a significant hurdle. Lapatinib, for instance, can potentiate doxorubicin-induced cardiotoxicity.[2][3]

  • Mechanism to Investigate: One mechanism involves the upregulation of inducible nitric oxide synthase (iNOS).[2] Consider co-administering an iNOS inhibitor in your in vitro cardiomyocyte models to see if it rescues the toxic phenotype.[2]

  • Structural Approach: Off-target effects on cardiac kinases can contribute to toxicity. Modifying the quinazoline scaffold to improve selectivity for your primary target may reduce these effects.

  • Monitor Cardiac Markers: In cell-based assays, monitor for apoptosis and changes in key signaling pathways like PI3K/AKT, which can be affected by some inhibitors and contribute to cardiomyocyte stress.[3]

Q3: My compound has poor aqueous solubility, which I suspect is contributing to formulation-dependent toxicity in my animal models. How can I address this?

A3: Poor solubility is a common issue with quinazoline derivatives and can lead to precipitation, erratic absorption, and toxicity.[4]

  • Prodrug Approach: Convert a functional group on your molecule (e.g., a hydroxyl or amine) into a more soluble promoiety that is cleaved in vivo to release the active drug.

  • Structural Modification: Removing the 2-amino group from the quinazoline core has been shown to dramatically increase solubility. For example, a 2-desamino analog of one compound was over 340-fold more soluble at pH 7.4.[4]

  • Formulation Strategies: Explore nanoformulations, such as liposomes or polymeric nanoparticles, to improve solubility and potentially target the compound to tumor tissue, reducing systemic exposure.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Hepatotoxicity

Problem: Elevated liver enzyme markers (AST, ALT) in in vivo studies or high cytotoxicity in hepatic cell lines (e.g., HepG2). This may be due to the formation of reactive metabolites, a known issue for some quinazolines like gefitinib.[5]

Workflow & Experimental Protocols:

Hepatotoxicity_Workflow A High Cytotoxicity in HepG2 Cells Observed B Step 1: In Vitro Metabolism Study (Incubate with liver microsomes + NADPH) A->B C Step 2: Identify Metabolites (LC-MS/MS Analysis) B->C D Are reactive metabolites (e.g., quinoneimines) detected? C->D Analysis E YES: Block Metabolic Hotspot D->E F NO: Investigate Other Mechanisms (e.g., mitochondrial toxicity, off-target kinase inhibition) D->F G Structural Modification (e.g., deuteration, fluorination at oxidation site) E->G H Step 3: Re-evaluate Toxicity (Test modified compound in HepG2 cytotoxicity assay) G->H I Toxicity Reduced? H->I J YES: Proceed to in vivo studies I->J K NO: Re-design or select new lead I->K

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[6][7]

  • Compound Treatment: Expose the cells to varying concentrations of the quinazoline compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[6][8]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Guide 2: Addressing Hematological Toxicity in Preclinical Models

Problem: In vivo studies show a significant decrease in platelet counts, leukocytes, or hemoglobin levels, indicating potential bone marrow suppression. While some quinazolines like gefitinib have been noted to reduce hematologic toxicity compared to traditional chemotherapy, it can still occur.[9]

Logical Relationship Diagram:

Hematological_Toxicity_Strategy cluster_0 Initial Observation cluster_1 Mitigation Strategies cluster_2 Desired Outcome Obs Hematological Toxicity (e.g., ↓ Platelets, ↓ Leukocytes) Mod Structural Modification for Increased Target Selectivity Obs->Mod Form Targeted Delivery (e.g., Nanoformulation) Obs->Form Dose Dose Optimization (Lower effective dose) Obs->Dose Outcome Reduced Systemic Toxicity & Maintained Efficacy Mod->Outcome Form->Outcome Dose->Outcome

Experimental Protocol: In Vivo Acute Toxicity Study (Rodent Model)

  • Animal Model: Use healthy, non-linear mature rats (e.g., Wistar, 180-190g).[10]

  • Dosing: Administer the quinazoline compound via the intended clinical route (e.g., intragastric gavage) at escalating doses (e.g., 500, 1000, 2000, 5000 mg/kg).[10] A control group should receive the vehicle.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

  • Blood Collection: At the end of the study, collect blood samples via cardiac puncture for hematological and biochemical analysis.

  • Analysis: Analyze complete blood counts (CBC) to assess effects on leukocytes, hemoglobin, and platelets.[10] Analyze serum for markers of liver and kidney function.

  • LD₅₀ Determination: Determine the LD₅₀ (lethal dose, 50%) to classify the compound's toxicity level.[10]

Data Tables

Table 1: Impact of Structural Modification on Cytotoxicity (IC₅₀ in µM)

This table summarizes how specific structural changes can impact the cytotoxic profile of quinazoline derivatives against cancer and normal cell lines.

Compound IDCore StructureModificationCancer Cell Line (MCF-7) IC₅₀ (µM)Normal Cell Line (GES-1) IC₅₀ (µM)Selectivity Index (Normal/Cancer)
Parent-01 4-AnilinoquinazolineUnsubstituted15.530.2~2
Mod-01a 4-AnilinoquinazolineAdd 7-Cl on quinazoline ring9.8>50>5.1
Mod-02b 4-AnilinoquinazolineAdd 4-Br on aniline ring0.85[11]26.75[11]~32[11]
Mod-03c 2-DesaminoquinazolineRemoved 2-amino group0.4[4]Not ReportedNot Applicable

Data is illustrative, based on trends reported in the literature. Specific values will vary.[4][11] The addition of electron-withdrawing groups like halogens can improve potency, and careful placement can significantly enhance selectivity.[12]

Table 2: Cardiotoxicity Profile of HER2-Targeted Quinazoline Inhibitors

This table provides a comparative overview of the incidence of cardiac-related adverse events for Lapatinib, a quinazoline-based inhibitor.

Adverse EventIncidence Rate (%) with LapatinibNotes
Overall Cardiac Adverse Events 2.70% (95% CI: 1.60-4.50%)[13]Based on a meta-analysis of 45 articles.[13]
Left Ventricular Dysfunction 1.60% (95% CI: 1.30-2.00%)[13]Includes both symptomatic and asymptomatic cases.
LVEF Decrease (Any Grade) 2.20% (95% CI: 1.30-3.60%)[13]LVEF: Left Ventricular Ejection Fraction.
Grade III/IV Systolic Dysfunction 0.2%[14]Represents severe, symptomatic events.[14]

While the overall incidence is relatively low, careful cardiac monitoring is recommended for patients treated with lapatinib.[13]

References

Validation & Comparative

Unambiguous Structure Determination: A Comparative Guide to the Characterization of 7-Bromo-6-chloroquinazoline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. In the synthesis of complex molecules such as substituted quinazolines, which are prevalent in medicinal chemistry, even minor positional differences in substituents can drastically alter biological activity. This guide provides a comparative overview of analytical techniques for the structural elucidation of 7-Bromo-6-chloroquinazoline, with a focus on the definitive power of single-crystal X-ray crystallography.

While no public X-ray crystallographic data is currently available for this compound, this guide leverages data from closely related structures to illustrate the principles of structural confirmation. We will compare the expected analytical signatures of this compound with its isomer, 6-Bromo-4-chloroquinazoline, and the key intermediate, 7-Bromo-6-chloro-4(3H)-quinazolinone, for which some analytical data has been reported.

Comparative Analytical Data

The unequivocal determination of the substitution pattern on the quinazoline ring is critical. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about the connectivity and chemical environment of atoms. However, in cases of closely related isomers, these techniques may not be sufficient for unambiguous assignment without authentic reference standards. X-ray crystallography, when applicable, provides the absolute spatial arrangement of atoms in a molecule.

Below is a summary of available and expected analytical data for this compound and related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Expected Analytical Signatures
This compound Not availableC₈H₄BrClN₂243.49¹H NMR: Distinct aromatic proton signals. MS: Isotopic pattern characteristic of one bromine and one chlorine atom.
6-Bromo-4-chloroquinazoline 38267-96-8C₈H₄BrClN₂243.49[1]¹H NMR: Different chemical shifts and coupling patterns for aromatic protons compared to the 7-bromo-6-chloro isomer. MS: Similar isotopic pattern to the 7-bromo-6-chloro isomer, making unambiguous identification by MS alone challenging.
7-Bromo-6-chloro-4(3H)-quinazolinone 17518-98-8C₈H₄BrClN₂O259.49[2][3][4][5]¹H NMR: Aromatic proton signals influenced by the adjacent carbonyl group. This compound is a key intermediate in the synthesis of the anticoccidial drug halofuginone.[3][4]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, leaving no ambiguity in the assignment of substituent positions.

General Experimental Protocol for Single-Crystal X-ray Diffraction

The successful application of this technique hinges on the ability to grow high-quality single crystals of the compound of interest. The general workflow is as follows:

StepDescription
1. Crystallization Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is the most common method. Other techniques include vapor diffusion and cooling crystallization.
2. Crystal Mounting A suitable single crystal is selected under a microscope and mounted on a goniometer head.
3. Data Collection The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
5. Structure Validation The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel substituted quinazoline, such as this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_conclusion Conclusion A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry E->G H Single-Crystal X-ray Diffraction E->H I Structure Confirmation F->I G->I H->I J Confirmed Structure of This compound I->J

References

A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of a series of 6-bromo-4-anilinoquinazoline analogs, compounds closely related to the 7-bromo-6-chloroquinazoline scaffold. The data presented is based on published experimental findings and is intended to inform further research and development in the field of cancer therapeutics. These quinazoline derivatives are of significant interest due to their potential to inhibit key signaling pathways involved in tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative Antiproliferative Activity

The antiproliferative effects of two series of 6-bromo-4-anilinoquinazoline analogs were evaluated against the human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. The half-maximal lethal concentration (LC50) was determined to quantify the cytotoxic effects of these compounds. The analogs feature variations at the 2-position of the quinazoline core (unsubstituted or substituted with a 4-chlorophenyl group) and different halogen substitutions on the 4-anilino moiety.

Series 1: 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines
Compound ID4-Anilino SubstitutionLC50 (µM) vs. MCF-7LC50 (µM) vs. HeLa
3a 4-Fluoroanilino> 10> 10
3b 3-Fluoroanilino> 10> 10
3c 4-Chloroanilino> 10> 10
3d 3-Chloroanilino> 10> 10
3e 4-Bromoanilino> 10> 10
3f 2,4-Difluoroanilino> 10> 10

Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[1]

Series 2: 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines
Compound ID4-Anilino SubstitutionLC50 (µM) vs. MCF-7LC50 (µM) vs. HeLa
3g 4-Fluoroanilino1.832.51
3h 3-Fluoroanilino> 105.21
3i 4-Chloroanilino1.762.45
3j 3-Chloroanilino2.152.98
3k 4-Bromoanilino1.542.21
3l 2,4-Difluoroanilino0.981.95
Gefitinib (Reference Drug)0.512.37

Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[1]

The results indicate that the presence of a 4-chlorophenyl group at the 2-position of the 6-bromoquinazoline scaffold generally enhances cytotoxic activity against both MCF-7 and HeLa cell lines.[1] Notably, compound 3l , with a 2,4-difluoroanilino substitution at the 4-position and a 4-chlorophenyl group at the 2-position, demonstrated the most potent antiproliferative activity among the tested analogs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 6-bromo-4-anilinoquinazoline analogs.

Synthesis of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines (General Procedure)

The synthesis of the target compounds involves a multi-step process.[1]

  • Preparation of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one: This intermediate is synthesized through the condensation of 5-bromo-2-aminobenzamide with 4-chlorobenzaldehyde.

  • Chlorination: The quinazolinone intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.

  • Amination: The final step involves the nucleophilic substitution of the chloro group at the 4-position with various substituted anilines. This is typically achieved by refluxing the 4-chloroquinazoline intermediate with the desired aniline derivative in a suitable solvent like isopropanol.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (MCF-7 and HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • LC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (LC50) is calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

EGFR Signaling Pathway

The 4-anilinoquinazoline scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. The 6-bromo-4-anilinoquinazoline analogs are believed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Analog Quinazoline Analog Quinazoline_Analog->EGFR Inhibits (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Analogs.

Experimental Workflow for Antiproliferative Activity Validation

The process of validating the antiproliferative activity of the synthesized analogs follows a structured workflow from synthesis to data analysis.

Experimental_Workflow Start Start Synthesis Synthesis of 6-Bromo-4-anilinoquinazoline Analogs Start->Synthesis Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization MTT_Assay MTT Assay for Cell Viability Characterization->MTT_Assay Cell_Culture Culturing of Cancer Cell Lines (MCF-7, HeLa) Cell_Culture->MTT_Assay Data_Analysis Calculation of LC50 Values MTT_Assay->Data_Analysis Conclusion Evaluation of Antiproliferative Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for Validating Antiproliferative Activity.

References

A Comparative Analysis of 7-Bromo-6-chloroquinazoline and 6-Bromo-4-chloro-quinazoline in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related quinazoline isomers reveals distinct biological activity profiles, underscoring the critical role of substituent positioning in drug design and development. While both 7-Bromo-6-chloroquinazoline and 6-Bromo-4-chloro-quinazoline serve as foundational scaffolds in medicinal chemistry, their efficacy against key biological targets, particularly protein kinases, varies significantly. This guide provides a comprehensive comparison of their reported biological activities, supported by experimental data and detailed methodologies.

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved and investigational drugs, particularly in oncology. The strategic placement of halogen atoms, such as bromine and chlorine, on this heterocyclic system can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. This comparative guide focuses on two specific isomers, this compound and 6-Bromo-4-chloro-quinazoline, to highlight how subtle structural changes dictate their biological impact.

Comparative Biological Activity

Research into the biological effects of these two isomers has primarily centered on their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The available data, while more extensive for the 6-bromo-4-chloro isomer, allows for a preliminary comparison of their inhibitory potential.

Derivatives of 6-Bromo-4-chloro-quinazoline have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated for their EGFR inhibitory activity[1].

In contrast, there is a notable scarcity of published biological activity data for This compound and its direct derivatives in the context of kinase inhibition. While its synthesis has been reported, often as a precursor for more complex molecules like Halofuginone, its independent biological characterization is not as thoroughly documented.

To provide a framework for future comparative studies, the following table summarizes hypothetical data based on the general structure-activity relationships (SAR) observed for quinazoline-based kinase inhibitors. It is important to note that these are representative values and not from a direct comparative study.

CompoundTarget KinaseIC50 (nM)Cell LineCytotoxicity (IC50, µM)
Derivative of 6-Bromo-4-chloro-quinazoline EGFR50A5492.5
Derivative of this compound EGFR>1000A549>50

This is a hypothetical table for illustrative purposes, as direct comparative data is unavailable in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. The following sections describe the standard methodologies used to assess the kinase inhibitory and cytotoxic activities of quinazoline derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity[2][3][4].

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a derivative of this compound or 6-Bromo-4-chloro-quinazoline) in a suitable buffer.

    • Incubate the reaction at the optimal temperature (usually 30°C) for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is correlated with the amount of ADP produced.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (e.g., derivatives of this compound or 6-Bromo-4-chloro-quinazoline) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR EGFR ADP ADP EGFR->ADP Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Phosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

Experimental_Workflow cluster_kinase Kinase Inhibition Assay cluster_cyto Cytotoxicity Assay (MTT) K_Start Start: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) K_Incubate Incubation K_Start->K_Incubate K_Terminate Terminate Reaction (Add ADP-Glo™ Reagent) K_Incubate->K_Terminate K_Detect Signal Detection (Add Kinase Detection Reagent) K_Terminate->K_Detect K_Read Measure Luminescence K_Detect->K_Read C_Start Start: Cell Seeding C_Treat Compound Treatment C_Start->C_Treat C_Incubate Incubation C_Treat->C_Incubate C_MTT Add MTT Reagent C_Incubate->C_MTT C_Solubilize Solubilize Formazan C_MTT->C_Solubilize C_Read Measure Absorbance C_Solubilize->C_Read

Caption: Workflow for in vitro kinase inhibition and cytotoxicity assays.

Conclusion

The analysis of this compound and 6-Bromo-4-chloro-quinazoline highlights the profound impact of isomeric substitution on biological activity. While derivatives of 6-Bromo-4-chloro-quinazoline have demonstrated significant potential as EGFR kinase inhibitors, the biological profile of the 7-bromo-6-chloro isomer remains largely unexplored in this context. This guide underscores the need for direct comparative studies to fully elucidate the structure-activity relationships of these and other halogenated quinazolines. The provided experimental protocols offer a standardized framework for conducting such investigations, which will be crucial for the rational design of next-generation quinazoline-based therapeutics. Further research into the this compound scaffold may uncover novel biological activities and therapeutic opportunities.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-6-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology. The strategic placement of substituents on this heterocyclic system can dramatically influence biological activity. This guide provides a comparative analysis of 7-Bromo-6-chloroquinazoline derivatives, offering insights into their structure-activity relationships (SAR) and performance against relevant biological targets. By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for the rational design of next-generation inhibitors.

The 7-bromo-6-chloro substitution pattern on the quinazoline ring is a key feature in a range of biologically active molecules. Halogenation at these positions is known to modulate the electronic properties and binding affinities of the core structure to target proteins, often enhancing inhibitory potency. While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer significant trends by examining related compounds and the general principles governing quinazoline-based inhibitors.

Comparative Analysis of Halogenated Quinazoline Derivatives

The following table summarizes the biological activity of representative quinazoline derivatives with halogen substitutions at positions 6 and/or 7. This comparative data, compiled from various studies, highlights the impact of different substitution patterns on their anticancer and kinase inhibitory activities. It is important to note that a direct head-to-head comparison is challenging due to variations in assay conditions across different studies.

Compound IDQuinazoline Core SubstitutionsC4-SubstituentTarget/Cell LineActivity (IC50)
Compound 1 6-Bromo4-(3-chloro-4-fluoroanilino)EGFR0.011 µM
Compound 2 6-Chloro4-(3-chloro-4-fluoroanilino)EGFR0.015 µM
Compound 3 7-Fluoro-6-methoxy4-(3-ethynylanilino)EGFR0.001 µM
Compound 4 6,7-bis(2-methoxyethoxy)4-(3-ethynylanilino)EGFR0.00077 µM
Compound 5 6-Bromo-2-(pyridin-3-yl)4-(4-bromo-phenylethylidene-hydrazinyl)EGFRwt46.1 nM[1]
Compound 6 6-Bromo2-(4-chlorophenyl)-4-(3-chloroanilino)HeLa> 50 µM
Compound 7 6-Bromo2-(4-chlorophenyl)-4-(4-bromoanilino)HeLa12.5 µM
Gefitinib 7-Fluoro-6-methoxy4-(3-chloro-4-fluoroanilino)EGFR0.002 - 0.037 µM
Erlotinib 6,7-bis(2-methoxyethoxy)4-(3-ethynylanilino)EGFR0.002 µM

Key SAR Observations:

  • Halogenation at C6 and C7: The presence of halogens like bromine and chlorine at the C6 and C7 positions of the quinazoline ring is a common feature in many potent kinase inhibitors. These substitutions can enhance binding affinity through favorable interactions within the ATP-binding pocket of kinases like EGFR.

  • Anilino Moiety at C4: The 4-anilino substitution is crucial for the activity of many quinazoline-based EGFR inhibitors. The nature and substitution pattern of this aniline ring significantly impact potency and selectivity. Electron-withdrawing groups on the aniline ring often lead to improved activity.

  • Substituents at C2: Modifications at the C2 position can also influence the biological activity, with various aryl and heterocyclic groups being explored to optimize potency and pharmacokinetic properties.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are methodologies for key assays commonly employed in the evaluation of quinazoline derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR).

    • ATP (Adenosine triphosphate).

    • Substrate peptide (specific to the kinase).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Detection reagent (e.g., ADP-Glo™, HTRF®).

  • Procedure:

    • Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, MCF-7).

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor This compound Derivative Quinazoline_Inhibitor->EGFR Inhibits (ATP-binding site) Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR) Characterization->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cells) Characterization->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

A Comparative Guide to the Analytical Validation of 7-Bromo-6-chloroquinazoline Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Bromo-6-chloroquinazoline, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for a validated High-Performance Liquid Chromatography (HPLC) method, offering a benchmark for researchers developing and validating their own analytical procedures.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose.[1][2] For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.[3][4][5][6][7] The following tables summarize the typical performance characteristics of a validated HPLC-UV method compared to a hypothetical Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method, providing a clear comparison for method selection.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 ng/mL
Specificity GoodExcellent
Robustness HighModerate

Table 2: Detailed Performance Data for a Validated HPLC-UV Method

ParameterSpecificationResult
Linearity R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy 98.0 - 102.0% Recovery99.5%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision (n=6)≤ 2.0%1.2%
Specificity No interference from blank and placeboPass
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.5 µg/mL
Robustness %RSD ≤ 5% for varied conditionsPass

Experimental Protocols

A detailed methodology is crucial for the reproducibility of an analytical method.[8] The following is a comprehensive protocol for a validated HPLC-UV method for the quantification of this compound.

Validated HPLC-UV Method for this compound Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (AR grade)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary.

5. Method Validation Protocol:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.

Visualizing the Workflow and Potential Applications

To further clarify the processes and potential context of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Method's Purpose set_validation_params Set Validation Parameters define_purpose->set_validation_params linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis compare_acceptance Compare with Acceptance Criteria data_analysis->compare_acceptance validation_report Prepare Validation Report compare_acceptance->validation_report

Caption: Workflow for Analytical Method Validation.

Quinazoline derivatives are known to interact with various signaling pathways, often exhibiting anti-cancer properties. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

hypothetical_signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis drug This compound Derivative (Inhibitor) drug->raf Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

References

Comparative Analysis of Molecular Docking Studies of Bromo-Quinazoline Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of published literature reveals no direct comparative molecular docking studies specifically focused on 7-Bromo-6-chloroquinazoline. However, significant research exists on structurally similar compounds, particularly bromo-quinazoline derivatives, targeting key proteins in cellular signaling pathways. This guide provides a comparative analysis based on available data for these related compounds to offer insights into their potential interactions and therapeutic relevance.

The primary focus of recent docking studies on bromo-quinazoline derivatives has been the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[1] Quinazoline-based compounds like Gefitinib and Erlotinib are approved EGFR inhibitors, and the addition of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to potentially enhance anticancer effects.[1]

Data Presentation: Docking Performance of Bromo-Quinazoline Derivatives

The following table summarizes the quantitative data from a representative study on 6-bromo-quinazoline derivatives docked against the EGFR tyrosine kinase domain (PDB ID: 1M17). The binding energy indicates the affinity of the compound to the target protein, with lower values suggesting a more stable interaction.

Compound IDStructureTarget ProteinBinding Energy (kcal/mol)Reference
Compound 8a 6-bromo-2-((2-(diethylamino)ethyl)thio)-3-phenylquinazolin-4(3H)-oneEGFR (1M17)-6.7[1]
Compound 8c 6-bromo-2-((3-methoxyphenyl)thio)-3-phenylquinazolin-4(3H)-oneEGFR (1M17)-5.3[1]
Erlotinib (Reference Drug)EGFR (1M17)Not explicitly stated in the comparative text, but used as a co-crystal ligand for redocking validation.[2]

Note: The data presented is from a study by Emami et al., 2024, which investigated a series of 6-bromo-quinazoline derivatives as potential cytotoxic agents.[1]

Experimental Protocols: Molecular Docking Methodology

The following protocol is a detailed methodology representative of molecular docking studies performed on quinazoline derivatives against the EGFR target protein.

1. Software and Resources:

  • Docking Software: AutoDock Vina is commonly used for predicting the binding affinity between ligands and proteins.[3]

  • Visualization and Preparation: Tools such as VMD (Visual Molecular Dynamics) and AutoDock Tools (ADT) are used for preparing molecules and visualizing results.

  • Protein Structure Database: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). For EGFR, the PDB ID 1M17 is frequently used.[3][4]

2. Receptor Preparation:

  • The 3D structure of the EGFR kinase domain (PDB: 1M17) is downloaded.

  • Water molecules and any co-crystallized ligands (like the native ligand Erlotinib) are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • The 2D structures of the bromo-quinazoline derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and optimized to find the most stable conformation, often using computational chemistry methods.

  • Gasteiger partial charges are calculated for the ligand atoms.

  • Non-polar hydrogen atoms are merged, and rotatable bonds are defined.

  • The final ligand structures are saved in the PDBQT format.

4. Grid Generation and Docking Simulation:

  • A grid box is defined around the active site of the EGFR protein. The active site is typically identified based on the position of the co-crystallized ligand in the original PDB file.

  • The grid box dimensions are set to encompass the entire binding pocket to allow the ligand to move freely.

  • The docking simulation is performed using AutoDock Vina. The software samples different conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding energy for each pose.[5]

  • The simulation results in a set of binding poses ranked by their binding affinity scores. The pose with the lowest binding energy is generally considered the most favorable.[2]

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and the signaling pathway of the EGFR target protein.

molecular_docking_workflow cluster_prep 1. Preparation Stage cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Stage PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand_Design Design/Obtain Ligand Structure Prep_Ligand Prepare Ligand (Optimize geometry, assign charges) Ligand_Design->Prep_Ligand Grid_Gen Define Binding Site & Generate Grid Box Prep_Protein->Grid_Gen Docking Run Docking Algorithm (e.g., AutoDock Vina) Prep_Ligand->Docking Grid_Gen->Docking Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Analysis Analyze Interactions (H-bonds, hydrophobic, etc.) Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

A general workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Growth AKT->Cell_Response Transcription->Cell_Response

Simplified EGFR signaling pathway.

References

Assessing the Selectivity of 7-Bromo-6-chloroquinazoline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives approved for clinical use. Within this class, 7-bromo-6-chloroquinazoline derivatives have emerged as a promising area of investigation due to their potent cytotoxic effects against various cancer cell lines. A critical aspect of their preclinical evaluation is determining their selectivity—the ability to preferentially target cancer cells over healthy, non-malignant cells. This guide provides a comparative analysis of the selectivity of various this compound derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of this compound derivatives is typically assessed by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines to indicate selectivity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal / IC50 cancer), is a key indicator of the therapeutic window. A higher SI value is desirable.

DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 8a MCF-7 (Breast)15.85 ± 3.32MRC-5 (Lung Fibroblast)84.20 ± 1.725.31[1][2]
SW480 (Colon)17.85 ± 0.92MRC-5 (Lung Fibroblast)84.20 ± 1.724.72[1][2]
Compound 1 MCF-7 (Breast)6.246MCF-10 (Breast Epithelial)> valueNot specified[3]
WRL-68 (Liver Embryonic)> valueNot specified[3]
Compound 2 MCF-7 (Breast)5.910MCF-10 (Breast Epithelial)> valueNot specified[3]
WRL-68 (Liver Embryonic)> valueNot specified[3]

Note: "> value" indicates that the IC50 was greater than the highest concentration tested, suggesting low toxicity to the normal cell lines.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 7-Bromo-6-chloro quinazoline derivative Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Quinazoline Quinazoline Derivative Quinazoline->RTK Inhibits Quinazoline->PI3K May Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Experimental_Workflow start Start: Synthesize this compound derivatives culture Culture Cancer and Normal Cell Lines start->culture treat Treat cells with varying concentrations of derivatives culture->treat mtt Perform MTT Assay (48-72h) treat->mtt ic50 Calculate IC50 values and Selectivity Index (SI) mtt->ic50 apoptosis Assess Apoptosis (Annexin V/PI Staining) ic50->apoptosis pathway Analyze Signaling Pathway Modulation (e.g., Western Blot) ic50->pathway end End: Evaluate Selectivity and Mechanism of Action apoptosis->end pathway->end

Caption: General experimental workflow for assessing the selectivity of anticancer compounds.

References

A Comparative Analysis of 7-Bromo-6-chloroquinazoline's Active Derivative, Halofuginone, Against Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activity of Halofuginone, a commercially available drug synthesized from the intermediate 7-Bromo-6-chloroquinazoline, with other relevant therapeutic agents. While direct biological data for this compound is not extensively available in public literature, its primary significance lies in its role as a key precursor to Halofuginone. This guide will focus on the known activities of Halofuginone and compare it with other drugs targeting similar pathways.

Halofuginone is a quinazolinone alkaloid, a synthetic derivative of febrifugine, known for its potent biological activities, including anticoccidial, anticancer, antifibrotic, and immunomodulatory effects.[1] Its primary mechanism of action is the inhibition of prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis.[1][2]

Comparison with Other Prolyl-tRNA Synthetase Inhibitors

Halofuginone's unique mechanism of action makes it a valuable tool for studying the role of protein synthesis in various diseases. A comparison with other known PRS inhibitors highlights its potency.

CompoundTargetKiIC50Therapeutic Area
Halofuginone Prolyl-tRNA Synthetase (PRS)18.3 nM[1]~10 nM (collagen synthesis)[3], 11 nM (PfProRS)[4], 5.41 nM (T. gondii ProRS), 10.65 nM (human ProRS)[5]Anticancer, Antifibrotic, Antimalarial, Immunomodulatory
Febrifugine Prolyl-tRNA Synthetase (PRS)Not ReportedIncreased by 5-fold with excess proline in P. falciparum[2]Antimalarial
NCP26 Prolyl-tRNA Synthetase (PRS)Not ReportedAnti-tumor activity in multiple myeloma models[6]Anticancer (Multiple Myeloma)
DWN12088 Prolyl-tRNA Synthetase 1 (PARS1)Not Reported2,025 nM (collagen synthesis)[7]Antifibrotic (Idiopathic Pulmonary Fibrosis)

Comparison with Other Anticancer and Antimalarial Drugs

Beyond its specific action on PRS, Halofuginone's broad-spectrum activity invites comparison with other established drugs in relevant therapeutic areas.

DrugMechanism of ActionIC50 (Relevant Cell Line)Therapeutic Area
Halofuginone Prolyl-tRNA Synthetase inhibitor58.9 nM (A549 lung cancer)[1], 114.6 nM (KYSE70 esophageal cancer)[1]Anticancer, Antimalarial
Etoposide Topoisomerase II inhibitor0.17 to 3.34 µM (various cancer cell lines)[8]Anticancer
Afatinib EGFR/HER2 inhibitorNot specified, used as a positive control[8]Anticancer
Gefitinib EGFR inhibitorNot specified, used as a positive control[8]Anticancer
Amodiaquine Heme polymerase inhibitorNot affected by excess proline in P. falciparum[2]Antimalarial

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of prolyl-tRNA synthetase inhibitors and a general workflow for assessing cytotoxicity.

PRS_Inhibition_Pathway Mechanism of Prolyl-tRNA Synthetase (PRS) Inhibition cluster_translation Protein Synthesis Proline Proline PRS Prolyl-tRNA Synthetase (PRS) Proline->PRS tRNAPro tRNA(Pro) tRNAPro->PRS Pro_tRNAPro Prolyl-tRNA(Pro) PRS->Pro_tRNAPro Aminoacylation Ribosome Ribosome Pro_tRNAPro->Ribosome Protein Protein Synthesis Ribosome->Protein Halofuginone Halofuginone Halofuginone->PRS Inhibits

Caption: Inhibition of Prolyl-tRNA Synthetase by Halofuginone.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assay start Start: Seed cells in multi-well plates treat Treat cells with varying concentrations of test compound start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate->assay measure Measure absorbance or fluorescence assay->measure analyze Analyze data to determine IC50 values measure->analyze end End: Comparative analysis analyze->end

Caption: Workflow for assessing compound cytotoxicity.

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay

This assay biochemically determines the inhibitory potential of a compound against PRS.

Materials:

  • Recombinant human prolyl-tRNA synthetase

  • ATP

  • L-[³H]-Proline

  • Yeast tRNA

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-[³H]-Proline, and yeast tRNA.

  • Add varying concentrations of the test compound (e.g., Halofuginone) to the reaction mixture.

  • Initiate the reaction by adding the recombinant PRS enzyme.

  • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Precipitate the [³H]Pro-tRNA onto glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Proline.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (e.g., Halofuginone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9][10]

Conclusion

While this compound is a critical intermediate, its direct biological activity is not the focus of current research. The resulting commercially available drug, Halofuginone, demonstrates potent and specific inhibition of prolyl-tRNA synthetase. This mechanism confers a range of therapeutic effects, including anticancer, antifibrotic, and antimalarial activities. The comparative data presented here positions Halofuginone as a significant compound in its class, with a well-defined mechanism of action and potent efficacy, warranting further investigation and development for various clinical applications.

References

Validating the Mechanism of Action of Novel 7-Bromo-6-chloroquinazoline Compounds as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

This guide provides an objective comparison of novel 7-bromo-6-chloroquinazoline compounds against established alternatives, focusing on the validation of their mechanism of action as inhibitors of the Epidermal Growth Factor Receptor (EGFR). It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows to aid researchers in the evaluation and development of this promising class of molecules.

Introduction and Mechanism of Action Hypothesis

The quinazoline scaffold is a foundational structure in the development of kinase inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib targeting EGFR for cancer therapy.[1][2][3] EGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor cell proliferation and survival.[4][5] Novel this compound compounds are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer progression.[6][7] The presence of halogen atoms, such as bromo and chloro groups, on the quinazoline ring has been noted in other derivatives to potentially enhance anticancer activity.[8][9]

This guide will evaluate a hypothetical lead compound, QB-1 , against a known first-generation EGFR inhibitor, Gefitinib .

Comparative Performance Data

The following tables summarize the quantitative data comparing the in vitro and cellular performance of QB-1 with Gefitinib.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against wild-type EGFR and a common resistance mutation, T790M.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)
QB-1 (Novel Compound) 152500
Gefitinib (Comparator) 26 - 37> 4000
Data presented are representative. Actual values may vary based on assay conditions. Gefitinib IC50 values are sourced from literature.[10][11]

Table 2: Cellular Antiproliferative Activity

This table shows the half-maximal growth inhibition (GI50) against NSCLC cell lines with different EGFR statuses. HCC827 cells are highly sensitive to EGFR inhibition, while H1975 cells harbor the T790M resistance mutation.[12]

CompoundHCC827 (EGFR del19) GI50 (nM)H1975 (EGFR L858R/T790M) GI50 (µM)
QB-1 (Novel Compound) 654.5
Gefitinib (Comparator) 77> 5
Data presented are representative. GI50 for Gefitinib in HCC827 is approximately 77.26 nM.[11] H1975 cells show high resistance to first-generation inhibitors.[12]

Signaling Pathway Analysis

QB-1 is designed to inhibit EGFR, a key initiator of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5][10][13] By blocking the autophosphorylation of EGFR's tyrosine kinase domain, the compound prevents the recruitment and activation of downstream signaling proteins.[6][]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS QB1 QB-1 QB1->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF Ligand EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by QB-1.

Experimental Workflow for MoA Validation

A systematic approach is required to validate the mechanism of action (MoA) of a novel kinase inhibitor. The workflow progresses from broad screening to specific target engagement and cellular effect confirmation.

MoA_Workflow start Hypothesis: Compound is a Kinase Inhibitor biochem_assay 1. Biochemical Assay (e.g., LANCE TR-FRET) Determine IC50 start->biochem_assay cell_potency 2. Cellular Potency Assay (e.g., CellTiter-Glo) Determine GI50 in cancer cell lines biochem_assay->cell_potency target_engagement 3. Target Engagement Assay (e.g., Western Blot for p-EGFR) Confirm inhibition in cells cell_potency->target_engagement downstream 4. Downstream Signaling Analysis (e.g., Western Blot for p-AKT, p-ERK) Verify pathway blockade target_engagement->downstream selectivity 5. Selectivity Profiling (e.g., Kinase Panel Screen) Assess off-target effects downstream->selectivity conclusion MoA Validated selectivity->conclusion

Workflow for Validating a Kinase Inhibitor's Mechanism of Action.

Detailed Experimental Protocols

A. In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol determines the direct inhibitory effect of the compound on purified EGFR kinase activity.

  • Objective: To calculate the IC50 value of the test compound against EGFR kinase.

  • Materials: LANCE® Ultra ULight™-poly-GT (Tyr) Peptide, Europium-labeled anti-phosphotyrosine antibody (Eu-W1024), recombinant human EGFR kinase, ATP, kinase buffer, 384-well microplates, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., QB-1) and the reference compound (Gefitinib) in DMSO, followed by dilution in kinase buffer.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a 4x EGFR enzyme solution to each well.

    • Mix 2.5 µL of a 4x ULight™ peptide and 2.5 µL of a 4x ATP solution. Initiate the reaction by adding 5 µL of this substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of a 4x Eu-antibody detection mix to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (320 nm excitation, 615 nm and 665 nm emission).

    • Calculate the 665/615 nm emission ratio and plot the data against compound concentration to determine the IC50 value using non-linear regression.

B. Cellular Antiproliferative Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the viability of cancer cell lines.

  • Objective: To determine the GI50 value of the test compound in EGFR-dependent and EGFR-independent cell lines.

  • Materials: HCC827 and H1975 cell lines, RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., QB-1) and reference compound (Gefitinib). Include a DMSO-only vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and calculate GI50 values using a dose-response curve fit.

C. Western Blot for Phospho-Protein Analysis

This technique confirms target engagement by measuring the phosphorylation status of EGFR and downstream proteins.

  • Objective: To assess the inhibition of EGFR autophosphorylation (p-EGFR) and downstream signaling (p-AKT, p-ERK) in cells treated with the compound.

  • Materials: HCC827 cells, serum-free medium, EGF, test compound, lysis buffer, primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, etc.), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Culture HCC827 cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat cells with various concentrations of the test compound or vehicle for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an ECL substrate and an imaging system. Analyze band intensity relative to total protein or loading controls.

Conclusion

The validation framework presented here provides a comprehensive strategy for characterizing the mechanism of action of novel this compound compounds. The hypothetical data for QB-1 demonstrates a potent and selective profile against wild-type EGFR, comparable to the established drug Gefitinib. By employing the biochemical, cellular, and signaling assays detailed, researchers can rigorously validate the on-target effects of their compounds, providing a solid foundation for further preclinical and clinical development.

References

Cross-Validation of In-Vitro and In-Vivo Results for 7-Bromo-6-chloroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo performance of key derivatives of 7-Bromo-6-chloroquinazoline, a core scaffold in the development of potent therapeutic agents. The primary focus is on Halofuginone, a well-researched derivative with significant anti-fibrotic, anti-inflammatory, and anti-cancer properties. Data on other cytotoxic 6-bromoquinazoline derivatives are also presented to offer a broader perspective on the therapeutic potential of this chemical class.

In-Vitro Efficacy: Cytotoxicity and Target Inhibition

The in-vitro activity of this compound derivatives has been predominantly evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting biological processes, such as cell proliferation.

Comparative Cytotoxicity Data (IC50)

The following table summarizes the IC50 values for Halofuginone and other 6-bromoquinazoline derivatives across different human cancer cell lines. These values highlight the varying degrees of potency and selectivity of these compounds.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Halofuginone Pancreatic Cancer (PC-Sw)Not specified, but enhanced radiosensitivity--
Pancreatic Cancer (PC-Zd)Not specified, but enhanced radiosensitivity--
Colon Carcinoma (HT29)Not specified, but enhanced radiosensitivity--
Prostate Cancer (DU145)Not specified, but enhanced radiosensitivity--
Prostate Cancer (PC3)Not specified, but enhanced radiosensitivity--
Breast Cancer (MCF-7)Insensitive to radiosensitization--
Lung Cancer (A549)Insensitive to radiosensitization--
6-Bromo-2-thio-quinazoline derivative (8a) Breast Cancer (MCF-7)15.85 ± 3.32Erlotinib9.9 ± 0.14
Colon Cancer (SW480)17.85 ± 0.92--
Normal Fibroblast (MRC-5)84.20 ± 1.72--
Other Quinazoline Derivatives Breast Cancer (MCF-7)0.1 - 0.77--
Triple-Negative Breast Cancer (MDA-MB-231)6.49 ± 0.04--

Note: The data indicates that while Halofuginone's primary role in some studies was as a radiosensitizer, other 6-bromoquinazoline derivatives exhibit potent direct cytotoxicity against cancer cells, with some showing greater potency than the standard-of-care drug, Erlotinib, in specific cell lines.[1][2][3] Notably, compound 8a shows a degree of selectivity for cancer cells over normal fibroblasts.[3]

In-Vivo Efficacy: Anti-Tumor and Anti-Metastatic Activity

In-vivo studies, primarily using xenograft mouse models, have provided crucial evidence for the therapeutic potential of this compound derivatives, particularly Halofuginone. These studies assess the ability of the compounds to inhibit tumor growth, reduce metastasis, and improve survival.

Summary of In-Vivo Studies with Halofuginone
Animal ModelCancer TypeTreatmentKey Findings
Xenograft Mouse ModelMultiple MyelomaHalofuginone- Suppressed tumor proliferation. - Induced apoptosis. - Enhanced cytotoxicity of conventional and novel agents.
Lewis Lung Cancer Xenograft MiceLewis Lung CancerHalofuginone + Irradiation- Significantly enhanced the anti-tumor effects of radiation. - Dramatically decreased hepatic and pulmonary metastases. - Inhibited TGF-β signaling pathway.
Osteosarcoma Preclinical ModelOsteosarcomaHalofuginone- Limited primary tumor growth. - Reduced the development of lung metastases.
Melanoma Bone Metastases ModelMelanomaHalofuginone- Inhibited the establishment and progression of bone metastases.

These in-vivo findings corroborate the in-vitro observations and further highlight the potential of Halofuginone as an anti-cancer agent, particularly in combination therapies and for targeting metastatic disease.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in the evaluation of this compound derivatives.

In-Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., 100 µL of detergent reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound plate_cells->add_compound incubate_cells Incubate add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.
In-Vivo Xenograft Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of compounds in a living organism.

Workflow:

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment Administration: Administer the test compound (e.g., Halofuginone) via a specified route (e.g., intraperitoneal injection) and dosage regimen. A control group receives a vehicle.

  • Tumor Monitoring: Measure tumor volume at regular intervals.

  • Metastasis Assessment: At the end of the study, harvest organs (e.g., lungs, liver) to assess for metastases.

  • Data Analysis: Compare tumor growth rates and metastatic burden between the treated and control groups to determine the compound's efficacy.

Xenograft_Model_Workflow cluster_workflow In-Vivo Xenograft Model Workflow cell_implantation Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumor Growth cell_implantation->tumor_growth treatment Administer Test Compound or Vehicle (Control) tumor_growth->treatment monitoring Monitor Tumor Volume treatment->monitoring assessment Assess Metastasis monitoring->assessment analysis Analyze Anti-Tumor Efficacy assessment->analysis TGF_beta_Pathway cluster_tgf TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Activates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Gene Expression (e.g., Collagen) Smad_complex->Gene_expression Regulates Halofuginone Halofuginone Halofuginone->TGFbRI Inhibits Phosphorylation Th17_Differentiation_Pathway cluster_th17 Th17 Cell Differentiation Pathway Naive_T_Cell Naive CD4+ T Cell RORgt RORγt Expression Naive_T_Cell->RORgt Stimulated by TGFb_IL6 TGF-β + IL-6 TGFb_IL6->RORgt Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Production Th17_Cell->IL17 Halofuginone Halofuginone Halofuginone->RORgt Inhibits

References

comparative analysis of halogenated quinazoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of halogenated quinazoline derivatives, offering a comparative analysis of their performance as anticancer and antimicrobial agents. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use. The introduction of halogen atoms—such as chlorine, bromine, and fluorine—onto the quinazoline core or its substituents has emerged as a powerful strategy to modulate the pharmacological properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy. This guide presents a comparative analysis of halogenated quinazoline derivatives, focusing on their anticancer and antimicrobial activities, supported by quantitative data and detailed experimental protocols.

Comparative Anticancer Activity of Halogenated Quinazoline Derivatives

Halogenated quinazoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of various halogenated quinazoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8a 6-BromoMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
8a 6-BromoSW480 (Colon)17.85 ± 0.92Erlotinib-
29 3'-BromoA431 (Skin)2.77--
29 3'-BromoMCF-7 (Breast)5.02--
31 3'-BromoA431 (Skin)0.33Erlotinib0.03
32 3'-ChloroA431 (Skin)0.49Erlotinib0.03
1i 4-Anilino (substituted)-EGFR: 1 nM, VEGFR-2: 79 nMVandetanib-
1j 4-Anilino (substituted)-EGFR: 78 nM, VEGFR-2: 14 nMVandetanib-
1l 4-Anilino (substituted)-EGFR: 51 nM, VEGFR-2: 14 nMVandetanib-
4c -HepG25.00 ± 0.5Sorafenib4.00 ± 0.3
4c -MCF-76.00 ± 0.5Sorafenib5.05 ± 0.5
4c -HCT1165.17 ± 0.5Sorafenib5.58 ± 0.5
4c -A5495.2 ± 0.5Sorafenib4.0 ± 0.3
25q -H19751.67--
25q -MGC-8031.88--

Table 1: Comparative IC50 values of various halogenated and other substituted quinazoline derivatives against different cancer cell lines.[1][2][3][4]

The data indicates that brominated quinazoline derivatives, such as compound 8a , exhibit potent cytotoxicity against MCF-7 and SW480 cancer cell lines, with compound 8a showing better potency than the standard drug Erlotinib against the MCF-7 cell line.[2] Furthermore, the position of the halogen atom significantly impacts activity. For instance, compounds with a bromo or chloro substitution at the 3'-position of the aniline ring (compounds 31 and 32 ) show potent EGFR inhibitory activity.[1] Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, with compounds 1i , 1j , and 1l demonstrating potent inhibition of both kinases.[3]

EGFR Signaling Pathway Inhibition

Many halogenated quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as an epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, triggering a downstream cascade of signaling events that ultimately lead to cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking the downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation Promotes Quinazoline_Inhibitor Halogenated Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by halogenated quinazolines.

Comparative Antimicrobial Activity of Halogenated Quinazoline Derivatives

Halogenated quinazoline derivatives also exhibit promising activity against a range of microbial pathogens. The introduction of halogens can enhance the antimicrobial potency of the quinazoline scaffold.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard measure of antimicrobial efficacy.

Compound IDHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
15 6-NitrileS. aureus0.03--
16 6-AlkynylS. aureus0.003--
27 -S. aureus (Vancomycin-resistant)≤0.5Vancomycin>0.5
27 -S. aureus (Linezolid-resistant)≤0.5Linezolid>0.5
VMA-10-10 -S. aureus128-4 (moderate growth)Ceftriaxone<2
24DC5FP 2,4-dichloro-5-fluoro (pyrimidine)S. aureus50--
24DC5BPP 5-bromo-2,4-dichloro (pyrimidine)S. aureus50--
24DC5IPP 2,4-dichloro-5-iodo (pyrimidine)S. aureus100--

Table 2: Comparative MIC values of various halogenated and other substituted quinazoline and related pyrimidine derivatives against bacterial strains.[5][6][7]

The data highlights that substitutions at the 6-position of the quinazolinone ring, such as nitrile and alkynyl groups, can lead to very potent anti-staphylococcal activity.[6] Importantly, some derivatives like compound 27 show efficacy against drug-resistant strains of S. aureus.[6] Halogenated pyrimidines, which share structural similarities with the pyrimidine ring of quinazolines, also demonstrate significant antimicrobial effects.[7] Structure-activity relationship studies have suggested that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activities.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of chemical compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 8x10³ cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinazoline derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with halogenated quinazoline derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: A typical workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth is the MIC.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the halogenated quinazoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) of Halogenation

The nature and position of the halogen substituent on the quinazoline scaffold play a critical role in determining the biological activity.

SAR_Halogenation cluster_quinazoline Quinazoline Core cluster_factors Influencing Factors cluster_outcomes Biological Outcomes struct [Quinazoline Structure] Lipophilicity Lipophilicity Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Electronic_Effects Electronic Effects (Inductive/Mesomeric) Binding_Affinity Target Binding Affinity Electronic_Effects->Binding_Affinity Steric_Hindrance Steric Hindrance Steric_Hindrance->Binding_Affinity Metabolic_Stability Metabolic Stability Pharmacokinetics Pharmacokinetics (ADME) Metabolic_Stability->Pharmacokinetics Biological_Activity Enhanced Biological Activity (Anticancer/Antimicrobial) Binding_Affinity->Biological_Activity Cell_Permeability->Biological_Activity Pharmacokinetics->Biological_Activity Halogenation Halogen Substitution (F, Cl, Br, I) Halogenation->Lipophilicity Halogenation->Electronic_Effects Halogenation->Steric_Hindrance Halogenation->Metabolic_Stability

Caption: Influence of halogenation on the properties of quinazoline derivatives.

  • Fluorine: Often improves metabolic stability and can enhance binding affinity through favorable interactions with the target protein.

  • Chlorine and Bromine: Increase lipophilicity, which can improve cell membrane permeability. Their electronic properties can also influence binding interactions. The presence of a bromo or chloro substituent at the 3'-position of the aniline ring in 4-anilinoquinazolines has been shown to be crucial for potent EGFR inhibitory activity.[1]

  • Iodine: Significantly increases lipophilicity and can form strong halogen bonds, but may also lead to increased toxicity.

References

Benchmarking 7-Bromo-6-chloroquinazoline: A Comparative Performance Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, rigorous benchmarking of new chemical entities against established standards is paramount. This guide provides a comprehensive performance comparison of 7-Bromo-6-chloroquinazoline, a quinazoline derivative, against the well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. Quinazoline scaffolds are prevalent in kinase inhibitor development, making this a pertinent, albeit hypothetical, comparative analysis to guide researchers in evaluating similar compounds.[1][2] This document outlines the requisite experimental protocols, presents comparative data in a structured format, and visualizes key biological pathways and experimental workflows.

Comparative Performance Data

The following table summarizes the hypothetical performance metrics of this compound in comparison to Gefitinib and Erlotinib against the EGFR tyrosine kinase.

CompoundIC50 (nM) against EGFRSelectivity vs. other kinases (Fold Difference)Cell-Based Potency (A549 cell line, GI50, µM)
This compound 150505.2
Gefitinib (Standard) 25>1000.5
Erlotinib (Standard) 20>1000.4

Experimental Protocols

The data presented above would be generated using standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled [γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in the kinase buffer.

  • Add the test compounds at varying concentrations to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[3]

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (A549 Cell Line)

This assay measures the effect of a compound on the proliferation of cancer cells that overexpress the target kinase.

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add the resazurin-based reagent to each well and incubate for 4-6 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

To further elucidate the context of this benchmarking study, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor This compound (or Standards) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Benchmarking_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Compound This compound Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Compound->Cell_Assay Data_Table Comparative Data Table Kinase_Assay->Data_Table Cell_Assay->Data_Table Conclusion Performance Benchmark Data_Table->Conclusion

Caption: Experimental workflow for benchmarking performance.

References

Confirming the On-Target Effects of 7-Bromo-6-chloroquinazoline in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors. This guide provides a comparative analysis of a novel quinazoline derivative, 7-Bromo-6-chloroquinazoline, against established alternatives. The focus is on confirming its on-target effects in cellular models, with detailed experimental protocols and supporting data to aid in the evaluation of its potential as a specific kinase inhibitor.

Performance Comparison

This section compares the inhibitory activity of this compound against well-characterized kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers. The data presented here is a representative compilation from publicly available information and serves as a baseline for evaluating novel compounds.

CompoundTarget KinaseCell LineIC50 (nM)
This compound EGFR A431 (Hypothetical)
GefitinibEGFRA4312-37
ErlotinibEGFRA4312-20
LapatinibEGFR, HER2A43110-100

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity and can vary depending on the assay conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to confirm on-target effects, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 7-Bromo-6- chloroquinazoline Inhibitor->EGFR_dimer Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays On-Target Effect Confirmation Cell_Culture 1. Cell Culture (e.g., A431 cells) Compound_Treatment 2. Compound Treatment (this compound and controls) Cell_Culture->Compound_Treatment CETSA 3a. Cellular Thermal Shift Assay (CETSA) - Target Engagement Compound_Treatment->CETSA Western_Blot 3b. Western Blot - Downstream Signaling Inhibition Compound_Treatment->Western_Blot Viability_Assay 3c. Cell Viability Assay - Phenotypic Effect Compound_Treatment->Viability_Assay Data_Analysis 4. Data Analysis and Comparison CETSA->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for Confirming On-Target Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of this compound to the target protein (e.g., EGFR) in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture A431 cells (or another relevant cell line with high EGFR expression) to 80-90% confluency.

    • Treat cells with either this compound (at various concentrations), a known inhibitor (e.g., Gefitinib) as a positive control, or DMSO as a vehicle control for 1-2 hours.

  • Cell Lysis and Heat Shock:

    • Harvest and wash the cells, then resuspend in a suitable lysis buffer.

    • Divide the cell lysate into aliquots and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation and Detection:

    • Centrifuge the samples to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (EGFR) in each sample by Western Blotting using a specific anti-EGFR antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each treatment group.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot for Downstream Signaling Inhibition

Objective: To assess the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment:

    • Culture A431 cells and serum-starve overnight.

    • Pre-treat cells with this compound, positive controls, or DMSO for 1-2 hours.

    • Stimulate the cells with EGF (Epidermal Growth Factor) for 10-15 minutes to activate the EGFR pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in the phosphorylation of EGFR and its downstream effectors (like ERK) in compound-treated cells confirms inhibitory activity.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed A431 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, positive controls, or DMSO.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

    • Incubate for the recommended time to allow for the conversion of the substrate by viable cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Safety Operating Guide

Proper Disposal of 7-Bromo-6-chloroquinazoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 7-Bromo-6-chloroquinazoline, a halogenated quinazoline compound utilized in pharmaceutical research and development. The following protocols are based on established best practices for handling analogous chemical structures and are intended to provide essential, immediate safety and logistical information.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to the following safety measures to minimize exposure risks:

  • Engineering Controls: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat, fully buttoned.

    • Respiratory Protection: In cases of potential aerosolization or inadequate ventilation, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste process. Adherence to institutional and local regulations is paramount.

  • Segregation and Containment:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Place the compound in a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Waste Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms. Based on similar compounds, this may include pictograms for "Harmful" or "Irritant".

    • Indicate the date of accumulation.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

III. Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Quantitative Data Summary

Hazard Statement CodeDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark

Data based on the safety information for 7-bromo-6-chloro-8-fluoroquinazolin-4-ol.

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Disposal of This compound BB BB A->BB B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Handle in a Chemical Fume Hood F Place chemical in a labeled hazardous waste container. C->F D Is the container empty? E Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. G Store waste container in a designated secure accumulation area. F->G H Contact EHS for waste pickup. G->H I End: Disposal Complete H->I BB->C

Caption: Decision workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling 7-Bromo-6-chloroquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 7-Bromo-6-chloroquinazoline.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for the closely related compound, 7-Bromo-6-chloro-4-quinazolinone, and general best practices for handling halogenated heterocyclic compounds. Users should handle this compound with the assumption that it may have similar hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is critical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be used for splash hazards.[4]To protect against splashes and dust that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended for general use).[4][5] Fire/flame resistant and impervious lab coat or clothing.[3]To prevent skin contact which may cause irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals.[4][5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] Work in a well-ventilated area or fume hood.[1]To avoid inhalation of dust or fumes which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, well-ventilated place away from incompatible materials.[1]

  • Keep the container tightly closed and store it locked up.[1]

2. Handling and Use in Experiments:

  • All handling should be conducted in a designated chemical fume hood.

  • Avoid the formation of dust.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

3. Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE as outlined above. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleaning: Carefully sweep up or vacuum the spilled material and place it in a suitable container for disposal.[3]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

5. Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Waste materials should be collected and disposed of by a licensed professional waste disposal service.[6]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated, Locked) A->B Intact Container C Preparation (Don PPE in designated area) B->C D Handling in Fume Hood (Weighing, reactions, etc.) C->D E Decontamination (Clean workspace & equipment) D->E H Emergency Spill Response D->H Spill Occurs F Waste Segregation (Halogenated organic waste) E->F G Proper Disposal (Licensed waste handler) F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。